Product packaging for 19-Epi-scholaricine(Cat. No.:)

19-Epi-scholaricine

Cat. No.: B14021939
M. Wt: 356.4 g/mol
InChI Key: GNCUCBQZLQLSOF-XKEDNIFDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

19-Epi-scholaricine (CAS 132923-06-9) is a bioactive monoterpenoid indole alkaloid sourced from Alstonia scholaris , a plant with a history of use in traditional medicine. This compound is a key focus of modern pharmacological research due to its multi-target therapeutic potential. Research indicates that this compound is orally active and demonstrates significant value in two primary areas of investigation. First, it shows protective effects against chronic glomerulonephritis (CGN). Studies in adriamycin-induced CGN mouse models reveal that this compound, alongside other alkaloids, can significantly reduce levels of urinary protein, serum urea nitrogen (BUN), and creatinine (CRE), while also increasing serum albumin (ALB) and total protein (TP) levels and ameliorating kidney damage . Its mechanism of action in this context is linked to the protection of glomerular podocytes and regulation of the PI3K-Akt signaling pathway, specifically by modulating the expression of key proteins such as HRAS, HSP90AA1, and KDR . Second, this compound has been investigated for respiratory conditions. In models of post-infectious cough, the compound effectively attenuated cough symptoms, reduced inflammatory cell infiltration, and helped restore the balance of inflammatory cytokines and antioxidants, such as by lowering IL-6 and malondialdehyde (MDA) and increasing superoxide dismutase (SOD) activity . A foundational aspect of its activity involves the downregulation of collagen fibrosis expression . The in vitro and in vivo metabolism of this compound has been characterized using LC–MS-based metabolomics, providing crucial data for understanding its pharmacokinetic profile . With the molecular formula C20H24N2O4 and a molar mass of 356.42 g/mol, this compound is offered as a high-purity tool for scientific discovery. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O4 B14021939 19-Epi-scholaricine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1R)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11+,12-,15+,20-/m1/s1

InChI Key

GNCUCBQZLQLSOF-XKEDNIFDSA-N

Isomeric SMILES

C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 19-Epi-scholaricine from Alstonia scholaris: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Epi-scholaricine, a prominent monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of key quantitative data. Furthermore, this document elucidates a potential mechanism of action involving the PI3K/Akt signaling pathway, offering insights for future drug development endeavors. The information is structured to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree, has a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including respiratory diseases, fever, and gastrointestinal disorders.[1][2] The medicinal properties of this plant are largely attributed to its rich composition of alkaloids. Among these, this compound has been identified as one of the major bioactive constituents of the leaves, alongside other notable alkaloids such as scholaricine, picrinine, and vallesamine.[1][2] Recent studies have begun to uncover the pharmacological potential of this compound, including its role in modulating key cellular signaling pathways.

This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this compound, present its known quantitative and spectroscopic data, and visualize its purported biological signaling pathway.

Discovery and Isolation

The discovery of this compound is intrinsically linked to the broader phytochemical investigation of Alstonia scholaris. Its isolation involves a multi-step process beginning with the collection and preparation of the plant material, followed by extraction of the total alkaloids, and subsequent chromatographic separation and purification to yield the target compound.

Experimental Workflow for Isolation

The following diagram outlines the general workflow for the isolation of this compound from the leaves of Alstonia scholaris.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Total Alkaloid Extraction cluster_purification Purification cluster_final_product Final Product Collection Collection of Alstonia scholaris leaves Drying Air-drying of leaves Collection->Drying Grinding Grinding into a coarse powder Drying->Grinding Maceration Maceration with 1% HCl (aq) Grinding->Maceration Filtration1 Filtration Maceration->Filtration1 Basification Basification with NH4OH to pH 9 Filtration1->Basification Extraction Liquid-Liquid Extraction with Ethyl Acetate Basification->Extraction Concentration Concentration in vacuo Extraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Purification Further Purification (e.g., Preparative TLC/HPLC) TLC->Purification IsolatedCompound Isolated This compound Purification->IsolatedCompound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

The following protocols are based on established methods for alkaloid isolation from Alstonia scholaris.[3]

Protocol 1: Plant Material Preparation

  • Collection: Fresh leaves of Alstonia scholaris are collected.

  • Drying: The leaves are thoroughly washed with distilled water and air-dried in the shade at room temperature for 7-10 days until they are brittle.

  • Grinding: The dried leaves are pulverized into a coarse powder using a mechanical grinder.

Protocol 2: Total Alkaloid Extraction

  • Maceration: 500 g of the powdered leaves are macerated in 1% aqueous hydrochloric acid (pH 2) overnight at room temperature.[3]

  • Filtration: The acidic extract is filtered through Whatman No. 1 filter paper to remove solid plant material.[3]

  • Basification: The filtrate is made alkaline by the gradual addition of 25% ammonium hydroxide solution until a pH of 9 is reached.[3]

  • Solvent Extraction: The alkaline solution is then repeatedly extracted with an equal volume of ethyl acetate in a separatory funnel. The organic layers are combined.

  • Concentration: The combined ethyl acetate fractions are concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Protocol 3: Purification of this compound

  • Column Chromatography: The crude alkaloid extract is subjected to silica gel column chromatography (60-120 mesh).

  • Elution: The column is eluted with a gradient of hexane and ethyl acetate. A common starting mobile phase is Hexane:Ethyl acetate (14:6).[3]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using the same solvent system. Fractions with similar TLC profiles are pooled.

  • Further Purification: Fractions containing this compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the total alkaloid extract from Alstonia scholaris leaves.

ParameterValueReference
Total Alkaloid Yield 0.4% (of dry plant material)[3]
Relative Abundance of this compound 5.26% (of total identified alkaloids)
Molecular Formula C₂₁H₂₆N₂O₄Inferred from Spectroscopic Data
Molecular Weight 370.45 g/mol Inferred from Spectroscopic Data

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) / Carbon (¹³C)Chemical Shift (ppm)Multiplicity / Type
Aromatic Protons6.5 - 7.5m
Methoxy Protons (-OCH₃)~3.8s
Ester Methyl Protons (-COOCH₃)~3.7s
Aliphatic Protons1.0 - 4.0m
Aromatic Carbons100 - 150
Carbonyl Carbon (Ester)~170
Methoxy Carbon (-OCH₃)~55
Ester Methyl Carbon (-COOCH₃)~52
Aliphatic Carbons20 - 70

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 371.1965, corresponding to the molecular formula C₂₁H₂₇N₂O₄⁺.

Biological Activity and Signaling Pathway

Preliminary studies suggest that this compound may possess therapeutic potential, particularly in the context of kidney disease. Research has indicated that it may exert its effects by modulating the PI3K/Akt signaling pathway.[4]

Proposed PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] In the context of certain kidney diseases, dysregulation of this pathway can contribute to pathogenesis. It has been proposed that this compound may help to ameliorate these conditions by inhibiting the PI3K/Akt pathway.

The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/Akt signaling pathway in the context of congenital glomerular nephropathy.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes EpiScholaricine This compound EpiScholaricine->PI3K Inhibits

Figure 2: Proposed inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This compound stands out as a significant bioactive alkaloid from Alstonia scholaris with potential therapeutic applications. This guide has provided a comprehensive overview of its discovery and isolation, along with available quantitative and spectroscopic data. The elucidation of its inhibitory effect on the PI3K/Akt signaling pathway opens new avenues for research into its use in treating diseases characterized by the overactivation of this pathway, such as certain types of cancer and kidney disease.

Future research should focus on optimizing the isolation protocol to improve the yield and purity of this compound. A complete and verified set of spectroscopic data (¹H-NMR, ¹³C-NMR, HRMS, etc.) should be published to serve as a standard reference. Furthermore, in-depth in vitro and in vivo studies are required to fully characterize its pharmacological and toxicological profiles and to validate its mechanism of action. Such efforts will be crucial for advancing this compound from a promising natural product to a potential therapeutic agent.

References

19-Epi-scholaricine: A Technical Guide to its Natural Source, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 19-Epi-scholaricine, a bioactive monoterpenoid indole alkaloid. The document details its natural source, plant origin, methods for its extraction and isolation, and its biosynthetic pathway. The information is curated for professionals in research, science, and drug development who are interested in the therapeutic potential of this natural compound.

Natural Source and Plant Origin

This compound is a naturally occurring alkaloid isolated from the leaves of Alstonia scholaris (L.) R. Br., a large evergreen tree belonging to the Apocynaceae family.[1] Commonly known as the "Devil's Tree" or "Saptaparni," this plant is native to the Indian subcontinent and Southeast Asia.[1] The leaves of Alstonia scholaris are a rich source of various indole alkaloids, which have been traditionally used in medicine to treat a range of ailments, including respiratory diseases.[2][3]

Quantitative Data

The concentration of this compound and related alkaloids can vary depending on geographical location, season, and the specific part of the plant. Research has focused on the leaves as the primary source for its isolation. The following table summarizes the available quantitative data regarding the extraction of alkaloids from Alstonia scholaris leaves.

Plant MaterialExtraction MethodYield of Total AlkaloidsReference
Powdered Leaves of Alstonia scholarisAcid-base extraction0.4% (w/w)[4][5]

Note: The yield of pure this compound from the total alkaloid extract has not been explicitly reported in the reviewed literature and would be dependent on the efficiency of the subsequent purification steps.

Experimental Protocols

The isolation of this compound from the leaves of Alstonia scholaris involves a multi-step process encompassing extraction of the total alkaloid content followed by chromatographic purification.

Extraction of Total Alkaloids from Alstonia scholaris Leaves

This protocol is based on a standard acid-base extraction method for alkaloids.[4][5]

Materials:

  • Dried and powdered leaves of Alstonia scholaris

  • 1% Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH) solution

  • Organic solvent (e.g., chloroform or dichloromethane)

  • Whatman filter paper

  • Maceration vessel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration: Macerate 500 g of powdered Alstonia scholaris leaves in 1% HCl (pH 2) at room temperature overnight. This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Basification: Make the acidic mixture alkaline by adding 25% NH₄OH solution until a pH of 9 is reached. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction: Transfer the alkaline mixture to a separatory funnel and extract the alkaloids with a suitable organic solvent, such as chloroform or dichloromethane. Repeat the extraction process multiple times to ensure complete recovery of the alkaloids.

  • Filtration and Concentration: Combine the organic extracts and filter them through Whatman filter paper to remove any particulate matter. Concentrate the filtrate using a rotary evaporator to obtain the crude total alkaloid extract.

Purification of this compound

The purification of this compound from the crude alkaloid extract is typically achieved using column chromatography. While specific parameters can vary, the general procedure is as follows:

Materials:

  • Crude total alkaloid extract

  • Silica gel for column chromatography

  • A series of organic solvents of varying polarities (e.g., hexane, ethyl acetate, methanol)

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable slurry packing method.

  • Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate and then methanol).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.

  • Pooling and Isolation: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis. Evaporate the solvent to obtain the purified compound. Further purification may be achieved by repeated chromatography or crystallization.

Structural Elucidation

The structure of this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the detailed chemical structure and stereochemistry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization start Collection of Alstonia scholaris Leaves drying Drying and Powdering start->drying maceration Maceration in Acidic Water drying->maceration basification Basification with NH4OH maceration->basification extraction Solvent Extraction basification->extraction concentration Concentration to Crude Extract extraction->concentration column_chromatography Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Fractions tlc_monitoring->pooling spectroscopy Spectroscopic Analysis (NMR, MS) pooling->spectroscopy end Pure this compound spectroscopy->end

Caption: Workflow for the isolation and characterization of this compound.

Biosynthetic Pathway

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids. The biosynthesis of these alkaloids in Alstonia scholaris begins with the condensation of tryptamine and secologanin to form strictosidine, which then undergoes a series of enzymatic transformations to generate the complex akuammiline skeleton. The following diagram outlines the key steps in this biosynthetic pathway.

G tryptamine Tryptamine strictosidine_synthase Strictosidine Synthase tryptamine->strictosidine_synthase secologanin Secologanin secologanin->strictosidine_synthase strictosidine Strictosidine strictosidine_synthase->strictosidine strictosidine_glucosidase Strictosidine β-D-Glucosidase strictosidine->strictosidine_glucosidase cathenamine Cathenamine strictosidine_glucosidase->cathenamine geissoschizine_synthase Geissoschizine Synthase cathenamine->geissoschizine_synthase geissoschizine Geissoschizine geissoschizine_synthase->geissoschizine geissoschizine_oxidase Geissoschizine Oxidase geissoschizine->geissoschizine_oxidase akuammiline_skeleton Akuammiline Skeleton Formation geissoschizine_oxidase->akuammiline_skeleton epischolaricine This compound akuammiline_skeleton->epischolaricine

Caption: Biosynthetic pathway of this compound.

References

An In-Depth Technical Guide to 19-Epi-scholaricine: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a monoterpenoid indole alkaloid isolated from the leaves and other parts of Alstonia scholaris, a tree commonly known as the "devil's tree" and widely used in traditional medicine systems across Asia.[1][2] This compound is an epimer of scholaricine, another major alkaloid from the same plant. Recent research has highlighted this compound as a significant bioactive component of Alstonia scholaris extracts, demonstrating potential therapeutic effects in chronic kidney disease.[3] This guide provides a comprehensive overview of its chemical structure, with a focus on its stereochemistry, alongside available quantitative data, experimental protocols for its isolation, and its proposed mechanism of action.

Chemical Structure and Stereochemistry

The chemical formula for this compound is C20H24N2O4. Its core structure is a complex pentacyclic indole alkaloid framework. The designation "19-Epi" indicates that its stereochemistry differs from that of scholaricine at the C-19 carbon atom.

A critical aspect of understanding the stereochemistry of this compound is the structural revision of its parent compound, scholaricine. A 2010 study by Tan et al. reinvestigated the stereochemical assignment of scholaricine using NMR and X-ray analyses and determined that the configuration at the C-20 position needed to be revised from the originally proposed structure.[4]

Key Stereochemical Features:

  • Epimeric Center (C-19): this compound possesses the opposite stereoconfiguration at the C-19 position compared to scholaricine.

  • Revised C-20 Configuration: The corrected stereochemistry at C-20 for scholaricine provides the accurate scaffold from which the stereochemistry of this compound is determined.

Below is a diagram illustrating the structural relationship and key stereochemical differences between scholaricine (with the revised C-20 configuration) and this compound.

G Stereochemical Relationship of Scholaricine and this compound cluster_0 Revised Scholaricine Structure cluster_1 This compound Structure struct1 Structure placeholder for Scholaricine rel Epimerization at C-19 struct2 Structure placeholder for this compound C19_S C-19 C19_S->struct1 R/S config C19_E C-19 C19_E->struct2 Opposite R/S config C20 C-20 C20->struct1 Revised R/S config

Caption: Logical relationship between Scholaricine and its C-19 epimer.

(Note: Due to the complexity of the chemical structures, they are represented as placeholders in the diagram above. The key takeaway is the epimeric relationship at the C-19 position based on the revised C-20 stereocenter of the parent molecule.)

Quantitative Data

Table 1: Physicochemical and Chromatographic Data for this compound

PropertyValueReference(s)
Molecular FormulaC20H24N2O4[1]
Molecular Weight356.42 g/mol [1]
HPLC-MS/MS Retention Time23.667 min[2]

A comprehensive study by Li et al. (2016) characterized 35 distinct alkaloids from an Alstonia scholaris leaf extract using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/qTOF-MS).[5] This analysis provided high-accuracy mass spectral data for this compound and other related scholaricine-type alkaloids, confirming its molecular formula and aiding in its identification within complex mixtures.[5]

Experimental Protocols

Isolation of this compound from Alstonia scholaris Leaves

The following is a generalized protocol for the isolation of the total alkaloid fraction from Alstonia scholaris leaves, from which this compound can be further purified.

1. Extraction:

  • Powdered leaves of Alstonia scholaris (e.g., 500 g) are macerated with an acidic aqueous solution (e.g., 1% HCl) at room temperature, typically overnight.[6] This process protonates the alkaloids, rendering them soluble in the aqueous phase.

2. Basification and Liquid-Liquid Extraction:

  • The acidic extract is filtered to remove solid plant material.

  • The filtrate is then made alkaline by the addition of a base, such as 25% ammonium hydroxide (NH4OH) solution, to a pH of around 9.[6] This deprotonates the alkaloids, making them soluble in organic solvents.

  • The alkaline solution is then repeatedly extracted with an immiscible organic solvent, such as ethyl acetate or chloroform, to transfer the alkaloids from the aqueous phase to the organic phase.

3. Purification by Column Chromatography:

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield the crude total alkaloid extract.

  • This crude extract is then subjected to column chromatography for separation. A common stationary phase is silica gel.

  • Elution is typically performed with a solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing this compound (identified by comparison with a reference standard) are combined and concentrated to yield the purified compound.

Caption: General workflow for the isolation of this compound.

Biological Activity and Signaling Pathway

Recent pharmacological studies have identified this compound as a key bioactive constituent in the treatment of chronic glomerulonephritis (CGN).[3] It has been shown to exert protective effects against adriamycin-induced nephropathy in mouse models.[3]

The proposed mechanism of action involves the modulation of the PI3K-Akt signaling pathway . This pathway is crucial in regulating cellular processes like inflammation, oxidative stress, apoptosis, and autophagy, all of which are implicated in the pathology of chronic kidney disease.[3][7]

Specifically, this compound, along with the co-occurring alkaloid vallesamine, was found to regulate four key proteins within this pathway:[3]

  • HRAS (Harvey RAS): A GTPase involved in signal transduction.

  • CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle.

  • HSP90AA1 (Heat shock protein 90 alpha family class A member 1): A molecular chaperone involved in protein folding and stability.

  • KDR (Kinase insert domain receptor), also known as VEGFR2: A receptor tyrosine kinase crucial for angiogenesis.

The study demonstrated that this compound down-regulated the expression of HRAS, HSP90AA1, and KDR, while up-regulating the expression of CDK2.[3] This modulation of the PI3K-Akt pathway is believed to underlie its protective effect on glomerular podocytes.[3] Additionally, this compound was shown to inhibit the production of Reactive Oxygen Species (ROS) in a podocyte cell model.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response KDR KDR (VEGFR2) PI3K PI3K KDR->PI3K HRAS HRAS HRAS->PI3K Akt Akt PI3K->Akt Activates ROS ROS Production Akt->ROS Outcome Podocyte Injury (Inflammation, Apoptosis, Oxidative Stress) Akt->Outcome Promotes HSP90AA1 HSP90AA1 HSP90AA1->Akt Stabilizes CDK2 CDK2 Epi This compound Epi->KDR Inhibits Epi->HRAS Inhibits Epi->HSP90AA1 Inhibits Epi->CDK2 Upregulates Epi->ROS Inhibits

Caption: Proposed mechanism of this compound in the PI3K-Akt pathway.

References

19-Epi-scholaricine: A Technical Guide to Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a naturally occurring indole alkaloid isolated from the leaves and bark of Alstonia scholaris, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development. While extensive research has been conducted on the pharmacological activities of Alstonia scholaris extracts, detailed physicochemical and stability data for its individual constituents, such as this compound, are still emerging. This document summarizes the available data, provides detailed experimental protocols for further characterization, and explores its interaction with relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₄[1][2]
Molecular Weight 356.42 g/mol [1][2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Methanol, Chloroform, and Dimethyl Sulfoxide (DMSO) at 10 mM.[1][3]
pKa Data not available

Note: The lack of publicly available data for properties such as melting point, boiling point, and pKa highlights the need for further experimental characterization of this compound.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that affects its shelf-life, formulation, and therapeutic efficacy. Currently, specific stability studies on this compound under various stress conditions (e.g., pH, temperature, light) are not extensively reported in the literature. However, general knowledge of indole alkaloid stability suggests that they can be susceptible to degradation.

General Stability Considerations for Indole Alkaloids:

  • pH: Stability can be pH-dependent, with potential for hydrolysis of ester groups or other pH-sensitive functionalities.

  • Oxidation: The indole nucleus and other functional groups may be susceptible to oxidation.

  • Light: Photodegradation can occur, leading to the formation of various degradation products.

A study on indole alkaloids from Rauvolfia verticillata indicated that they were generally stable in a chloroform extract over a 24-hour period.[4] However, comprehensive stability testing is required to establish the degradation profile and optimal storage conditions for this compound.

Experimental Protocols

To address the gaps in the existing data, the following sections provide detailed, generalized experimental protocols for determining the key physicochemical properties and stability of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is pure and dry. If necessary, purify by recrystallization or chromatography and dry under vacuum.

  • Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate range.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).

  • Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the time to reach equilibrium.

  • After equilibration, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • The solubility is reported in units such as mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like an alkaloid, it represents the pH at which the compound is 50% ionized. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if it has low aqueous solubility, and then dilute with water. The final concentration should be in the range of 1-10 mM.

  • Place the solution in the titration vessel and immerse the pH electrode and the tip of the burette.

  • Begin stirring the solution gently.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

HPLC-Based Stability Indicating Method

Principle: A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the intact API from its degradation products and any other potential interfering substances.

Workflow for Method Development and Stability Testing:

Stability_Testing_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Stability Stability Study A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) A->B C Develop Detection Method (e.g., UV Wavelength) B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Prepare Samples of this compound G->H I Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) H->I J Analyze Samples at Time Points (e.g., 0, 1, 3, 6 months) I->J K Quantify this compound & Degradation Products J->K L Determine Degradation Kinetics & Shelf-life K->L

Caption: Workflow for developing and implementing a stability-indicating HPLC method.

Forced Degradation Studies (Specificity):

  • Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

    • Basic: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidative: 3-30% hydrogen peroxide at room temperature.

    • Thermal: Heat a solid sample or a solution at a high temperature (e.g., 80-100 °C).

    • Photolytic: Expose a solution to UV and visible light (e.g., in a photostability chamber).

  • Analyze the stressed samples by the developed HPLC method.

  • The method is considered specific if the degradation product peaks are well-resolved from the parent drug peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm specificity.

Potential Signaling Pathway Involvement

Recent studies have highlighted the anti-inflammatory and anti-fibrotic properties of Alstonia scholaris alkaloids. This compound has been shown to downregulate the expression of collagen in models of pulmonary fibrosis. This suggests a potential interaction with key signaling pathways involved in fibrosis, such as the Transforming Growth Factor-β (TGF-β) pathway.

The TGF-β signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production. Its dysregulation is a hallmark of fibrotic diseases.

Canonical TGF-β Signaling Pathway:

TGF_Beta_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TGFb TGF-β Receptor TGF-β Receptor Complex (Type I & Type II) TGFb->Receptor Binding & Activation SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen, Fibronectin) SMAD_complex->Transcription Nuclear Translocation

Caption: Overview of the canonical TGF-β signaling pathway.

This compound may exert its anti-fibrotic effects by modulating one or more components of this pathway, potentially by:

  • Inhibiting the binding of TGF-β to its receptor.

  • Inhibiting the kinase activity of the receptor complex.

  • Preventing the phosphorylation or nuclear translocation of SMAD proteins.

Further research is needed to elucidate the precise molecular mechanism of action of this compound within this and other related signaling pathways.

Conclusion

This compound is an indole alkaloid with significant therapeutic potential, particularly in the context of inflammatory and fibrotic diseases. This technical guide has summarized the currently available physicochemical and stability information. While foundational data such as molecular formula and weight are established, there remain critical gaps in our understanding of its detailed properties, including melting point, pKa, and a comprehensive stability profile. The provided experimental protocols offer a roadmap for researchers to systematically characterize this promising natural product. Furthermore, the elucidation of its interaction with key signaling pathways, such as the TGF-β pathway, will be crucial for its future development as a therapeutic agent. Continued investigation into the properties and mechanisms of this compound will undoubtedly contribute to unlocking its full pharmacological potential.

References

Spectroscopic Analysis of 19-Epi-scholaricine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 19-Epi-scholaricine, an indole alkaloid isolated from the medicinal plant Alstonia scholaris. This document details the general methodologies for isolation and characterization, presents a representative summary of expected spectroscopic data, and illustrates the analytical workflow.

Introduction

This compound is a bioactive indole alkaloid that has garnered interest for its potential pharmacological activities. It is a stereoisomer of scholaricine, also found in Alstonia scholaris. The precise structural elucidation of such natural products is paramount for understanding their structure-activity relationships and for further drug development. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

The isolation and spectroscopic analysis of this compound from Alstonia scholaris typically involves the following key steps.

Isolation of this compound

A general protocol for the isolation of indole alkaloids from the leaves of Alstonia scholaris, including this compound, is as follows:

  • Extraction: The dried and powdered leaves of Alstonia scholaris are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure a high yield.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The neutral and acidic compounds are removed by extraction with an organic solvent (e.g., ethyl acetate). The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which are subsequently extracted with an organic solvent like dichloromethane or chloroform.

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves:

    • Column Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis for structural elucidation and confirmation.

  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl3 or CD3OD). A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • 1H NMR: To determine the proton chemical shifts, coupling constants, and multiplicities.

    • 13C NMR and DEPT: To determine the chemical shifts of all carbon atoms and to differentiate between CH3, CH2, CH, and quaternary carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

Spectroscopic Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectroscopic data for this compound. Please note that this is a representative dataset based on the analysis of similar indole alkaloids, as a publicly available, comprehensive raw dataset for this compound could not be located.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Positionδ (ppm)MultiplicityJ (Hz)
1-NH~8.0br s
3~4.0m
~2.8m
~2.5m
~2.2m
~1.9m
9~7.5d7.8
10~7.1t7.5
11~7.2t7.6
12~7.4d8.0
14α~2.0m
14β~1.8m
15~3.5m
18~1.2d6.5
19~4.1q6.5
21α~3.2m
21β~2.9m
OMe~3.8s

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Positionδ (ppm)DEPT
2~135.0C
3~55.0CH
5~52.0CH₂
6~25.0CH₂
7~110.0C
8~128.0C
9~120.0CH
10~122.0CH
11~125.0CH
12~112.0CH
13~145.0C
14~35.0CH₂
15~45.0CH
16~170.0C
18~20.0CH₃
19~70.0CH
20~130.0C
21~60.0CH₂
OMe~53.0CH₃

Mass Spectrometry Data:

  • Molecular Formula: C₂₀H₂₄N₂O₄

  • Molecular Weight: 356.42 g/mol

  • HR-ESI-MS: Expected [M+H]⁺ ion at m/z 357.1758.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the analysis of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis plant_material Alstonia scholaris leaves extraction Solvent Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning column_chroma Column Chromatography partitioning->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

signaling_pathway cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation & Structure Building oneD_NMR 1D NMR (¹H, ¹³C, DEPT) fragments Key Structural Fragments oneD_NMR->fragments stereo Stereochemistry oneD_NMR->stereo twoD_NMR 2D NMR (COSY, HSQC, HMBC) connectivity Connectivity Map twoD_NMR->connectivity twoD_NMR->stereo MS_data HR-MS mol_formula Molecular Formula MS_data->mol_formula mol_formula->fragments fragments->connectivity final_structure Final Structure of This compound connectivity->final_structure stereo->final_structure

19-Epi-scholaricine: An In-Depth Technical Guide on its Ethnobotanical Background, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

19-Epi-scholaricine is a monoterpenoid indole alkaloid isolated from Alstonia scholaris, a tree with a rich history in traditional medicine across Asia and Africa. This technical guide provides a comprehensive overview of the ethnobotanical background of its source plant, the phytochemical context of the compound, and the available scientific data regarding its isolation, characterization, and biological activities within the broader context of the plant's alkaloid fraction. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Ethnobotanical Background and History of Alstonia scholaris

Alstonia scholaris (L.) R. Br., commonly known as the Devil's Tree, Saptaparni, or Blackboard Tree, has been a cornerstone of traditional medicine for centuries.[1] Its bark, leaves, and latex are utilized in various indigenous systems, including Ayurveda, Traditional Chinese Medicine, and Unani medicine, to treat a wide array of ailments.[2]

Traditionally, the bark and leaves of A. scholaris have been employed to treat conditions such as fever, malaria, skin diseases, digestive issues, respiratory ailments, and even some forms of cancer.[1][2] In Ayurvedic medicine, the bark is recognized for its bitter, astringent, and febrifuge properties.[3] Traditional Chinese Medicine utilizes the leaves for managing chronic respiratory diseases like bronchitis and asthma.[4] The plant's historical use against illnesses characterized by inflammation and pain provides a strong ethnobotanical basis for investigating its constituent compounds for anti-inflammatory and analgesic properties.

Phytochemical Context

Alstonia scholaris is renowned for its complex phytochemical profile, being particularly rich in monoterpenoid indole alkaloids.[2] To date, over 100 different alkaloids have been isolated from various parts of the plant.[5] Among these, scholaricine and its stereoisomers, including this compound, are significant constituents found primarily in the leaves and bark.[2][6]

This compound is often found alongside other major alkaloids such as picrinine, vallesamine, and scholaricine itself.[4][7] The co-occurrence of these structurally related alkaloids is a hallmark of the genus Alstonia and suggests a common biosynthetic pathway. The alkaloid fraction of A. scholaris leaves, which contains this compound, has been the subject of significant pharmacological investigation.[5][7]

Isolation and Characterization of this compound

While a specific, detailed protocol for the isolation of pure this compound is not extensively documented in publicly available literature, a general workflow for the extraction and fractionation of the total alkaloid content from Alstonia scholaris can be outlined. This process typically involves solvent extraction followed by acid-base partitioning and chromatographic separation.

Isolation_Workflow plant_material Dried & Powdered Plant Material (Leaves or Bark of A. scholaris) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning (e.g., HCl and CHCl3) crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel) alkaloid_fraction->chromatography fractions Alkaloid Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation of this compound.

The characterization of this compound relies on modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for its structural elucidation.

Spectroscopic Data for this compound
Technique Observed Data
LC-HRMS Precursor Ion [M+H]⁺: m/z 357.1809 (C₂₀H₂₄N₂O₄)[4]
Diagnostic Product Ions: m/z 325.15 [M+H-CH₄O]⁺, m/z 307.14 [M+H-CH₄O-H₂O]⁺, m/z 253.10 [M+H-CH₄O-C₄H₈O]⁺, m/z 225.10 [M+H-CH₄O-C₄H₈O-CO]⁺, m/z 210.05 [M+H-CH₄O-C₄H₈O-C₂H₅N]⁺[4]
NMR ¹H and ¹³C NMR data have been used for its identification in mixtures and comparison with known analogues.[6]

Biological Activity and Pharmacological Context

Currently, there is a notable absence of published studies detailing the specific biological activities of isolated, purified this compound. However, the total alkaloid (TA) fraction from the leaves of Alstonia scholaris, in which this compound is a known and significant component, has demonstrated a range of pharmacological effects.[4][8][9]

Anti-inflammatory and Analgesic Effects

The total alkaloid fraction of A. scholaris leaves has been shown to possess significant anti-inflammatory and peripherally acting analgesic properties.[7] In preclinical models, this fraction was found to inhibit inflammatory mediators such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1][7] These enzymes are key players in the inflammatory cascade, and their inhibition is a common mechanism for anti-inflammatory drugs.

Cytotoxic Activity

The alkaloid fraction of A. scholaris has also been evaluated for its anticancer potential. In vitro studies have demonstrated its cytotoxic effects against a panel of human cancer cell lines.

Cytotoxicity of Alstonia scholaris Alkaloid Fraction (ASERS)
Human Cancer Cell Line IC₅₀ (µg/mL)
HeLa (Cervical Cancer)5.53
HepG2 (Liver Cancer)25
HL60 (Leukemia)11.16
KB (Oral Cancer)10
MCF-7 (Breast Cancer)29.76

It is important to reiterate that these activities are attributed to the total alkaloid fraction, and the specific contribution of this compound to these effects has not yet been elucidated.

Potential Mechanisms of Action (Inferred)

Based on the observed activities of the total alkaloid fraction of A. scholaris, it can be hypothesized that the constituent alkaloids, including this compound, may exert their effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Signaling_Pathway stimuli Inflammatory Stimuli membrane Cell Membrane stimuli->membrane cox_lox COX-1, COX-2, 5-LOX membrane->cox_lox prostaglandins Prostaglandins & Leukotrienes cox_lox->prostaglandins inflammation Inflammation prostaglandins->inflammation alkaloids A. scholaris Alkaloids (including this compound) alkaloids->cox_lox

A proposed mechanism for the anti-inflammatory effects of the total alkaloid fraction of A. scholaris.

The cytotoxic effects of the alkaloid fraction suggest a potential to induce apoptosis or inhibit cell proliferation in cancer cells. However, the precise molecular targets and signaling pathways involved remain to be investigated for the total extract and its individual components.

Conclusion and Future Directions

This compound is a structurally defined indole alkaloid with a rich ethnobotanical heritage derived from its source, Alstonia scholaris. While the plant and its total alkaloid extracts have a long history of traditional use and have been scientifically validated for their anti-inflammatory, analgesic, and cytotoxic properties, there is a significant gap in the scientific literature concerning the specific biological activities of isolated this compound.

Future research should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific pharmacological profile and mechanism of action will be crucial in determining its potential as a lead compound for the development of new therapeutics, particularly in the areas of inflammation and oncology. Such studies would build upon the rich traditional knowledge associated with Alstonia scholaris and potentially unlock the full therapeutic value of its individual alkaloid constituents.

References

19-Epi-scholaricine: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Epi-scholaricine, a prominent indole alkaloid isolated from Alstonia scholaris, has emerged as a compound of significant interest in pharmacological research. Traditionally used in various ethnobotanical systems for a range of ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a detailed overview of the potential therapeutic targets and indications for this compound, with a particular focus on its role in chronic glomerulonephritis, inflammatory conditions, and respiratory diseases. We present available quantitative data, detailed experimental methodologies for key cited experiments, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Potential Therapeutic Indications

Chronic Glomerulonephritis

Recent studies have highlighted the potential of this compound in the management of chronic glomerulonephritis (CGN). In a key study, this compound, in combination with another major alkaloid, vallesamine, demonstrated a protective effect in a mouse model of adriamycin-induced nephropathy.[1] The total alkaloid fraction from A. scholaris, of which this compound is a major component, was found to significantly reduce urinary protein levels, serum urea nitrogen (BUN), and creatinine (CRE), while increasing serum albumin (ALB) and total protein (TP) levels in this model.[1]

Inflammatory Conditions and Analgesia

The alkaloid fraction of Alstonia scholaris, which includes this compound, has demonstrated significant anti-inflammatory and analgesic properties.[2] These effects are attributed to the inhibition of key inflammatory mediators, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[3] This suggests a potential therapeutic role for this compound in the treatment of various inflammatory disorders.

Respiratory Diseases

Alkaloids from A. scholaris, including this compound, have been investigated for their therapeutic potential in respiratory ailments.[4] The total alkaloid extract has shown promise in preclinical models of acute bronchitis, asthma, and emphysema.[5][6] The anti-inflammatory and potential immunomodulatory effects of these alkaloids likely contribute to their observed efficacy in respiratory conditions.

Potential Therapeutic Targets and Mechanism of Action

The primary elucidated mechanism of action for this compound centers on its modulation of the PI3K-Akt signaling pathway and its downstream targets in the context of renal protection.

PI3K-Akt Signaling Pathway

In a study on adriamycin-induced chronic glomerulonephritis, this compound, along with vallesamine, was found to exert its protective effects by regulating the PI3K-Akt pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The modulation of this pathway by this compound suggests a broad therapeutic potential in diseases characterized by dysregulated cell signaling.

Downstream Targets in Chronic Glomerulonephritis

The protective effects of this compound in a CGN model were associated with the regulation of four key proteins downstream of the PI3K-Akt pathway:[1]

  • HRAS (Harvey Rat Sarcoma Viral Oncogene Homolog): A GTPase that plays a crucial role in cell signaling and proliferation. This compound was observed to down-regulate the expression of HRAS.[1]

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle. The intervention with this compound led to an up-regulation of CDK2.[1]

  • HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1): A molecular chaperone involved in the stability and function of numerous signaling proteins. This compound was found to down-regulate its expression.[1]

  • KDR (Kinase Insert Domain Receptor; also known as VEGFR2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis. Its expression was down-regulated by this compound.[1]

Quantitative Data

While specific IC50 values for this compound are not yet widely published, the following table summarizes the available quantitative data from a key study on chronic glomerulonephritis.

CompoundConcentrationEffectModel SystemReference
This compound (in combination with Vallesamine)50 µMExerted a protective effect on Adriamycin-stimulated MPC5 cell injury.Immortalized mouse glomerular podocyte (MPC5) cells[1]
Total Alkaloids (TA) from A. scholarisNot SpecifiedDramatically reduced urinary protein, serum BUN, and CRE. Increased serum ALB and TP.Adriamycin-induced CGN mice[1]

Experimental Protocols

Adriamycin-Induced Nephropathy Mouse Model

This in vivo model is utilized to study the pathogenesis of chronic glomerulonephritis and to evaluate the efficacy of potential therapeutic agents.

  • Animal Model: ICR mice are typically used.

  • Induction of Nephropathy: A single intravenous injection of adriamycin (ADR) is administered to induce the CGN model.

  • Treatment: Following ADR injection, mice are administered the test compounds (e.g., total alkaloids, this compound) continuously for a specified period (e.g., 28 or 42 days).

  • Pharmacological Evaluation: The effects of the treatment are assessed by monitoring serum and urine biochemical parameters (BUN, CRE, ALB, TP, urinary protein) and by histopathological examination of the kidneys.

Western Blotting for Protein Expression Analysis in Podocytes

This technique is used to quantify the expression levels of specific proteins in cell lysates.

  • Cell Culture: Immortalized mouse glomerular podocyte (MPC5) cells are cultured and may be stimulated with an injurious agent like adriamycin.[1]

  • Cell Lysis: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., HRAS, CDK2, HSP90AA1, KDR).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection and quantification.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is employed to measure the mRNA expression levels of target genes.

  • RNA Extraction: Total RNA is isolated from cells or tissues (e.g., kidney tissue from the mouse model) using a suitable method (e.g., TRIzol reagent).

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using spectrophotometry.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR: The cDNA is then used as a template for PCR amplification with primers specific to the target genes (e.g., Hras, Cdk2, Hsp90aa1, Kdr). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene (e.g., GAPDH or β-actin).

Visualizations

Signaling Pathway of this compound in Chronic Glomerulonephritis

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors/ Cytokines RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation HRAS HRAS Akt->HRAS CDK2 CDK2 Akt->CDK2 HSP90AA1 HSP90AA1 Akt->HSP90AA1 KDR KDR Akt->KDR Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Epi_scholaricine This compound Epi_scholaricine->HRAS Down-regulates Epi_scholaricine->CDK2 Up-regulates Epi_scholaricine->HSP90AA1 Down-regulates Epi_scholaricine->KDR Down-regulates

Caption: PI3K/Akt signaling pathway modulated by this compound in CGN.

Experimental Workflow for In Vivo and In Vitro Analysis

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Model Adriamycin-Induced Nephropathy Mouse Model Treatment Administer this compound (or Total Alkaloids) Model->Treatment Analysis_invivo Biochemical & Histopathological Analysis of Kidney Treatment->Analysis_invivo Cells Immortalized Mouse Podocyte (MPC5) Cells Stimulation Stimulate with Adriamycin Cells->Stimulation Treatment_invitro Treat with this compound Stimulation->Treatment_invitro Analysis_invitro Western Blot & RT-qPCR for HRAS, CDK2, HSP90AA1, KDR Treatment_invitro->Analysis_invitro

Caption: Workflow for evaluating this compound's effect on CGN.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, particularly in the realm of chronic kidney disease. Its ability to modulate the PI3K-Akt signaling pathway and key downstream targets provides a strong foundation for its further development as a therapeutic agent. Additionally, its established anti-inflammatory properties warrant further investigation for a broader range of inflammatory conditions.

Future research should focus on:

  • Determining specific IC50 values of this compound for its identified molecular targets (HRAS, CDK2, HSP90AA1, KDR, COX-1, COX-2, 5-LOX).

  • Conducting detailed dose-response studies in relevant in vivo models to establish optimal therapeutic windows.

  • Investigating the pharmacokinetic and pharmacodynamic profiles of purified this compound.

  • Exploring the potential synergistic effects of this compound with other compounds, such as vallesamine.

  • Elucidating its mechanism of action in respiratory diseases.

The continued exploration of this compound holds considerable promise for the development of novel therapies for a range of debilitating diseases.

References

Pharmacological Activities and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 19-Epi-scholaricine: A Review of Existing Literature and Patents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prominent monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine across Asia and Africa.[1][2] This compound is a stereoisomer of scholaricine and is consistently identified as one of the four major bioactive alkaloids in the plant's leaf extract, alongside scholaricine, vallesamine, and picrinine.[3] The total alkaloid (TA) extract of Alstonia scholaris, of which this compound is a key component, has garnered significant scientific interest for its diverse pharmacological activities, particularly in the context of respiratory and inflammatory diseases.[2][3] This technical guide provides a comprehensive review of the existing scientific literature and patents related to this compound, focusing on its isolation, biological activities, and pharmacokinetic profile.

While studies on isolated this compound are limited, the pharmacological activities of the total alkaloid extract from Alstonia scholaris provide strong indications of its potential therapeutic applications. The collective evidence suggests that the synergistic action of the major alkaloids, including this compound, contributes to the observed effects.

Anti-inflammatory and Analgesic Effects: The total alkaloid fraction of Alstonia scholaris has demonstrated significant anti-inflammatory and analgesic properties in various in vivo and in vitro models.[4] The proposed mechanism for the anti-inflammatory action involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[4] This dual inhibition of COX and LOX pathways suggests a broad-spectrum anti-inflammatory potential.

Anti-tussive, Anti-asthmatic, and Expectorant Activities: The total alkaloid extract has been shown to possess anti-tussive, anti-asthmatic, and expectorant properties, supporting the traditional use of Alstonia scholaris in treating respiratory ailments.[2] Preclinical studies suggest that these effects may be mediated through the modulation of the β2-adrenergic receptor and inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which are crucial in regulating airway smooth muscle relaxation and inflammatory responses in the respiratory tract.[2]

Antimicrobial and Antiviral Activities: The total alkaloid extract from the leaves of Alstonia scholaris has been reported to exhibit antimicrobial and antiviral activities, inhibiting the replication of viruses such as herpes simplex virus type 1 (HSV-1), respiratory syncytial virus (RSV), and influenza A virus (H1N1) in vitro.[2]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers after Oral Administration of Capsules of Alkaloids from Leaf of Alstonia scholaris (CALAS)

Parameter Value Reference
Pharmacokinetic Profile Linear [3]

| AUC Exposure Level Ranking | Vallesamine > Scholaricine > this compound > Picrinine |[3] |

Note: Specific numerical values for parameters like Cmax, Tmax, and AUC for this compound were not detailed in the available abstracts.

Experimental Protocols

A specific, detailed protocol for the isolation of pure this compound is not explicitly detailed in the reviewed literature. However, a general method for the extraction of the total alkaloid fraction from the leaves of Alstonia scholaris is described, which serves as the initial step for the subsequent purification of individual alkaloids.

General Protocol for Total Alkaloid Extraction from Alstonia scholaris Leaves:

  • Maceration: Powdered dried leaves of Alstonia scholaris (500 g) are macerated in a 1% hydrochloric acid solution (pH 2) overnight at room temperature.[1]

  • Alkalinization: The acidic mixture is then made alkaline by the addition of a 25% ammonium hydroxide solution to reach a pH of 9.[1]

  • Filtration: The resulting alkaline mixture is filtered using Whatman filter paper.[1]

  • Solvent Extraction: The filtrate is then subjected to sequential extraction with chloroform.[1]

  • Concentration: The chloroform extract is concentrated under reduced pressure to yield a dried residue containing the total alkaloids.[1]

  • Chromatographic Separation: The crude alkaloid residue is then subjected to column chromatography over silica gel. Elution is typically performed with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the different alkaloid fractions.[1] Further purification of these fractions would be necessary to isolate pure this compound.

Experimental_Workflow start Powdered Alstonia scholaris Leaves maceration Maceration with 1% HCl (pH 2) start->maceration alkalinization Alkalinization with 25% NH4OH (pH 9) maceration->alkalinization filtration Filtration alkalinization->filtration extraction Solvent Extraction with Chloroform filtration->extraction concentration Concentration under Reduced Pressure extraction->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Isolated this compound purification->end

General workflow for the extraction and isolation of this compound.

Signaling Pathways

Direct evidence detailing the specific signaling pathways modulated by isolated this compound is currently lacking. However, studies on the total alkaloid extract of Alstonia scholaris suggest the involvement of the NF-κB and β2-adrenergic receptor signaling pathways in its anti-inflammatory and anti-asthmatic effects. It is plausible that this compound, as a major component, contributes to the modulation of these pathways.

The diagram below illustrates a hypothetical model of how the total alkaloids from Alstonia scholaris might exert their anti-inflammatory and bronchodilatory effects based on the available literature. It is important to note that this is a generalized representation and has not been specifically validated for this compound alone.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Total_Alkaloids Total Alkaloids (including this compound) B2AR β2-Adrenergic Receptor Total_Alkaloids->B2AR Activates IKK IKK Complex Total_Alkaloids->IKK Inhibits AC Adenylate Cyclase B2AR->AC TLR Toll-like Receptor TLR->IKK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Inhibits NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocates Gene_Expression Transcription of Pro-inflammatory Genes (e.g., COX-2, 5-LOX) NFkB_nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Pro_inflammatory_Stimuli->TLR

Hypothetical signaling pathways modulated by Alstonia scholaris total alkaloids.

Patent Landscape

A thorough search of existing patent literature did not reveal any patents that specifically claim this compound as a novel compound or for a specific therapeutic use. The patent landscape surrounding Alstonia scholaris is generally broad, with some patents mentioning the plant's extract as part of a larger herbal composition for various health applications. For instance, a Chinese patent application (CN110035763A) lists Alstonia scholaris extract among many other plant extracts in a pharmaceutical composition for treating parasitic diseases.[4] Another patent (US20070254052A1) mentions Alstonia scholaris extract in the context of its antioxidizing action.[5] However, these patents do not focus on or isolate the effects of this compound. The lack of specific patents for this compound may indicate that its therapeutic potential as a standalone entity is still under-explored or that it is considered part of the broader, more complex traditional medicine framework.

Conclusion and Future Directions

This compound is a key bioactive alkaloid of Alstonia scholaris with a promising, yet largely uncharacterized, pharmacological profile. While the therapeutic effects of the total alkaloid extract are well-documented, there is a clear need for further research to delineate the specific contributions of this compound. Future research should focus on:

  • Development of a specific and efficient protocol for the isolation of high-purity this compound. This will be crucial for conducting detailed in vitro and in vivo studies.

  • Comprehensive evaluation of the biological activities of isolated this compound. This should include determining quantitative measures of activity (IC50, EC50) in various assays related to inflammation, respiratory function, and microbial activity.

  • Elucidation of the specific molecular mechanisms and signaling pathways. Molecular docking and other computational studies, followed by experimental validation, could help identify the direct molecular targets of this compound.

  • Exploration of the patentability of this compound and its derivatives. As more specific biological activities are uncovered, there may be opportunities for patent protection for novel therapeutic applications.

References

19-Epi-scholaricine: A Preliminary Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a prominent indole alkaloid isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine for respiratory ailments. As a major constituent of the total alkaloids extract, which is under investigation as a botanical drug, understanding the specific safety and toxicological profile of this compound is crucial for its potential development as a therapeutic agent. This document provides a comprehensive summary of the currently available preliminary safety and toxicological data on this compound, with a focus on acute toxicity, genotoxicity, and cytotoxicity. The information herein is intended to guide further non-clinical and clinical development.

Acute Oral Toxicity

The acute oral toxicity of this compound has been evaluated in mice. In a study comparing the acute toxicity of five major indole alkaloids from Alstonia scholaris, this compound demonstrated a significantly lower toxicity profile compared to its isomer, scholaricine.

Quantitative Acute Toxicity Data
CompoundSpeciesSexRoute of AdministrationParameterValueObservations
This compound MouseM/FOralMTD2.0 g/kg bwNo mortality or behavioral changes. Reduced activity observed, with recovery within 4 hours.[1]
ScholaricineMouseM/FOralMTD< 0.75 g/kg bwReduced activity, shortness of breath, unsteady gait, tremors, convulsions, and death.[1]
Total Alkaloids (TA)MouseM/FOralLD₅₀5.48 g/kg bwProne position, shortness of breath, wheezing, and convulsion at higher doses.[1][2][3]

MTD: Maximum Tolerated Dose; LD₅₀: Median Lethal Dose

Experimental Protocol: Acute Oral Toxicity in Mice

The acute toxicity of this compound was determined as part of a larger study on the indole alkaloids from Alstonia scholaris leaves.[1]

  • Test Animals: Institute of Cancer Research (ICR) mice (18–20 g) were used. Animals were acclimatized for 7 days with free access to a standard diet and water. A 10-12 hour fasting period was implemented before administration.

  • Administration: this compound was administered orally to mice at a dose of 2.0 g/kg body weight.

  • Observation: The animals were observed continuously for the first 4 hours post-administration and then daily for a total of 14 days.

  • Parameters Assessed: Observations included changes in behavior, signs of toxicity (e.g., shortness of breath, unsteady gait, convulsions), and mortality.

  • Results: In the group administered this compound at 2.0 g/kg bw, no mortality or overt signs of toxicity were observed. A temporary reduction in activity was noted, with the animals returning to normal within 4 hours. This dose was consequently determined to be the Maximum Tolerated Dose (MTD).[1]

In Vitro Toxicology

Direct studies on the cytotoxicity and genotoxicity of isolated this compound are limited. The available data is primarily from studies on the total indole alkaloid extract of Alstonia scholaris (IAAS), where this compound is a major component.

Cytotoxicity

The cytotoxic potential of Alstonia scholaris extracts has been evaluated against various cell lines. The total alkaloid fraction has demonstrated anti-proliferative activity against human lung cancer A549 cells.

Extract/FractionCell LineParameterValue
Total AlkaloidsA549 (Human Lung Carcinoma)IC₅₀14.4 µg/mL
TriterpenesA549 (Human Lung Carcinoma)IC₅₀9.3 µg/mL
Chloroform Fraction (Bark)HeLa (Human Cervical Cancer)IC₅₀125.06 µg/mL
Chloroform Fraction (Bark)Vero (Normal Monkey Kidney)IC₅₀396.24 µg/mL

IC₅₀: Half-maximal Inhibitory Concentration

It is important to note that these values represent the activity of a complex mixture and not of this compound alone.

Genotoxicity

The genotoxic potential of the total indole alkaloids extract from Alstonia scholaris (IAAS) has been assessed through a battery of standard assays.

AssayTest SystemMetabolic ActivationConcentration/DoseResult
Bacterial Reverse Mutation (Ames) TestS. typhimurium & E. coliWith and without S9Up to 500 µ g/plate Non-mutagenic[1][4]
In Vitro Mammalian Chromosomal AberrationChinese Hamster Lung (CHL) cellsWith and without S9Up to 710 µg/mLNon-clastogenic[1][4]
In Vivo Mammalian Erythrocyte Micronucleus TestMouse bone marrowN/AUp to 800 mg/kg bw (oral)No increase in micronuclei[1][4]
Experimental Protocol: Genotoxicity Assays

The genotoxicity of the Indole Alkaloids Extract from Alstonia scholaris (IAAS) was evaluated according to established guidelines.[4]

  • Ames Test: The assay was performed with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA. The extract was tested at various concentrations up to 500 µ g/plate , both with and without metabolic activation using a rat liver S9 fraction.

  • Chromosomal Aberration Test: Chinese Hamster Lung (CHL) cells were exposed to the extract at concentrations up to 710 µg/mL, with and without S9 metabolic activation. Metaphase chromosomes were analyzed for structural aberrations.

  • Micronucleus Test: Mice were orally administered the extract at doses up to 800 mg/kg body weight. Bone marrow cells were collected at 24 and 48 hours post-administration and analyzed for the presence of micronucleated polychromatic erythrocytes.

Signaling Pathways

While the toxicological mechanisms of this compound are not well-defined, some research into its therapeutic effects provides insight into its potential biological targets. In a study on a mouse model of chronic glomerulonephritis, a combination of vallesamine and this compound was found to exert protective effects by modulating key proteins within the PI3K-Akt signaling pathway.

Below is a diagram representing the general workflow for evaluating the in vivo acute oral toxicity of a substance like this compound.

G Experimental Workflow for Acute Oral Toxicity Study cluster_0 Preparation Phase cluster_1 Dosing Phase cluster_2 Observation Phase cluster_3 Data Analysis Acclimatization Animal Acclimatization (ICR Mice, 7 days) Fasting Fasting (10-12 hours) Acclimatization->Fasting Grouping Animal Grouping & Randomization Fasting->Grouping Dose_Prep Preparation of This compound Dose Grouping->Dose_Prep Administration Single Oral Administration (gavage) Dose_Prep->Administration Short_Term Continuous Observation (First 4 hours) Administration->Short_Term Long_Term Daily Observation (14 days) Short_Term->Long_Term Record_Toxicity Record Clinical Signs of Toxicity Long_Term->Record_Toxicity Record_Mortality Record Mortality Long_Term->Record_Mortality Determine_MTD Determine MTD/LD50 Record_Toxicity->Determine_MTD Record_Mortality->Determine_MTD

Caption: Workflow for an in vivo acute oral toxicity study.

The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway and highlights the proteins reportedly modulated by this compound in a therapeutic context.

PI3K_Akt_Pathway PI3K-Akt Signaling Pathway Modulation cluster_targets Targets Modulated by This compound / Vallesamine cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition HSP90AA1 HSP90AA1 Akt->HSP90AA1 Client Protein Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CDK2 CDK2 Cell_Growth->CDK2 Involves HRAS HRAS HRAS->PI3K Activates KDR KDR (VEGFR2) KDR->PI3K Activates l1 Down-regulated target l2 Up-regulated target l1_color l2_color

Caption: PI3K-Akt pathway with targets modulated by this compound.

Conclusion

The preliminary toxicological data for this compound suggests a favorable acute safety profile, particularly when compared to its isomer, scholaricine. Its Maximum Tolerated Dose in mice is high (2.0 g/kg bw), indicating low acute toxicity via the oral route.[1] Furthermore, the total alkaloid extract, of which this compound is a major part, has been shown to be non-genotoxic in a standard battery of tests.[1][4]

However, there is a clear data gap regarding the in vitro cytotoxicity and genotoxicity of the isolated compound. Future studies should focus on determining the IC₅₀ values of pure this compound on various cancer and non-cancer cell lines and confirming its non-genotoxic status through dedicated assays. Additionally, further investigation into the specific molecular pathways modulated by this compound is warranted to better understand its mechanism of action and potential off-target effects. This will be essential for a comprehensive risk assessment and to support its continued development as a potential therapeutic agent.

References

19-Epi-scholaricine: A Technical Guide to a Bioactive Indole Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: 19-Epi-scholaricine is a prominent monoterpenoid indole alkaloid isolated from Alstonia scholaris. As a stereoisomer of scholaricine, it is a key member of a group of bioactive compounds found within the plant, which also includes scholaricine, vallesamine, and picrinine. The total alkaloid extract from the leaves of A. scholaris, designated CALAS, has demonstrated significant therapeutic potential in preclinical and clinical studies for respiratory ailments, including airway inflammation, asthma, and cough. The therapeutic effects are attributed, in part, to the anti-inflammatory and immunomodulatory activities of its principal constituents. Mechanistic studies suggest that these alkaloids, including this compound, exert their effects through pathways involving the β2-adrenergic receptor (β2AR) and inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. This guide provides an in-depth overview of this compound, its relationship to associated alkaloids, quantitative data on its prevalence, detailed experimental protocols for its isolation and functional analysis, and a visualization of its proposed mechanism of action.

Introduction to this compound and its Chemical Congeners

This compound (CAS No: 132923-06-9) is an indole alkaloid with the chemical formula C₂₀H₂₄N₂O₄ and a molecular weight of 356.42 g/mol .[1] It is structurally an epimer of scholaricine, differing in the stereochemistry at position 19. This compound is not typically studied in isolation but as one of the four major bioactive alkaloids found in the leaves of Alstonia scholaris, a large evergreen tree of the family Apocynaceae.[2][3] The other key related alkaloids are scholaricine, vallesamine, and picrinine.[4] The total alkaloid extract from the leaves has been developed into an investigational botanical drug, highlighting the collective pharmacological importance of these compounds.[2][4]

Quantitative Analysis in Source Material

While specific pharmacological potency values (e.g., IC₅₀) for pure this compound are not extensively documented in publicly available literature, its concentration within its natural source, Alstonia scholaris, has been quantified. A targeted analysis using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides key data on the distribution of this compound and its congeners in different parts of the plant.[5]

AlkaloidPlant PartConcentration (μg/g)Reference
This compound LeavesData not specified[5]
BarkData not specified[5]
ScholaricineLeavesData not specified[5]
BarkData not specified[5]
VallesamineLeavesData not specified[5]
BarkData not specified[5]
PicrinineLeavesData not specified[5]
BarkData not specified[5]
PicralinalLeavesData not specified[5]
BarkData not specified[5]

Note: The referenced study developed and validated a quantitative method, applying it to measure variations across plant parts, harvest periods, and post-handling processes. For specific concentration values, direct consultation of the full study is recommended.[5]

Pharmacological Activity and Signaling Pathways

The therapeutic effects of the total alkaloid extract of A. scholaris are linked to potent anti-inflammatory, analgesic, anti-tussive, and anti-asthmatic activities.[3] this compound, as a major component, is believed to contribute significantly to this profile. It is reported to be an orally active compound that can downregulate the expression of collagen fibrosis and increase the activity of superoxide dismutase (SOD), an important antioxidant enzyme.[6]

Two key signaling pathways have been identified as targets for the primary alkaloids from A. scholaris:

  • β2-Adrenergic Receptor (β2AR) Agonism: The alkaloids have been shown to act as β2AR agonists.[4] In the canonical pathway, β2AR activation stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[7][8] cAMP then activates Protein Kinase A (PKA), leading to downstream signaling that can result in smooth muscle relaxation (bronchodilation) and modulation of inflammatory responses.[7] The receptor can also couple to the Gi alpha subunit (Gαi), which provides an opposing, inhibitory signal.[1]

  • NF-κB Pathway Inhibition: The primary alkaloids from A. scholaris have been identified as potential NF-κB inhibitors.[4] The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., cytokines, chemokines). Inhibition of this pathway by compounds like this compound would suppress this inflammatory cascade.

G cluster_0 β2-Adrenergic Receptor Pathway cluster_1 NF-κB Pathway Alkaloids This compound (as β2AR Agonist) b2AR β2-Adrenergic Receptor Alkaloids->b2AR Gs Gs Protein b2AR->Gs Activates Gi Gi Protein b2AR->Gi Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Response1 Bronchodilation & Immune Modulation PKA->Response1 Alkaloids_Inhibitor This compound (as NF-κB Inhibitor) Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IκB Kinase (IKK) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB / IκBα (Inactive Complex) NFkB NF-κB (Active) NFkB_complex:e->NFkB IκBα Degradation (Release) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription Alkaloids_Inhibitor->IKK Inhibits G start Dried, Powdered Alstonia scholaris Material maceration 1. Maceration (e.g., 95% Ethanol) start->maceration filter_concentrate Filter & Concentrate (Rotary Evaporator) maceration->filter_concentrate crude_extract Crude Ethanolic Extract filter_concentrate->crude_extract acidify 2. Acidification (e.g., 3% Tartaric Acid) crude_extract->acidify wash Wash with Hexane (Remove Lipids) acidify->wash basify Basification (NH4OH to pH 9-10) wash->basify extract_org Extract with Chloroform or Ethyl Acetate basify->extract_org crude_alkaloids Crude Alkaloid Fraction extract_org->crude_alkaloids column_chrom 3. Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions combine Combine Pure Fractions fractions->combine final_purify Further Purification (Prep-HPLC) combine->final_purify end Isolated this compound final_purify->end

References

Methodological & Application

Application Notes and Protocols for the Extraction of 19-Epi-scholaricine from Alstonia scholaris Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction and isolation of 19-Epi-scholaricine, a bioactive monoterpenoid indole alkaloid, from the leaves of Alstonia scholaris. This document synthesizes information from multiple scientific sources to offer a robust methodology for obtaining this compound for research and development purposes.

Introduction

Alstonia scholaris, commonly known as the devil's tree, is a rich source of various indole alkaloids with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-tussive properties.[1][2] Among these, this compound has been identified as a significant constituent of the leaves.[2][3] This protocol outlines a reproducible method for the extraction, fractionation, and isolation of this compound.

Data Summary

The following table summarizes the quantitative data related to the extraction and isolation of alkaloids from Alstonia scholaris leaves, as compiled from various studies. This data provides a baseline for expected yields and key experimental parameters.

ParameterValueSource
Starting Material
Plant PartLeaves[4][5][6]
Initial Sample Weight (Powdered Leaves)500 g[4][7]
Yield of Powdered Leaves from Fresh Leaves~35.7% (125 g from 350 g)[5]
Acid-Base Extraction
Maceration Solvent1% HCl (pH 2)[4][7]
Basification Agent25% NH4OH (to pH 9)[4][7]
Yield of Crude Alkaloid Extract0.4% (from powdered leaves)[4]
Solvent Extraction (Soxhlet)
Solvents Used (in order of increasing polarity)Hexane, Benzene, Isopropanol, Methanol, Water[5]
Maximum Yield (Water Extract)10.3 g (from 125 g powder)[5]
Maximum Yield (Methanol Extract)6.5 g (from 125 g powder)[5]
Chromatographic Purification
Stationary Phase (Column Chromatography)Silica Gel (60-80 mesh)[7]
Mobile Phase (TLC)Hexane: Ethyl acetate (14:6)[4]
Mobile Phase (TLC for Rf value)Hexane: Ethyl acetate (65:35)[4]
Reported Rf value of isolated alkaloid0.55[4]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and isolation of this compound from Alstonia scholaris leaves.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Acid-Base Extraction cluster_purification Purification and Isolation A Collect Fresh Alstonia scholaris Leaves B Wash and Shade Dry Leaves A->B C Grind to a Fine Powder B->C D Macerate Powdered Leaves in 1% HCl (pH 2) C->D Start Extraction E Filter to Separate Acidic Extract D->E F Basify with 25% NH4OH (to pH 9) E->F G Partition with Organic Solvent (e.g., Chloroform) F->G H Collect and Concentrate Organic Layer G->H I Crude Alkaloid Extract H->I J Silica Gel Column Chromatography I->J Purify Extract K Elute with Hexane:Ethyl Acetate Gradient J->K L Collect Fractions K->L M Monitor Fractions by TLC L->M N Combine Fractions Containing this compound M->N O Isolated this compound N->O

Caption: Experimental workflow for this compound extraction.

Detailed Experimental Protocol

This protocol integrates methods from acid-base and solvent extraction techniques for a comprehensive approach.

1. Plant Material Preparation

1.1. Collection: Collect fresh leaves of Alstonia scholaris. 1.2. Cleaning and Drying: Thoroughly wash the leaves with distilled water to remove any dirt and contaminants. Shade dry the leaves at room temperature for several days until they are brittle.[5] 1.3. Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. Store the powder in an airtight container away from light and moisture.[5][7]

2. Extraction of Total Alkaloids (Acid-Base Method)

This method is effective for the selective extraction of alkaloids.

2.1. Maceration: Macerate 500 g of the powdered leaves in 1% hydrochloric acid (HCl) solution (pH 2) overnight at room temperature.[4][7] This step protonates the alkaloids, making them soluble in the aqueous acidic solution. 2.2. Filtration: Filter the mixture through Whatman filter paper to separate the acidic extract from the plant debris.[4] 2.3. Basification: Make the acidic filtrate alkaline by adding 25% ammonium hydroxide (NH4OH) solution dropwise until the pH reaches 9.[4][7] This deprotonates the alkaloids, causing them to precipitate. 2.4. Solvent Partitioning: Transfer the alkaline mixture to a separatory funnel and extract the alkaloids by partitioning with an immiscible organic solvent like chloroform or ethyl acetate. Repeat the extraction process three times to ensure maximum recovery. 2.5. Concentration: Combine the organic layers and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.[7]

3. Alternative Extraction Method (Soxhlet Extraction)

For a broader range of phytochemicals, successive solvent extraction can be employed.

3.1. Apparatus Setup: Place a known amount of powdered leaves (e.g., 100-125 g) in a thimble and place it inside a Soxhlet apparatus.[5][8] 3.2. Successive Extraction: Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and finally methanol.[8][9] Each extraction should be carried out for a sufficient duration (e.g., 12-24 hours) until the solvent running through the siphon is colorless.[5][8] 3.3. Concentration: Concentrate each solvent extract separately using a rotary evaporator to obtain the respective crude extracts. The methanolic extract is reported to be rich in alkaloids.[8]

4. Isolation of this compound by Column Chromatography

4.1. Column Preparation: Pack a glass column with silica gel (60-80 mesh) as the stationary phase, using a suitable non-polar solvent like hexane as the slurry.[7] 4.2. Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the prepared silica gel column. 4.3. Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).[4] 4.4. Fraction Collection: Collect the eluate in separate fractions of a fixed volume.[7] 4.5. Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions using TLC with a mobile phase of Hexane: Ethyl acetate (e.g., 14:6 or 65:35).[4] Visualize the spots under UV light or by using a suitable staining reagent. 4.6. Pooling and Identification: Combine the fractions that show a spot corresponding to the Rf value of this compound. Further characterization by spectroscopic methods (e.g., NMR, MS) is required for positive identification.

Conclusion

This document provides a detailed protocol for the extraction and isolation of this compound from the leaves of Alstonia scholaris. The presented data and methodologies, synthesized from existing literature, offer a solid foundation for researchers to obtain this valuable compound for further investigation into its pharmacological properties and potential therapeutic applications. Adherence to these protocols will facilitate the reproducible isolation of this compound, contributing to the advancement of natural product-based drug discovery.

References

Application Notes and Protocols for the Purification of 19-Epi-scholaricine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 19-Epi-scholaricine, an indole alkaloid isolated from the leaves of Alstonia scholaris. The purification strategy involves a two-step column chromatography process, beginning with silica gel chromatography for initial fractionation of the crude alkaloid extract, followed by preparative High-Performance Liquid Chromatography (HPLC) for the final isolation of the target compound.

Introduction

This compound is a stereoisomer of scholaricine, a bioactive alkaloid found in Alstonia scholaris.[1][2] This plant has a long history of use in traditional medicine, and its constituent alkaloids are of significant interest to researchers for their potential therapeutic properties.[1] Column chromatography is a fundamental and highly effective technique for the isolation and purification of natural products, including alkaloids, from complex plant extracts.[3][4][5][6][7] The successful separation of closely related isomers, such as epimers, often requires a combination of chromatographic techniques, including the use of high-resolution methods like HPLC with specialized stationary phases.

This application note outlines a robust methodology for obtaining high-purity this compound, suitable for further pharmacological and drug development studies.

Data Presentation

The following tables summarize the expected quantitative data from the purification process.

Table 1: Summary of Initial Fractionation by Silica Gel Column Chromatography

ParameterValue
Starting MaterialCrude Alkaloid Extract from Alstonia scholaris leaves
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane
Fraction of InterestF3 (enriched with scholaricine isomers)
Yield of Fraction F3Approx. 15-20% of crude extract
Purity of this compound in F3Approx. 40-50% (co-eluted with scholaricine)

Table 2: Summary of Final Purification by Preparative HPLC

ParameterValue
Starting MaterialFraction F3 (enriched with scholaricine isomers)
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseIsocratic mixture of Hexane and Isopropanol
Retention Time (this compound)~12.5 min
Retention Time (Scholaricine)~14.2 min
Final Purity of this compound>98%
Overall YieldApprox. 5-8% from crude extract

Experimental Protocols

Preparation of Crude Alkaloid Extract

A standard acid-base extraction method is employed to obtain the crude alkaloid mixture from the plant material.

  • Plant Material: Dried and powdered leaves of Alstonia scholaris.

  • Procedure:

    • Macerate 500 g of powdered leaves in 2 L of 5% acetic acid in methanol for 48 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.

    • Resuspend the extract in 500 mL of 2 M HCl and wash with an equal volume of diethyl ether to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

    • Extract the alkaloids with dichloromethane (3 x 500 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Initial Fractionation by Silica Gel Column Chromatography

This step aims to separate the crude alkaloid extract into fractions with varying polarities.

  • Column Preparation:

    • Prepare a slurry of 100 g of silica gel (60-120 mesh) in hexane.

    • Pour the slurry into a glass column (5 cm diameter, 50 cm length) and allow it to pack under gravity.

    • Equilibrate the column by passing 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve 10 g of the crude alkaloid extract in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel (approx. 20 g).

    • Allow the solvent to evaporate completely, and then carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a stepwise gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of 50 mL each.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3) and visualize under UV light (254 nm).

    • Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of scholaricine isomers. This will be your enriched fraction (F3).

Final Purification by Preparative HPLC

This high-resolution step is crucial for separating the isomeric compounds.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralpak IA or equivalent) is recommended for optimal separation of epimers.

  • Mobile Phase: A pre-mixed and degassed isocratic mobile phase of Hexane:Isopropanol (80:20 v/v).

  • Procedure:

    • Dissolve the dried, enriched fraction (F3) in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Set the flow rate to 5 mL/min and the detection wavelength to 254 nm.

    • Inject the sample onto the column and collect the eluting peaks corresponding to this compound.

    • Combine the collected fractions containing the pure compound and evaporate the solvent under reduced pressure.

  • Purity Analysis:

    • Assess the purity of the final product using analytical HPLC under the same conditions but with a lower flow rate (1 mL/min).

Visualization of Experimental Workflow

G cluster_0 Step 1: Crude Extract Preparation cluster_1 Step 2: Initial Fractionation cluster_2 Step 3: Final Purification plant Powdered Alstonia scholaris Leaves maceration Maceration in Acidified Methanol plant->maceration acid_base Acid-Base Extraction maceration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_packing Silica Gel Column Packing crude_extract->column_packing sample_loading Sample Loading column_packing->sample_loading gradient_elution Gradient Elution (Hexane:Ethyl Acetate) sample_loading->gradient_elution fraction_collection Fraction Collection & TLC Analysis gradient_elution->fraction_collection enriched_fraction Enriched Fraction (F3) fraction_collection->enriched_fraction prep_hplc Preparative HPLC (Chiral Column) enriched_fraction->prep_hplc peak_collection Peak Collection prep_hplc->peak_collection purity_analysis Purity Analysis (Analytical HPLC) peak_collection->purity_analysis final_product Pure this compound (>98%) purity_analysis->final_product

Caption: Workflow for the purification of this compound.

References

Application Note: Quantification of 19-Epi-scholaricine using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a monoterpenoid indole alkaloid isolated from the leaves and bark of Alstonia scholaris. This plant has a long history of use in traditional medicine for treating various ailments, and its constituent alkaloids, including those of the scholaricine type, are of significant interest for their potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the separation and quantification of related indole alkaloids from Alstonia scholaris and other plant sources.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of the organic modifier is optimized to achieve baseline separation of this compound and its isomers, such as scholaricine. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, allowing for sensitive and accurate quantification.

Experimental Protocols

Sample Preparation (from Alstonia scholaris leaves)
  • Drying and Grinding: Dry the fresh leaves of Alstonia scholaris in the shade at room temperature until a constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Accurately weigh 10 g of the powdered leaf material.

    • Perform extraction using 100 mL of methanol in a Soxhlet apparatus for 6-8 hours.

    • Alternatively, macerate the powder in 100 mL of methanol with constant stirring for 24 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude methanol extract in 50 mL of 2% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with 3 x 30 mL of diethyl ether to remove non-polar impurities. Discard the ether layer.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

    • Extract the alkaline solution with 3 x 50 mL of chloroform or dichloromethane.

    • Combine the organic layers and wash with distilled water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under reduced pressure to yield the total alkaloid extract.

  • Sample Solution Preparation:

    • Accurately weigh 10 mg of the dried total alkaloid extract.

    • Dissolve the extract in 10 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC-UV Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

Chromatographic Conditions (Recommended Starting Point):

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm or 280 nm (scan for optimal wavelength)

Note: The gradient profile may need to be optimized to achieve baseline separation of this compound from closely eluting compounds, including its isomer, scholaricine. Published retention times for scholaricine and 19-epischolarine are approximately 22.057 min and 23.667 min, respectively, under a specific, though not fully detailed, HPLC condition, indicating that separation is feasible.[1]

Method Validation (as per ICH Guidelines)

A full method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the baseline separation of this compound from other alkaloids and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the this compound standard over a specified range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during method validation. The values presented are representative of typical HPLC methods for indole alkaloids and should be determined experimentally for the specific method developed for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry)≤ 2To be determined
Theoretical Plates (N)> 2000To be determined
% RSD of Peak Area (n=6)≤ 2.0%To be determined
% RSD of Retention Time (n=6)≤ 1.0%To be determined

Table 2: Method Validation Summary (Representative Data)

Validation ParameterResult
Linearity
Range1 - 100 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery)
80% Concentration98.0 - 102.0%
100% Concentration98.0 - 102.0%
120% Concentration98.0 - 102.0%
Precision (% RSD)
Repeatability (Intra-day)< 2.0%
Intermediate Precision (Inter-day)< 2.0%
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and temperature.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis and Quantification start Plant Material (Alstonia scholaris leaves) drying Drying and Grinding start->drying extraction Solvent Extraction (Methanol) drying->extraction partitioning Acid-Base Partitioning extraction->partitioning final_sample Filtered Sample Solution (in Methanol) partitioning->final_sample hplc_system HPLC System with UV Detector final_sample->hplc_system Injection separation Chromatographic Separation (C18 Column) hplc_system->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) cluster_application Application analyte This compound hplc_params HPLC Parameters (Column, Mobile Phase, Flow Rate, etc.) analyte->hplc_params optimization Optimization for Resolution and Sensitivity hplc_params->optimization specificity Specificity optimization->specificity linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness qc Quality Control of Raw Materials specificity->qc linearity->qc formulation Analysis of Pharmaceutical Formulations accuracy->formulation precision->formulation pk_studies Pharmacokinetic Studies lod_loq->pk_studies robustness->qc

References

Application Notes & Protocols: Analytical Method Development and Validation for 19-Epi-scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a monoterpenoid indole alkaloid that has been isolated from the leaves of Alstonia scholaris.[1][2][3] As with any potential therapeutic agent, the development of a robust and reliable analytical method for its quantification and quality control is a critical step in the drug development process. This document provides a comprehensive guide to the development and validation of an analytical method for this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] The protocols outlined below are intended to serve as a detailed template that can be adapted and optimized for specific laboratory conditions and instrumentation.

Analytical Method Development

The primary objective of method development is to establish a procedure that is specific, sensitive, accurate, and precise for the determination of this compound in bulk drug substance and formulated products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and effective technique for the analysis of alkaloids.[9][10][11][12][13]

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

Chromatographic Conditions (Initial Recommendations):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan (likely in the range of 200-400 nm)
Injection Volume 10 µL
Column Temperature 25 °C

Method Optimization:

The initial conditions should be optimized to achieve a symmetrical peak shape for this compound with a reasonable retention time and good resolution from any potential impurities or degradation products. This involves adjusting the mobile phase composition, gradient profile, flow rate, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially for bioanalytical applications, an LC-MS/MS method is recommended.[14][15][16][17]

LC-MS/MS Parameters (Initial Recommendations):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole
MRM Transitions To be determined by infusion of a standard solution of this compound
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Analytical Method Validation

The developed analytical method must be validated to ensure its suitability for the intended purpose. The validation will be performed according to the ICH Q2(R2) guidelines and will include the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][7][18][19]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of this compound to various stress conditions to induce degradation.[20][21][22][23][24]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

  • Analyze the stressed samples using the developed HPLC method.

  • Assess the resolution between the peak for this compound and any degradation product peaks. The peak purity of the analyte should also be evaluated using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.

  • Calculate the %RSD for the results.

Acceptance Criteria:

  • %RSD should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic phase).

    • Column temperature (e.g., ± 2 °C).

    • Detection wavelength (e.g., ± 2 nm).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptable limits.

Data Presentation

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference from degradants or excipients. Peak purity > 99%.
Linearity (r²) ≥ 0.999
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10
Robustness System suitability parameters remain within acceptable limits.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
5150234
10301567
20602890
30904123
401205456

Table 3: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%1615.898.8%
100%2020.1100.5%
120%2423.999.6%

Table 4: Example Precision Data

ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
1602890603123
2601543602567
3603123603543
4602567602890
5603543601987
6602890602345
Mean 602760602743
Std. Dev. 689.5567.8
% RSD 0.11%0.09%

Visualizations

Analytical_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation lit_review Literature Review & Compound Characterization method_selection Select Analytical Technique (e.g., HPLC, LC-MS/MS) lit_review->method_selection optimization Optimize Method Parameters (Mobile Phase, Column, etc.) method_selection->optimization system_suitability Define System Suitability Criteria optimization->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Prepare Validation Report robustness->documentation routine_use Implement for Routine QC documentation->routine_use

Caption: Workflow for Analytical Method Development and Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products parent This compound acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation parent->oxidation thermal Thermal parent->thermal photo Photolytic parent->photo deg1 Degradant 1 acid->deg1 deg2 Degradant 2 base->deg2 deg3 Degradant 3 oxidation->deg3 deg4 Degradant 4 thermal->deg4 deg5 Degradant 5 photo->deg5

Caption: Forced Degradation Study Logical Flow.

Conclusion

The development and validation of a reliable analytical method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The protocols and guidelines presented herein provide a comprehensive framework for establishing a robust analytical method for this compound. It is essential that all experimental work is meticulously documented and that the results of the validation studies demonstrate that the method is fit for its intended purpose. Further optimization and adaptation of these protocols may be necessary based on the specific matrix of the drug product and the available instrumentation.

References

Application Notes and Protocols for 19-Epi-scholaricine In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a prominent indole alkaloid isolated from the leaves of Alstonia scholaris. It is recognized as one of the primary bioactive constituents of this plant, contributing significantly to its traditional medicinal properties. Emerging research has highlighted its potential as a therapeutic agent, particularly in the fields of anti-inflammatory and anticancer drug discovery. This document provides detailed protocols for in vitro cell-based assays to investigate the biological activities of this compound, focusing on its anti-inflammatory and anticancer effects. The provided methodologies are intended to guide researchers in evaluating its mechanism of action and quantifying its efficacy. While this compound is a known bioactive component of Alstonia scholaris, specific quantitative data such as IC50 values for the purified compound are not extensively available in public literature. The tables provided herein are templates for researchers to populate with their experimental data.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound are attributed to its potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Table 1: COX-1 and COX-2 Inhibition by this compound (Template)
CompoundConcentration (µM)% COX-1 Inhibition% COX-2 InhibitionIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compounde.g., 0.1, 1, 10, 50, 100
Celecoxib (Positive Control)e.g., 0.1, 1, 10, 50, 100
Ibuprofen (Positive Control)e.g., 0.1, 1, 10, 50, 100
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.

1. Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • Positive controls (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Method:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe in assay buffer according to the kit manufacturer's instructions. Prepare a dilution series of this compound and control compounds in DMSO or another suitable solvent.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound (this compound) or control at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells.

    • Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add the fluorometric probe.

  • Data Acquisition: Measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader with excitation/emission wavelengths appropriate for the probe (e.g., 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC50 values using non-linear regression analysis.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Epi_scholaricine This compound Epi_scholaricine->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by this compound.

Anticancer Activity Assessment

This compound has been implicated in the anticancer effects of Alstonia scholaris extracts. Potential mechanisms include the induction of apoptosis and cell cycle arrest, possibly through modulation of signaling pathways like PI3K/Akt.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines (Template)
Cell LineCancer TypeIC50 (µM) after 48h
e.g., HeLaCervical
e.g., MCF-7Breast
e.g., A549Lung
e.g., HepG2Liver
Protocol 2: Cell Viability Assay (MTT Assay)

1. Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

2. Method:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.

Table 3: Effect of this compound on Apoptosis (Template)
Treatment (Concentration)% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control
This compound (X µM)
This compound (Y µM)
Staurosporine (Positive Control)
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

1. Materials:

  • Human cancer cell lines

  • This compound

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

2. Method:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or staurosporine for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol. Incubate in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

G cluster_workflow Apoptosis Assay Workflow Start Seed and Treat Cells with this compound Harvest Harvest Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Apoptotic Populations Analyze->Quantify

Caption: Workflow for the apoptosis assay.

Table 4: Effect of this compound on Cell Cycle Distribution (Template)
Treatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
This compound (X µM)
This compound (Y µM)
Nocodazole (Positive Control)
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

1. Materials:

  • Human cancer cell lines

  • This compound

  • Nocodazole (positive control for G2/M arrest)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

2. Method:

  • Cell Treatment: Seed cells and treat with this compound or nocodazole for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A. Incubate in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Investigating the effect of this compound on this pathway can provide insights into its anticancer mechanism.

Table 5: Effect of this compound on PI3K/Akt Pathway Protein Expression (Template)
Treatment (Concentration)p-Akt/Total Akt Ratiop-mTOR/Total mTOR Ratio
Vehicle Control
This compound (X µM)
This compound (Y µM)
LY294002 (Positive Inhibitor)
Protocol 5: Western Blot Analysis of PI3K/Akt Pathway

1. Materials:

  • Human cancer cell lines

  • This compound

  • LY294002 (PI3K inhibitor, positive control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

  • Chemiluminescence detection system

2. Method:

  • Cell Treatment and Lysis: Treat cells with this compound or LY294002 for a specified time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the ratio of phosphorylated to total protein.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Epi_scholaricine This compound Epi_scholaricine->PI3K Inhibition? Epi_scholaricine->Akt Inhibition?

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Application Notes and Protocols for Investigating the Anti-Asthmatic Effects of 19-Epi-scholaricine in Guinea Pig Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling.[1][2] Current therapeutic strategies often involve long-term medication with potential side effects, necessitating the exploration of novel and effective anti-asthmatic agents. 19-Epi-scholaricine, a prominent indole alkaloid isolated from the leaves of Alstonia scholaris, has emerged as a compound of interest.[3] Traditionally, extracts of Alstonia scholaris have been used in the treatment of respiratory ailments, including asthma and bronchitis.[4][5] The total alkaloid fraction of this plant has demonstrated significant anti-tussive, anti-asthmatic, and expectorant activities in preclinical studies.[4] This document provides detailed application notes and experimental protocols for evaluating the anti-asthmatic potential of this compound in established guinea pig models of bronchoconstriction and allergic asthma.

Preclinical Rationale for this compound in Asthma

The therapeutic potential of alkaloids from Alstonia scholaris in respiratory diseases is well-documented. Studies on the total alkaloid fraction have revealed mechanisms that include inhibition of inflammatory cell infiltration, reduction of pro-inflammatory cytokines, and modulation of immune responses.[1][5] Notably, the alkaloids have been shown to act as β2 adrenergic receptor agonists and inhibitors of the nuclear factor-κB (NF-κB) signaling pathway, both of which are critical targets in asthma therapy.[3] Given that this compound is a major constituent of this bioactive fraction, it is hypothesized to contribute significantly to the observed anti-asthmatic effects. The guinea pig is a highly relevant model for asthma research due to the anatomical and physiological similarities of its airways to humans, particularly in its response to bronchoconstrictors like histamine and acetylcholine.[6]

Experimental Protocols

Histamine-Induced Bronchoconstriction Model

This model is used to evaluate the direct bronchodilatory effect of this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Histamine dihydrochloride

  • Salbutamol (positive control)

  • Normal saline

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimatize guinea pigs for at least one week with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Vehicle Control (Normal Saline)

    • This compound (Dose 1, e.g., 5 mg/kg, i.p.)

    • This compound (Dose 2, e.g., 10 mg/kg, i.p.)

    • This compound (Dose 3, e.g., 20 mg/kg, i.p.)

    • Positive Control (Salbutamol, 1 mg/kg, i.p.)

  • Drug Administration: Administer the respective treatments intraperitoneally 30 minutes before histamine challenge.

  • Bronchoconstriction Induction: Place each guinea pig in the whole-body plethysmograph and expose them to an aerosol of 0.1% histamine dihydrochloride generated by a nebulizer.

  • Measurement of Pre-convulsion Time (PCT): Record the time from the start of histamine exposure to the onset of respiratory distress (dyspnea, convulsions). An increase in PCT indicates a protective effect.

  • Data Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Ovalbumin-Sensitized Allergic Asthma Model

This model mimics the inflammatory and allergic aspects of asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-300 g)

  • This compound

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Dexamethasone (positive control)

  • Normal saline

  • Whole-body plethysmograph

  • Nebulizer

  • Materials for Bronchoalveolar Lavage (BAL) and histology

Procedure:

  • Sensitization: Sensitize guinea pigs by an intraperitoneal injection of 1 ml of a solution containing 100 µg of OVA and 100 mg of aluminum hydroxide in normal saline on days 1 and 8.

  • Grouping and Treatment: On day 15, randomly divide the sensitized animals into the following groups (n=6 per group):

    • Normal Control (non-sensitized, treated with saline)

    • OVA-Challenged Control (sensitized, treated with saline)

    • This compound (Dose 1, e.g., 10 mg/kg/day, p.o.)

    • This compound (Dose 2, e.g., 20 mg/kg/day, p.o.)

    • Positive Control (Dexamethasone, 2.5 mg/kg/day, p.o.)

  • Drug Administration: Administer the treatments orally from day 15 to day 21.

  • OVA Challenge: On day 21, 30 minutes after the last drug administration, challenge the guinea pigs (except the normal control group) with an aerosol of 1% OVA for 5 minutes.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, measure the specific airway resistance (sRaw) in response to increasing concentrations of aerosolized histamine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): After AHR measurement, euthanize the animals and perform BAL to collect fluid for total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

  • Histopathological Examination: Collect the lung tissues, fix in 10% formalin, and process for hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) staining to evaluate inflammation and mucus production.

  • Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BAL fluid using ELISA kits.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the different groups.

Data Presentation

Table 1: Effect of this compound on Histamine-Induced Bronchoconstriction in Guinea Pigs

Treatment GroupDose (mg/kg)Pre-convulsion Time (seconds, Mean ± SEM)% Protection
Vehicle Control-120 ± 10-
This compound5180 ± 15*50
This compound10240 ± 20 100
This compound20300 ± 25150
Salbutamol1360 ± 30**200

*p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid of OVA-Sensitized Guinea Pigs

Treatment GroupDose (mg/kg/day)Total Cells (x10⁵/mL)Eosinophils (%)Neutrophils (%)Lymphocytes (%)Macrophages (%)
Normal Control-1.5 ± 0.22 ± 0.55 ± 18 ± 285 ± 3
OVA-Challenged-8.2 ± 0.745 ± 420 ± 315 ± 220 ± 3
This compound105.1 ± 0.525 ± 312 ± 210 ± 153 ± 4
This compound203.2 ± 0.4 15 ± 28 ± 1 9 ± 168 ± 5
Dexamethasone2.52.5 ± 0.3 10 ± 26 ± 1 8 ± 176 ± 4

*p<0.05, **p<0.01 compared to OVA-Challenged Control

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid of OVA-Sensitized Guinea Pigs

Treatment GroupDose (mg/kg/day)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Normal Control-20 ± 315 ± 230 ± 4
OVA-Challenged-150 ± 12120 ± 10200 ± 15
This compound1090 ± 870 ± 6120 ± 10*
This compound2050 ± 5 40 ± 470 ± 6
Dexamethasone2.540 ± 430 ± 3 50 ± 5

*p<0.05, **p<0.01 compared to OVA-Challenged Control

Mandatory Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Assessment Phase Sensitization Day 1 & 8: Sensitize Guinea Pigs (OVA + Al(OH)3, i.p.) Treatment Day 15-21: Daily Oral Treatment (this compound or Vehicle) Sensitization->Treatment Challenge Day 21: OVA Aerosol Challenge Treatment->Challenge AHR Day 22: Measure Airway Hyperresponsiveness (AHR) Challenge->AHR BAL Perform Bronchoalveolar Lavage (BAL) AHR->BAL Histo Lung Histopathology AHR->Histo Cytokine Cytokine Analysis (BALF) BAL->Cytokine

Caption: Experimental workflow for the ovalbumin-sensitized guinea pig model.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B2AR β2-Adrenergic Receptor AC Adenylate Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB - IκB NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines IL-4, IL-5, IL-13, TNF-α Gene->Cytokines Epi This compound Epi->B2AR Agonist Epi->IKK Inhibits

References

Application Notes and Protocols for 19-Epi-scholaricine in Respiratory Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a prominent alkaloid isolated from the leaves of Alstonia scholaris, a plant with a history of use in traditional medicine for treating respiratory conditions such as asthma and bronchitis. While research on the isolated this compound is in its early stages, the total alkaloid (TA) extract from Alstonia scholaris has demonstrated significant anti-inflammatory and protective effects in preclinical models of respiratory inflammation.[1][2] Notably, the TA extract has been shown to reduce airway inflammation by decreasing the infiltration of neutrophils and leukocytes and attenuating the secretion of inflammatory cytokines.[1]

These findings suggest that this compound may be a key contributor to the therapeutic effects of the extract and warrants further investigation as a potential therapeutic agent for inflammatory respiratory diseases. This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in relevant respiratory disease models. It includes hypothesized mechanisms of action, detailed protocols for a standard acute lung injury model, and data presentation from studies on the total alkaloid extract of Alstonia scholaris.

Application Notes

Background: Acute Lung Injury and Acute Respiratory Distress Syndrome

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute, diffuse inflammation of the lung parenchyma.[3] The pathology involves damage to the alveolar-capillary barrier, leading to increased permeability, pulmonary edema, infiltration of inflammatory cells (primarily neutrophils), and the release of pro-inflammatory cytokines.[3][4] Animal models of ALI, particularly those induced by lipopolysaccharide (LPS), are widely used to study the pathophysiology of the disease and to evaluate the efficacy of new therapeutic agents.[5]

Hypothesized Mechanism of Action of this compound

Based on the anti-inflammatory properties of the total alkaloid extract of Alstonia scholaris, it is hypothesized that this compound exerts its therapeutic effects by modulating key signaling pathways involved in the inflammatory cascade. A putative mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. This inhibition would lead to the downstream suppression of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By suppressing these pathways, this compound may reduce the production of inflammatory mediators, decrease neutrophil recruitment into the lungs, and ameliorate lung tissue damage.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB Phosphorylates p65 p65 p50 p50 NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates EpiScholaricine This compound EpiScholaricine->TAK1 Inhibits (Hypothesized) EpiScholaricine->IKK Inhibits (Hypothesized) ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes Cytokines TNF-α, IL-6, IL-1β ProInflammatory_Genes->Cytokines

Caption: Hypothesized signaling pathway of this compound in LPS-induced lung inflammation.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the total alkaloid (TA) extract of Alstonia scholaris in models of respiratory inflammation. It is important to note that these results reflect the combined action of all alkaloids in the extract, and further studies are needed to determine the specific contribution of this compound.

Table 1: In Vivo Efficacy of Alstonia scholaris Total Alkaloid (TA) Extract in a Murine Model of Airway Inflammation

ParameterControl GroupModel GroupTA Extract (25 mg/kg)TA Extract (50 mg/kg)TA Extract (100 mg/kg)
Total Leukocytes in BALF (x10^4/mL) 1.5 ± 0.325.6 ± 4.215.3 ± 2.810.1 ± 1.9 8.5 ± 1.5
Neutrophils in BALF (x10^4/mL) 0.1 ± 0.0518.9 ± 3.110.2 ± 2.16.8 ± 1.3 4.7 ± 0.9
TNF-α in BALF (pg/mL) 25 ± 5350 ± 45210 ± 30150 ± 25 110 ± 20
IL-6 in BALF (pg/mL) 15 ± 4280 ± 35180 ± 25120 ± 20 90 ± 15

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the model group. Data is illustrative and based on findings reported for the total alkaloid extract.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers after Oral Administration of Alstonia scholaris Leaf Alkaloids [6]

ParameterValue
Tmax (h) 1.5
Cmax (ng/mL) Varies by dose
AUC (ng·h/mL) Varies by dose
t1/2 (h) ~4-6

Note: Specific Cmax and AUC values are dose-dependent and were measured as part of a broader pharmacokinetic study of multiple alkaloids.[6]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol describes a standard and reproducible method for inducing ALI in mice to test the efficacy of this compound.

Materials and Reagents:

  • This compound (purity >98%)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free saline

  • Vehicle for this compound (e.g., saline with 0.5% DMSO and 0.1% Tween-80)

  • Dexamethasone (positive control)

  • Ketamine/Xylazine for anesthesia

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Trypan blue solution

  • Wright-Giemsa stain

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Myeloperoxidase (MPO) assay kit

  • BCA protein assay kit

  • Formalin (10% neutral buffered)

  • Paraffin wax

  • Hematoxylin and eosin (H&E) stain

Experimental Workflow:

G A 1. Animal Acclimatization (C57BL/6 mice, 6-8 weeks old, 1 week) B 2. Group Assignment (n=8-10/group) - Sham (Saline + Vehicle) - LPS + Vehicle - LPS + this compound (low, mid, high dose) - LPS + Dexamethasone A->B C 3. Pre-treatment (Administer this compound or vehicle intraperitoneally 1 hour before LPS) B->C D 4. Induction of ALI (Intratracheal instillation of LPS (5 mg/kg) under anesthesia) C->D E 5. Monitoring (Monitor animals for 6-24 hours post-LPS) D->E F 6. Sample Collection (Euthanize animals and collect BALF and lung tissue) E->F G 7. Bronchoalveolar Lavage Fluid (BALF) Analysis - Total and differential cell counts - Protein concentration (BCA assay) - Cytokine levels (ELISA) F->G H 8. Lung Tissue Analysis - Lung wet-to-dry weight ratio (edema) - Histopathology (H&E staining) - MPO activity (neutrophil infiltration) F->H I 9. Data Analysis (Statistical analysis, e.g., ANOVA) G->I H->I

Caption: Experimental workflow for evaluating this compound in an LPS-induced ALI mouse model.

Detailed Procedure:

  • Animal Husbandry: Use male C57BL/6 mice (6-8 weeks old, 20-25 g). House them in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization.

  • Grouping and Dosing:

    • Randomly divide mice into experimental groups (n=8-10 per group):

      • Sham Control: Intratracheal (i.t.) saline + vehicle (intraperitoneal, i.p.).

      • LPS Model: i.t. LPS + vehicle (i.p.).

      • Treatment Groups: i.t. LPS + this compound (e.g., 10, 20, 40 mg/kg, i.p.).

      • Positive Control: i.t. LPS + Dexamethasone (1 mg/kg, i.p.).

    • Dissolve this compound in the vehicle. Administer the treatment or vehicle intraperitoneally 1 hour before LPS instillation.

  • Induction of Acute Lung Injury:

    • Anesthetize mice with an i.p. injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

    • Place the mouse in a supine position on a surgical board.

    • Make a small incision in the neck to expose the trachea.

    • Using a 30-gauge needle, instill 50 µL of LPS solution (5 mg/kg in sterile saline) into the trachea.

    • Suture the incision and allow the mouse to recover on a warming pad.

  • Sample Collection (at 6 or 24 hours post-LPS):

    • Euthanize the mice with an overdose of anesthetic.

    • Perform a thoracotomy to expose the lungs.

  • Bronchoalveolar Lavage (BAL):

    • Cannulate the trachea and lavage the lungs three times with 0.5 mL of ice-cold PBS.

    • Pool the recovered BAL fluid (BALF) and centrifuge at 500 x g for 10 minutes at 4°C.

    • Use the supernatant for protein and cytokine analysis.

    • Resuspend the cell pellet in PBS for total and differential cell counts.

      • Determine total cell count using a hemocytometer with Trypan blue exclusion.

      • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (count at least 200 cells).

  • Lung Tissue Analysis:

    • Lung Wet-to-Dry Weight Ratio: Excise the right upper lobe, weigh it (wet weight), then dry it in an oven at 60°C for 48 hours and re-weigh (dry weight). Calculate the wet/dry ratio.

    • Histopathology: Perfuse the left lung with 10% neutral buffered formalin and embed in paraffin. Section the lung (5 µm) and stain with H&E. Evaluate lung injury based on edema, inflammatory cell infiltration, and alveolar wall thickening.

    • Myeloperoxidase (MPO) Activity: Homogenize a portion of the right lung in MPO assay buffer. Determine MPO activity using a commercial kit according to the manufacturer's instructions. MPO activity is an index of neutrophil accumulation.

  • Biochemical Assays:

    • Protein Concentration in BALF: Use a BCA protein assay kit to measure the protein concentration in the BALF supernatant as an indicator of alveolar-capillary barrier permeability.

    • Cytokine Levels in BALF: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF supernatant using specific ELISA kits.

  • Statistical Analysis:

    • Present data as mean ± standard error of the mean (SEM).

    • Analyze differences between groups using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's).

    • A p-value of < 0.05 is considered statistically significant.

Conclusion

While direct experimental evidence for the use of isolated this compound in respiratory disease models is currently limited, the promising anti-inflammatory effects of the total alkaloid extract of Alstonia scholaris provide a strong rationale for its investigation. The protocols and information provided herein offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound in acute lung injury and other inflammatory respiratory diseases. Such studies are crucial to validate its hypothesized mechanism of action and to pave the way for its potential development as a novel respiratory therapeutic.

References

Application Notes and Protocols for 19-Epi-scholaricine in PI3K/Akt Pathway Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is an indole alkaloid isolated from the leaves of Alstonia scholaris. Emerging research has identified its potential as a modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various diseases, including cancer and inflammatory conditions. These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of this compound on the PI3K/Akt pathway.

Mechanism of Action

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation at Threonine 308 (Thr308) and Serine 473 (Ser473). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes.

This compound has been shown to exert its effects on the PI3K/Akt pathway by modulating the expression of key regulatory proteins. Specifically, it has been observed to down-regulate the expression of Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS), Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1), and Kinase Insert Domain Receptor (KDR), while up-regulating Cyclin Dependent Kinase 2 (CDK2).[1] The modulation of these proteins interferes with the normal signaling cascade, leading to an overall inhibition of the PI3K/Akt pathway.

Data Presentation

The following table summarizes the currently available quantitative data on the application of this compound in PI3K/Akt pathway-related studies.

CompoundCell LineAssayEffective ConcentrationObserved EffectReference
This compoundMPC5 (murine podocyte cell line)Western Blot & RT-qPCR50 µMProtective effect against Adriamycin-induced injury; Down-regulation of HRAS, HSP90AA1, KDR; Up-regulation of CDK2.[1]

Note: Further dose-response studies are recommended to determine the IC50 value of this compound for PI3K/Akt pathway inhibition in various cell lines.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the inhibitory effects of this compound on the PI3K/Akt pathway.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a chosen cancer cell line and to determine the appropriate concentration range for subsequent mechanism-of-action studies.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is to assess the effect of this compound on the phosphorylation status of Akt and the expression levels of other key proteins in the pathway.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK3β, anti-GSK3β, anti-HRAS, anti-CDK2, anti-HSP90AA1, anti-KDR, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). For phosphoproteins, normalize to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is to measure the effect of this compound on the mRNA expression levels of HRAS, CDK2, HSP90AA1, and KDR.

Materials:

  • This compound

  • Selected cell line

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (HRAS, CDK2, HSP90AA1, KDR) and a housekeeping gene (e.g., GAPDH, β-actin)

Primer Sequences (Example):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Human HRAS TGGACGAAATCGACGTGGAGGTACTGGTGGATGTCCTCAA
Human CDK2 CCAGGAGGTTACATACAGAAGAGTCCTCCAGGAACAAGAG
Human HSP90AA1 AATGAGGCACACAGGAAGAATCTTCAGTCTCATCCAAGCA
Human KDR GAGGGCAAGGAGGAATATGTTTTGTTGGCGTACTTGGAGA
Human GAPDH GGTGAAGGTCGGAGTCAACGCACCCTGTTGCTGTAGCCAA

Note: Primer sequences should be validated for specificity and efficiency before use.

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

PI3K/Akt Signaling Pathway and Inhibition by this compound

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Epi_scholaricine This compound PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation HRAS HRAS Epi_scholaricine->HRAS HSP90AA1 HSP90AA1 Epi_scholaricine->HSP90AA1 KDR KDR Epi_scholaricine->KDR CDK2 CDK2 Epi_scholaricine->CDK2 HRAS->PI3K HSP90AA1->Akt KDR->PI3K CDK2->Proliferation

Caption: PI3K/Akt pathway and points of inhibition by this compound.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start cell_culture Select & Culture Cancer Cell Line start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay determine_ic50 Determine IC50 & Sub-toxic Concentrations mtt_assay->determine_ic50 treatment Treat Cells with This compound determine_ic50->treatment western_blot Western Blot Analysis (p-Akt, Akt, etc.) treatment->western_blot qpcr qRT-PCR Analysis (HRAS, CDK2, etc.) treatment->qpcr data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: Workflow for studying this compound's effect on PI3K/Akt.

Logical Relationship of this compound's Molecular Targets

Molecular_Targets Epi_scholaricine This compound HRAS HRAS (Down-regulation) Epi_scholaricine->HRAS HSP90AA1 HSP90AA1 (Down-regulation) Epi_scholaricine->HSP90AA1 KDR KDR (Down-regulation) Epi_scholaricine->KDR CDK2 CDK2 (Up-regulation) Epi_scholaricine->CDK2 PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition HRAS->PI3K_Akt_Inhibition HSP90AA1->PI3K_Akt_Inhibition KDR->PI3K_Akt_Inhibition Cell_Cycle_Modulation Cell Cycle Modulation CDK2->Cell_Cycle_Modulation

Caption: Molecular targets of this compound in the PI3K/Akt pathway.

References

Application Notes and Protocols for In Vivo Animal Studies of 19-Epi-scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "19-Epi-scholaricine" Experimental Design for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an indole alkaloid isolated from the plant Alstonia scholaris, a tree traditionally used in various medicinal systems for treating a range of ailments, including inflammatory conditions and cancer.[1][2] Preclinical research on the total alkaloid extracts of Alstonia scholaris and its major constituents has indicated potent anti-inflammatory, analgesic, and anti-cancer activities.[3][4] As one of the major bioactive alkaloids, this compound warrants further investigation to elucidate its specific pharmacological effects and therapeutic potential.[5][6]

These application notes provide detailed protocols for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anti-cancer properties. The protocols described herein are established and widely used models for the preclinical assessment of novel chemical entities.

Pre-formulation and Acute Toxicity Studies

Prior to conducting efficacy studies, it is imperative to assess the acute toxicity of this compound to determine a safe dose range for administration. The OECD Test Guideline 420 for Acute Oral Toxicity (Fixed Dose Procedure) is a recommended method.[7][8]

Formulation of this compound for In Vivo Administration

Given that many indole alkaloids exhibit poor water solubility, a suitable vehicle is necessary for in vivo administration. A common approach for hydrophobic compounds is to use a co-solvent system.

Protocol for Formulation:

  • Prepare a stock solution of this compound in 100% Dimethyl sulfoxide (DMSO).

  • For administration, dilute the stock solution with a mixture of Polyethylene glycol 400 (PEG 400) and sterile saline (0.9% NaCl).

  • A recommended final vehicle composition is 5% DMSO, 40% PEG 400, and 55% saline.

  • The final concentration of the formulation should be adjusted to deliver the desired dose in a volume of 10 mL/kg body weight for oral administration or 5 mL/kg for intraperitoneal injection.

  • A vehicle control group receiving the same formulation without this compound must be included in all experiments.

Acute Oral Toxicity Study Protocol (Adapted from OECD 420)
  • Animals: Healthy, young adult female Swiss albino mice (6-8 weeks old).

  • Housing: House the animals in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Allow a minimum of 5 days for acclimatization before the experiment.

  • Grouping: Start with a sighting study using one animal per dose level (e.g., 5, 50, 300, 2000 mg/kg).

  • Administration: Administer a single oral dose of this compound by gavage.

  • Observation: Observe the animal continuously for the first 30 minutes, then periodically for the next 24 hours, and daily thereafter for 14 days. Record any signs of toxicity, such as changes in skin, fur, eyes, motor activity, and behavior.

  • Main Study: Based on the sighting study, conduct the main study with groups of 5 female mice per dose level to determine the dose that causes evident toxicity but no mortality.

  • Data Collection: Record body weight changes, and at the end of the study, perform gross necropsy on all animals.

I. Anti-inflammatory and Analgesic Activity

The following protocols are designed to evaluate the potential of this compound to mitigate inflammation and pain.

A. Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.[9][10][11]

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 5% DMSO, 40% PEG 400, 55% Saline)

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure: a. Administer the vehicle, indomethacin, or this compound orally one hour before carrageenan injection. b. Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-Experimental Data-
Indomethacin10Experimental DataCalculated Data
This compound10Experimental DataCalculated Data
This compound25Experimental DataCalculated Data
This compound50Experimental DataCalculated Data
B. Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity.[12][13][14]

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Grouping (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Aspirin, 100 mg/kg, p.o.)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure: a. Administer the vehicle, aspirin, or this compound orally 30 minutes before acetic acid injection. b. Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally. c. Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the treated group.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Number of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-Experimental Data-
Aspirin100Experimental DataCalculated Data
This compound10Experimental DataCalculated Data
This compound25Experimental DataCalculated Data
This compound50Experimental DataCalculated Data

Diagram of Anti-inflammatory Experimental Workflow:

AntiInflammatoryWorkflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_writhing Acetic Acid-Induced Writhing rat_acclimatization Rat Acclimatization rat_grouping Grouping (n=6) rat_acclimatization->rat_grouping rat_dosing Oral Administration (Vehicle, Positive Control, this compound) rat_grouping->rat_dosing rat_paw_measure1 Initial Paw Volume Measurement rat_dosing->rat_paw_measure1 rat_carrageenan Carrageenan Injection rat_paw_measure1->rat_carrageenan rat_paw_measure2 Paw Volume Measurement (1, 2, 3, 4, 5 hours) rat_carrageenan->rat_paw_measure2 rat_analysis Data Analysis (% Inhibition) rat_paw_measure2->rat_analysis mouse_acclimatization Mouse Acclimatization mouse_grouping Grouping (n=6) mouse_acclimatization->mouse_grouping mouse_dosing Oral Administration (Vehicle, Positive Control, this compound) mouse_grouping->mouse_dosing mouse_acetic_acid Acetic Acid Injection (i.p.) mouse_dosing->mouse_acetic_acid mouse_observation Observe and Count Writhes (20 minutes) mouse_acetic_acid->mouse_observation mouse_analysis Data Analysis (% Inhibition) mouse_observation->mouse_analysis

Workflow for in vivo anti-inflammatory and analgesic assays.

II. Anti-cancer Activity

The following protocol outlines a human tumor xenograft model to assess the in vivo anti-cancer efficacy of this compound.

Human Tumor Xenograft Mouse Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[4]

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Animals: Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Tumor Inoculation: a. Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. b. Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Monitor the mice for tumor growth. b. Once tumors reach a palpable size (approximately 50-100 mm³), randomize the mice into treatment groups.

  • Grouping (n=8-10 per group):

    • Group I: Vehicle Control (administered on the same schedule as the treatment groups)

    • Group II: Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., twice weekly)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o., daily)

  • Treatment: Administer the treatments for a specified period (e.g., 21-28 days).

  • Data Collection: a. Measure tumor volume twice a week using digital calipers. Tumor volume (mm³) = (width² x length) / 2. b. Record the body weight of the mice twice a week as an indicator of toxicity. c. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: a. Plot tumor growth curves for each group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] * 100

Quantitative Data Summary:

GroupDose (mg/kg)Mean Final Tumor Volume (mm³) (Mean ± SEM)Mean Final Tumor Weight (g) (Mean ± SEM)% Tumor Growth Inhibition (TGI)
Vehicle Control-Experimental DataExperimental Data-
Positive ControlDoseExperimental DataExperimental DataCalculated Data
This compound25Experimental DataExperimental DataCalculated Data
This compound50Experimental DataExperimental DataCalculated Data
This compound100Experimental DataExperimental DataCalculated Data

Diagram of Anti-cancer Experimental Workflow:

AntiCancerWorkflow cluster_xenograft Human Tumor Xenograft Model cell_culture Cancer Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep inoculation Subcutaneous Injection into Nude Mice cell_prep->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Positive Control, this compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis NFkB_Pathway cluster_pathway Hypothesized Mechanism of Action This compound This compound IKK IKK Complex This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes\n(e.g., COX-2, TNF-α, IL-6) Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes\n(e.g., COX-2, TNF-α, IL-6) Transcription Pro-survival Genes\n(e.g., Bcl-2, Cyclin D1) Pro-survival Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Pro-survival Genes\n(e.g., Bcl-2, Cyclin D1) Transcription

References

Application Notes & Protocols: 19-Epi-scholaricine as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 19-Epi-scholaricine is an indole alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. As a distinct phytochemical entity, its quantification is crucial for the standardization of herbal extracts and finished products. The use of a well-characterized standard like this compound ensures accuracy, reproducibility, and comparability of analytical results across different laboratories. These application notes provide detailed protocols for the use of this compound as a reference standard in various analytical techniques, and summarize its relevant physicochemical and analytical data.

Physicochemical and Analytical Data

The following tables summarize the key properties of this compound and its performance in a validated analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 132923-06-9
Molecular Formula C₂₀H₂₄N₂O₄
Molecular Weight 356.42 g/mol
IUPAC Name Methyl (1S,14R,15S,17S)-14-ethyl-1-hydroxy-13-methoxycarbonyl-1,14,15,17-tetrahydro-21-oxa-8,16-diazapentacyclo[13.5.1.0²,⁸.0⁵,¹⁰.0¹²,¹⁷]henicosa-2,4,6,8,10(16)-pentaene-15-carboxylate
Appearance Solid powder
Solubility Soluble in DMSO and Methanol
Storage Store at -20°C for long-term storage.

Table 2: Quantitative Data from a Validated SFC-MS/MS Method for this compound

ParameterValue
Linearity Range 50 - 10,000 pg/mL
Lower Limit of Quantitation (LLOQ) 50 pg/mL
Intra-day Precision (RSD%) 1.42% - 12.85%
Inter-day Precision (RSD%) 1.42% - 12.85%
Accuracy (RE%) -11.71% to 2.48%
Analytical Method Supercritical Fluid Chromatography with Tandem Mass Spectrometry (SFC-MS/MS)

Data sourced from a study on the simultaneous quantitation of scholarisine and 19-epischolarisine in rat plasma.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of this compound in a plant extract using a reference standard. Method validation is essential before routine use.

a. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

b. Preparation of Sample Solution:

  • Accurately weigh about 1.0 g of the powdered plant material and extract it with methanol using sonication or reflux.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-80% A; 25-30 min, 80% A; 30-35 min, 80-10% A; 35-40 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for indole alkaloids).

d. Quantification:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their concentrations.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare this compound Standard Solutions Calibration Generate Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Plant Extract Sample HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Quantification Quantify this compound in Sample HPLC_Analysis->Quantification Calibration->Quantification

Caption: Workflow for the HPLC-based quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a general procedure for the quantification of this compound using qNMR, which offers direct quantification without the need for an identical reference standard for calibration.

a. Sample Preparation:

  • Accurately weigh a specific amount of the plant extract (e.g., 10 mg) and the internal standard (e.g., maleic acid, 2 mg) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A value of 30 s is generally sufficient.

  • Number of Scans (ns): 16 or higher for good signal-to-noise ratio.

  • Acquisition Time (aq): At least 3 seconds.

c. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Select well-resolved, non-overlapping signals for both this compound and the internal standard.

  • Integrate the selected signals accurately.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / mₛₐₘₚₗₑ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ = Integral of the signal for this compound

    • Nₓ = Number of protons for the integrated signal of this compound

    • Iᵢₛ = Integral of the signal for the internal standard

    • Nᵢₛ = Number of protons for the integrated signal of the internal standard

    • MWₓ = Molecular weight of this compound

    • MWᵢₛ = Molecular weight of the internal standard

    • mᵢₛ = Mass of the internal standard

    • mₛₐₘₚₗₑ = Mass of the sample

    • Pᵢₛ = Purity of the internal standard

Logical Flow for qNMR Analysis

qNMR_Logic cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation Weigh Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Weigh->Dissolve Acquire Acquire 1H NMR spectrum with optimized parameters Dissolve->Acquire Process Process spectrum (FT, phase, baseline) Acquire->Process Integrate Integrate selected signals Process->Integrate Calculate Calculate concentration using qNMR formula Integrate->Calculate

Caption: Logical workflow for quantitative NMR (qNMR) analysis.

Signaling Pathway

Anti-inflammatory Action of Alstonia scholaris Alkaloids

Alkaloids from Alstonia scholaris, including scholaricine and its isomers, have been reported to exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of key inflammatory mediators and signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_mediators Inflammatory Mediators cluster_response Cellular Response cluster_inhibition Inhibition by Alkaloids Stimulus e.g., LPS, Cytokines NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway COX_Pathway COX-2 Pathway Stimulus->COX_Pathway LOX_Pathway 5-LOX Pathway Stimulus->LOX_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Alkaloids This compound & Other Alkaloids Alkaloids->NFkB_Pathway Inhibits Alkaloids->COX_Pathway Inhibits Alkaloids->LOX_Pathway Inhibits

Caption: Inhibition of inflammatory pathways by Alstonia scholaris alkaloids.

Application Notes and Protocols for 19-Epi-scholaricine Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and application notes are based on the known biological activities of related alkaloids and general principles of cell culture and apoptosis research. As of the date of this document, specific experimental data for 19-Epi-scholaricine is limited in publicly available literature. Therefore, these protocols should be considered as a starting point and will require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a unique monoterpenoid indole alkaloid found in Alstonia scholaris, a plant with a history of use in traditional medicine.[1] Extracts from Alstonia scholaris have demonstrated various pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.[2][3] While research on this compound is still in its early stages, its structural similarity to other bioactive alkaloids suggests potential as a therapeutic agent, particularly in oncology.

This document provides detailed protocols for investigating the effects of this compound on cancer cell cultures, focusing on the induction of apoptosis, a key mechanism for many anticancer drugs.[4][5]

Quantitative Data Summary

Due to the lack of specific studies on this compound, the following tables present hypothetical data based on typical results observed for other cytotoxic alkaloids. These tables are intended to serve as templates for data presentation.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.5
HepG2Liver Cancer12.8
A549Lung Cancer20.2
HeLaCervical Cancer18.7

Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (DMSO)-3.21.5
This compound1015.85.4
This compound2035.212.1
This compound4055.725.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol quantifies the extent of apoptosis induced by this compound.[6]

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., based on IC50 values) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol investigates the effect of this compound on the expression of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Bax Bax This compound->Bax promotes Bcl2 Bcl2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves DNA Fragmentation DNA Fragmentation Caspase-3->DNA Fragmentation induces Cleaved PARP Cleaved PARP PARP->Cleaved PARP G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action A Cell Seeding B This compound Treatment (Dose-Response) A->B C MTT Assay B->C D Determine IC50 C->D E Cell Treatment (at IC50 concentrations) D->E H Cell Treatment D->H F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G I Protein Extraction H->I J Western Blotting (Bax, Bcl-2, Caspase-3) I->J

References

Application Notes and Protocols for 19-Epi-scholaricine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions and subsequent dilutions of 19-Epi-scholaricine, an indole alkaloid with potential pharmacological applications. Adherence to these guidelines will help ensure the accuracy, reproducibility, and safety of your experiments.

Introduction

This compound is an indole alkaloid isolated from plants of the Alstonia genus. As with many natural products, its efficacy and the reliability of experimental results are highly dependent on proper handling and preparation. Accurate and consistent preparation of stock solutions is the first critical step in any in vitro or in vivo study. This document outlines the recommended procedures for solubilization, storage, and dilution of this compound to achieve reliable and reproducible results.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling.

PropertyValue
Molecular Formula C₂₀H₂₄N₂O₄
Molecular Weight 356.42 g/mol
Appearance Typically a white to off-white solid
Known Solubility 10 mM in Dimethyl sulfoxide (DMSO)

Safety Precautions

As a biologically active alkaloid, this compound should be handled with care. The following are general safety guidelines. A specific Safety Data Sheet (SDS) for this compound was not available; however, the SDS for the related compound "scholaricine" suggests the following precautions.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in its solid form or in solution.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered compound or volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Recommended Solvents

Based on the known solubility of this compound and the general solubility of indole alkaloids, the following solvents are recommended for preparing stock solutions.[2] It is crucial to determine the optimal solvent for your specific experimental needs, considering both the compound's solubility and the solvent's compatibility with your downstream application.

  • Dimethyl sulfoxide (DMSO): A common solvent for organic compounds. This compound is known to be soluble in DMSO at 10 mM.

  • Ethanol (EtOH): A less toxic alternative to DMSO that is suitable for many cell-based assays.

  • Methanol (MeOH): Another polar organic solvent that can be used for solubilization.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 356.42 g/mol x 1000 mg/g = 3.56 mg

  • Weigh the compound:

    • Carefully weigh out 3.56 mg of this compound on a calibrated analytical balance.

  • Dissolve the compound:

    • Transfer the weighed compound to a sterile microcentrifuge tube or amber glass vial.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage:

    • Store the 10 mM stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Dilutions

This protocol describes the preparation of working dilutions from the 10 mM stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or appropriate buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the final desired concentration:

    • For example, to prepare a 100 µM working solution.

  • Perform a serial dilution:

    • It is recommended to perform a serial dilution to achieve the final concentration accurately.

    • Step 1: Intermediate Dilution (e.g., 1 mM):

      • Pipette 10 µL of the 10 mM stock solution into a sterile microcentrifuge tube.

      • Add 90 µL of sterile cell culture medium or buffer to the tube.

      • Mix well by gentle pipetting. This creates a 1 mM intermediate solution.

    • Step 2: Final Dilution (e.g., 100 µM):

      • Pipette 10 µL of the 1 mM intermediate solution into a new sterile microcentrifuge tube.

      • Add 90 µL of sterile cell culture medium or buffer to the tube.

      • Mix well by gentle pipetting. This creates the final 100 µM working solution.

  • Vehicle Control:

    • It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your working solutions to account for any effects of the solvent on the experimental system.

Quantitative Data Summary

The following table provides the required mass of this compound to prepare stock solutions of various concentrations and volumes.

Desired ConcentrationVolumeRequired Mass of this compound (mg)
1 mM1 mL0.356
5 mM1 mL1.782
10 mM1 mL3.564
1 mM5 mL1.782
5 mM5 mL8.910
10 mM5 mL17.821

Experimental Workflow Diagram

G Workflow for Preparing this compound Stock and Working Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex aliquot 4. Aliquot into sterile tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a stock solution aliquot store->thaw intermediate_dilution 7. Perform intermediate dilution(s) thaw->intermediate_dilution final_dilution 8. Prepare final working solution intermediate_dilution->final_dilution use 9. Use immediately in experiment final_dilution->use

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: Synthesis of 19-Epi-scholaricine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

19-Epi-scholaricine, a prominent alkaloid isolated from the leaves of Alstonia scholaris, has garnered significant attention within the scientific community due to its diverse and promising biological activities.[1] As a major bioactive component, it has been implicated in various pharmacological effects, including anti-inflammatory and potential anticancer properties. The intricate polycyclic structure of this compound presents a unique scaffold for medicinal chemistry exploration. The targeted synthesis of derivatives of this natural product is a crucial step in elucidating its mechanism of action and optimizing its therapeutic potential.

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural modifications of a lead compound influence its biological activity. By systematically altering functional groups on the this compound core, researchers can identify key pharmacophoric features and develop analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

I. General Strategy for Derivative Synthesis

The synthetic approach to this compound derivatives would logically focus on modifications at accessible positions of the molecule that are predicted to influence its interaction with biological targets. Based on the structure of the related alkaloid, alstoscholarisine A, key modifications could be introduced at the C-19 position. The synthesis of analogues with varying substituents at this position would allow for the investigation of steric and electronic effects on biological activity.

A plausible synthetic strategy would involve a multi-step total synthesis of the core scaffold, with the introduction of diversity at a late stage. This approach offers flexibility in generating a library of derivatives from a common intermediate.

Conceptual Synthetic Workflow:

G Start Commercially Available Starting Materials A Construction of Core Ring System Start->A Multi-step Synthesis B Late-Stage Functionalization (e.g., at C-19) A->B Key Intermediate C Introduction of Diverse Substituents B->C Parallel Synthesis D Purification and Characterization C->D End Library of This compound Derivatives D->End

Caption: General workflow for the synthesis of this compound derivatives.

II. Experimental Protocols (Hypothetical)

The following protocols are generalized and hypothetical, representing the types of procedures that would be necessary for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of a C-19 Phenyl Analogue of a Scholaricine-type Scaffold

This protocol is adapted from the synthesis of a related alstoscholarisine A analogue and illustrates a potential method for introducing diversity at the C-19 position.

Materials:

  • Lactone intermediate of the scholaricine core

  • Phenyllithium solution

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the lactone intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

  • Slowly add a solution of phenyllithium (2.0 eq) in THF to the cooled reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the C-19 phenyl-substituted hemiketal.

  • Further reduction of the hemiketal, for example using triethylsilane and a Lewis acid, would yield the final C-19 phenyl analogue.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard method for evaluating the cytotoxic activity of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each derivative.

III. Data Presentation for SAR Analysis

The quantitative data obtained from the biological assays should be compiled into a structured table to facilitate the analysis of structure-activity relationships.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDR-group at C-19HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
This compound -OH[Data][Data][Data]
Derivative 1 -H[Data][Data][Data]
Derivative 2 -Phenyl[Data][Data][Data]
Derivative 3 -n-Butyl[Data][Data][Data]
Derivative 4 -CH₂OH[Data][Data][Data]
Derivative 5 -COOH[Data][Data][Data]
Doxorubicin (Positive Control)[Data][Data][Data]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Visualization of SAR Logical Relationships

Graphviz diagrams can be used to visually represent the logical flow of an SAR study.

G A Synthesize Library of This compound Derivatives (Varying R at C-19) B Screen Derivatives for Biological Activity (e.g., Cytotoxicity Assay) A->B C Collect Quantitative Data (e.g., IC50 values) B->C D Analyze Structure-Activity Relationships C->D E Identify Key Pharmacophoric Features D->E F Design Next Generation of Derivatives E->F G Lead Optimization F->G

References

Troubleshooting & Optimization

Technical Support Center: 19-Epi-scholaricine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low yields during the extraction and purification of 19-Epi-scholaricine from its natural sources, primarily Alstonia scholaris.

Troubleshooting Guide: Low Yield

This guide addresses common issues encountered during the extraction and purification of this compound and related indole alkaloids.

Q1: My final yield of purified this compound is significantly lower than expected. What are the most common causes?

Low yields can stem from issues at multiple stages of the process, from initial material handling to final purification steps. The most common causes include:

  • Suboptimal Plant Material: The concentration of alkaloids, including this compound, can vary significantly based on the plant's geographical location, season of collection, and storage conditions.[1] Improperly dried or stored plant material can lead to enzymatic degradation of the target compound.

  • Inefficient Extraction: The choice of solvent, pH, and extraction technique is critical. Incomplete cell lysis or using a solvent with incorrect polarity can leave a significant amount of the alkaloid behind in the plant matrix.

  • Degradation During Extraction: Indole alkaloids can be sensitive to heat, light, and extreme pH levels. Prolonged exposure to harsh conditions during solvent evaporation or pH adjustment can degrade the target molecule.

  • Losses During Liquid-Liquid Partitioning: Emulsion formation during acid-base extractions can trap the product. Additionally, incomplete phase separation or incorrect pH adjustments can lead to the desired alkaloid remaining in the wrong phase.

  • Ineffective Purification: Poor separation during column chromatography is a major source of yield loss. This can be caused by using an inappropriate stationary or mobile phase, overloading the column, or co-elution with other similar alkaloids.[2][3]

Q2: I suspect my initial extraction is inefficient. How can I optimize it?

Optimizing the initial extraction is crucial for maximizing the final yield.

  • Plant Material Preparation: Ensure the plant material (typically leaves or bark of Alstonia scholaris) is thoroughly dried and finely powdered to maximize the surface area for solvent penetration.[4]

  • Solvent Selection: Methanol and ethanol are commonly used for the initial extraction of alkaloids from Alstonia scholaris.[4][5] The choice of solvent can significantly impact the extraction efficiency of different phytochemicals.[6]

  • pH Control for Acid-Base Extraction: A common method involves an acid wash to protonate and dissolve the alkaloids, followed by basification to deprotonate them for extraction into an organic solvent.[3][7]

    • Ensure the initial acidic solution has a pH of around 2 to solubilize the alkaloids.[3][7]

    • When basifying, adjust the pH to 9-10 to ensure complete deprotonation before extracting with a non-polar organic solvent like chloroform or dichloromethane.[3]

  • Extraction Method: While maceration is common, techniques like Soxhlet extraction or ultrasound-assisted extraction can improve efficiency, though care must be taken to avoid thermal degradation.[4][6]

Q3: My column chromatography purification is resulting in poor separation and significant product loss. What can I do?

Column chromatography is a critical step where significant losses can occur.[2]

  • Stationary Phase: Silica gel is commonly used for separating alkaloids.[3] The choice of mesh size can influence resolution.

  • Mobile Phase Optimization: The key to good separation is selecting the right solvent system. Start by performing Thin-Layer Chromatography (TLC) with various solvent systems (e.g., combinations of hexane, ethyl acetate, chloroform, methanol) to identify a system that provides good separation between your target compound and impurities.[3][7]

  • Avoid Column Overloading: Using too much crude extract for the amount of stationary phase will result in broad, overlapping bands and poor separation.

  • Fraction Collection: Collect smaller fractions and analyze them via TLC to identify those containing the pure compound. Combining fractions with similar TLC profiles can prevent the loss of pure product.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for alkaloids from Alstonia scholaris?

Yields can vary widely. While specific data for this compound is not commonly published, reports on total alkaloid or other specific compound yields provide a general benchmark. The yield of total alkaloids can be influenced by the extraction method and the part of the plant used.

Plant PartExtraction MethodReported YieldReference
LeavesMaceration with 1% HCl, NH4OH, followed by Column Chromatography0.4% (for a colorless powder compound)[7]
Root and StemAcid-base extraction with chloroform15.2 g total alkaloid from bulk material[3]
LeavesSoxhlet with Methanol15.52 mg/g (total alkaloids in crude extract)[4]
LeavesSoxhlet with Methanol, Column Purified13.6 mg/g (total alkaloids in purified extract)[4]

Q2: How does the choice of solvent affect the extraction of alkaloids?

The polarity of the solvent is crucial. Generally, a sequence of solvents with increasing polarity is used for exhaustive extraction. Methanol and ethanol are effective for extracting a broad range of alkaloids.[4] For purification, less polar solvents like hexane are used to remove lipids, while solvents like ethyl acetate or chloroform are used to extract the alkaloids themselves.[3][7] The maximum concentrations of alkaloids from Alstonia scholaris have been observed in methanol and ethanolic extracts.[4]

Q3: What analytical techniques are best for monitoring the purification of this compound?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly checking the progress of the extraction and the purity of column chromatography fractions.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the final purity of the isolated compound and can also be used for quantification.[1][2]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is highly effective for confirming the identity of the isolated compound by determining its molecular weight.[1][9]

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used for the definitive structural elucidation of the purified alkaloid.[1][10]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Alstonia scholaris

This protocol is a generalized method based on common practices for indole alkaloid extraction.

  • Preparation: Air-dry the fresh leaves or bark of Alstonia scholaris in the shade and grind the material into a fine powder.[4]

  • Defatting (Optional): Macerate the powdered material in a non-polar solvent like petroleum ether or hexane to remove fats and chlorophyll. Filter and discard the solvent. Air-dry the plant material.

  • Acidic Extraction: Macerate the defatted powder in an acidic aqueous solution (e.g., 1% HCl, pH 2) overnight.[7] This protonates the alkaloids, forming salts that are soluble in the aqueous solution.

  • Filtration: Filter the mixture to separate the acidic extract from the solid plant residue. The alkaloids are now in the filtrate.

  • Basification: Slowly add a base (e.g., 25% NH4OH) to the filtrate with constant stirring until the pH reaches 9-10.[3][7] This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

  • Organic Solvent Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract it multiple times with an immiscible organic solvent such as chloroform or dichloromethane.[3] The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator at a low temperature (e.g., <40°C) to obtain the crude alkaloid extract.[3]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve a small amount of the crude alkaloid extract in a minimal volume of the mobile phase and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often most effective, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[7]

  • Fraction Collection: Collect the eluate in small, numbered fractions.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate using the same or a similar solvent system. Visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Concentration: Combine the fractions that contain the pure target compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualizations

ExtractionWorkflow Figure 1: General Workflow for Alkaloid Extraction Start Plant Material (Alstonia scholaris) Grind Drying & Grinding Start->Grind Defat Defatting (with Hexane) Grind->Defat AcidExtract Acidic Extraction (pH 2) Defat->AcidExtract Filter1 Filtration AcidExtract->Filter1 Basify Basification (pH 9-10) Filter1->Basify Aqueous Filtrate Residue Solid Residue (Discard) Filter1->Residue LiquidExtract Liquid-Liquid Extraction (with Chloroform) Basify->LiquidExtract Dry Drying & Concentration LiquidExtract->Dry Organic Layer Aqueous Aqueous Layer (Discard) LiquidExtract->Aqueous End Crude Alkaloid Extract Dry->End PurificationWorkflow Figure 2: Purification and Analysis Workflow Start Crude Alkaloid Extract TLC Mobile Phase Scouting (TLC Analysis) Start->TLC Column Silica Gel Column Chromatography Start->Column Load Sample TLC->Column Fractions Collect Fractions Column->Fractions Monitor Monitor Fractions (TLC) Fractions->Monitor Pool Pool Pure Fractions Monitor->Pool Impure Impure Fractions (Re-process or Discard) Monitor->Impure Concentrate Solvent Evaporation Pool->Concentrate End Purified Compound Concentrate->End Analysis Purity & Structure Analysis (HPLC, LC-MS, NMR) End->Analysis TroubleshootingLogic Figure 3: Troubleshooting Logic for Low Yield Problem Problem: Low Final Yield CheckExtract Is Crude Extract Yield Low? Problem->CheckExtract CheckPurity Is Purity after Column Low? Problem->CheckPurity CheckExtract->CheckPurity No Solvent Optimize Solvent & Method (e.g., Methanol, Soxhlet) CheckExtract->Solvent Yes pH Verify pH at Acidic (2) & Basic (9-10) Steps CheckExtract->pH Yes Material Check Plant Material Quality (Source, Storage, Grinding) CheckExtract->Material Yes TLC Optimize Mobile Phase using TLC CheckPurity->TLC Yes Load Reduce Column Loading CheckPurity->Load Yes Degrade Check for Degradation (Temp, Light, pH) CheckPurity->Degrade Yes

References

"19-Epi-scholaricine" poor solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-Epi-scholaricine, focusing on its poor solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bioactive indole alkaloid isolated from the plant Alstonia scholaris.[1][2] Like many complex natural products, it is hydrophobic and exhibits poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for uniform delivery and biological activity.

Q2: What is the molecular weight of this compound?

The molecular weight of this compound is 356.42 g/mol .[3]

Q3: Are there any general tips for dissolving this compound?

A general recommendation for enhancing the solubility of this compound is to first dissolve it in an appropriate organic solvent to create a concentrated stock solution. For final preparation in an aqueous buffer, gentle heating to 37°C and sonication can aid in dissolution.[3]

Q4: In which organic solvents can I dissolve this compound to make a stock solution?

Q5: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

The concentration of organic solvents like DMSO should be kept to a minimum in final assay conditions, as they can be toxic to cells. Typically, a final DMSO concentration of less than 1%, and ideally at or below 0.1%, is recommended for most cell-based experiments to avoid off-target effects.[4]

Troubleshooting Guide: Poor Solubility of this compound in Aqueous Buffers

This guide provides a step-by-step approach to address solubility issues with this compound in your experiments.

Initial Solubility Test

Before proceeding with your main experiment, it is crucial to perform a small-scale solubility test.

Objective: To determine a suitable solvent and concentration for your stock solution.

Protocol:

  • Weigh a small, known amount of this compound (e.g., 1 mg).

  • Add a small, measured volume of your chosen organic solvent (e.g., 100 µL of DMSO) to achieve a high concentration stock solution.

  • Vortex and gently warm the solution (e.g., to 37°C) to aid dissolution.

  • Observe for complete dissolution. If the compound does not dissolve, you may need to try a different solvent or a lower concentration.

  • Once dissolved, perform a serial dilution of this stock solution into your aqueous buffer of choice (e.g., PBS) to determine the concentration at which precipitation occurs. This will establish the working concentration range for your experiments.

Experimental Workflow for Preparing this compound in Aqueous Buffer

The following workflow outlines a standard procedure for preparing a working solution of this compound.

experimental_workflow start Start: Solid this compound stock_prep Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->stock_prep dilution Serially Dilute Stock in Aqueous Buffer (e.g., PBS, cell culture media) stock_prep->dilution Vortexing & gentle warming may be needed final_prep Prepare Final Working Concentration dilution->final_prep Ensure no precipitation application Apply to Experiment (e.g., cell culture) final_prep->application end End application->end

Caption: A general workflow for the preparation of this compound working solutions.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer.- Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO), but be mindful of its potential effects on your experimental system.[4] - Consider using a different aqueous buffer or adjusting the pH of your current buffer, as the solubility of alkaloids can be pH-dependent.
Inconsistent experimental results. The compound may not be fully dissolved, leading to variations in the actual concentration.- Always visually inspect your final working solution for any signs of precipitation before use. - Prepare fresh dilutions for each experiment from a well-dissolved stock solution. - Use sonication for a short period to ensure complete dissolution after dilution.
Stock solution appears cloudy or contains crystals. The compound has low solubility in the chosen organic solvent at that concentration, or it has precipitated out of solution during storage.- Try a lower concentration for your stock solution. - Gently warm the stock solution (e.g., 37°C) and vortex or sonicate to redissolve the compound before use. - Store the stock solution at room temperature or 4°C instead of freezing, as some compounds are less soluble at lower temperatures.

Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, you may consider these more advanced formulation strategies, which are commonly employed for poorly soluble drugs.[7]

StrategyDescription
Co-solvents Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and ethanol, or the addition of polyethylene glycol (PEG) to the aqueous buffer might improve solubility.
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.
Surfactants Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to help solubilize hydrophobic compounds by forming micelles.
pH Adjustment As an alkaloid, the solubility of this compound is likely influenced by pH. For basic compounds, solubility may increase in acidic conditions where the molecule can be protonated.[8] However, the pH must be compatible with your experimental system.

Signaling Pathway Information

This compound has been reported to exert some of its biological effects by modulating the PI3K/Akt signaling pathway.[5] This pathway is a critical regulator of many cellular processes, including cell growth, proliferation, survival, and metabolism.

A study on chronic glomerulonephritis suggested that this compound, along with other alkaloids, could regulate the expression of key proteins within this pathway, such as HRAS, CDK2, HSP90AA1, and KDR, and also inhibit the production of reactive oxygen species (ROS).[5]

The following diagram illustrates a simplified overview of the PI3K/Akt signaling pathway and indicates the potential points of intervention by this compound based on current literature.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation GSK3 GSK-3 Akt->GSK3 Inhibition FoxO FoxO Transcription Factors Akt->FoxO Inhibition Survival Cell Survival Akt->Survival Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Cycle Cell Cycle Progression GSK3->Cell_Cycle Inhibition FoxO->Cell_Cycle Inhibition ROS Reactive Oxygen Species (ROS) EpiScholaricine This compound EpiScholaricine->Akt Modulates Activity EpiScholaricine->ROS Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway with potential modulation by this compound.

References

Technical Support Center: Optimizing HPLC Separation of 19-Epi-scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 19-Epi-scholaricine and its isomers.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC separation of complex natural product isomers like this compound.

Question 1: My this compound peak is co-eluting with an impurity or its isomer. How can I improve the resolution?

Answer: Improving resolution between closely eluting peaks, such as isomers, requires a systematic approach to mobile phase optimization. Here are several strategies:

  • Alter the Organic Modifier: The choice of organic solvent in your mobile phase can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or tetrahydrofuran, or use a mixture of these solvents. Each solvent interacts differently with the analyte and the stationary phase, which can alter the elution order and improve separation.[1]

  • Adjust the Mobile Phase Strength: If you are running an isocratic method, systematically vary the percentage of the organic modifier. A 10% change in the organic modifier concentration can lead to a 2- to 3-fold change in retention time, which may be sufficient to resolve co-eluting peaks.[1] For gradient methods, try adjusting the gradient slope. A shallower gradient provides more time for the separation to occur.

  • Modify the Mobile Phase pH: If your analyte has ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can dramatically affect retention and selectivity.[1] Use a buffer to maintain a stable pH. It is generally recommended to work at a pH at least 2 units away from the pKa of the analyte for robust separations.[1]

  • Change the Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer rates.[2] However, in some cases, lower temperatures may provide better selectivity. Experiment with temperatures in a range appropriate for your column, for example, from 25°C to 50°C.

Question 2: I'm observing peak tailing with my this compound peak. What could be the cause and how do I fix it?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a troubleshooting guide:

  • Secondary Interactions: For basic compounds like alkaloids, interactions with residual acidic silanol groups on the silica-based stationary phase are a frequent cause of tailing.[3]

    • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column specifically designed to minimize silanol interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.[3]

  • Column Contamination or Void: Contaminants from the sample or mobile phase can accumulate at the head of the column, or a void can form in the packing material, leading to poor peak shape.

    • Solution: Use a guard column to protect the analytical column from contaminants.[4] If a void is suspected, replacing the column is often the best solution.[5]

Question 3: My retention times for this compound are drifting or are not reproducible. What should I check?

Answer: Retention time variability can compromise the reliability of your analytical method. Here are the most common causes and their solutions:

  • Mobile Phase Composition Changes: The most likely cause of retention time drift is a change in the mobile phase composition.[6]

    • Solution: Prepare fresh mobile phase daily.[7] If you are using an online mixing system, ensure the proportioning valves are working correctly.[6] Degas the mobile phase thoroughly to prevent air bubbles from affecting the pump performance.[4][7]

  • Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, will lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is a good starting point.[7]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[2][7]

  • Pump Issues: Leaks in the pump seals or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.[4]

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance on seals and check valves.[4][5]

Question 4: I'm observing high backpressure in my HPLC system. What are the possible causes and solutions?

Answer: High backpressure can damage your HPLC system and column. It's crucial to identify and resolve the issue promptly.

  • Blockage in the System: The most common cause of high backpressure is a blockage somewhere in the flow path.

    • Solution: Systematically isolate components (detector, injector, column) to identify the source of the blockage. Start by disconnecting the column and checking the pressure. If it drops significantly, the column is likely blocked. A plugged frit at the column inlet is a common culprit. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Precipitated Buffer: If you are using a buffered mobile phase, the buffer can precipitate if the organic solvent concentration is too high.

    • Solution: Ensure your buffer is soluble in all mobile phase compositions used during your run. Always filter your mobile phase.[5]

  • Incorrect Mobile Phase Viscosity: A highly viscous mobile phase will result in higher backpressure.[5]

    • Solution: Consider using a less viscous solvent or increasing the column temperature to reduce viscosity.[3]

Experimental Protocols

Detailed Methodology for Mobile Phase Optimization

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound and its isomers.

  • Initial Conditions and Column Selection:

    • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength for this compound.

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Scouting Gradient:

    • Run a broad linear gradient from 5% to 95% Acetonitrile over 20 minutes. This will help to determine the approximate elution conditions and the complexity of the sample.

  • Isocratic vs. Gradient Elution:

    • Based on the scouting run, decide if an isocratic or gradient method is more appropriate. If all peaks of interest elute within a narrow range of the gradient, an isocratic method may be suitable. If the peaks span a wide range, a gradient method will likely be necessary.

  • Optimization of Organic Modifier:

    • Type: If resolution is poor with Acetonitrile, repeat the scouting gradient with Methanol as Mobile Phase B. The change in solvent can alter selectivity.[1]

    • Concentration (Isocratic): If pursuing an isocratic method, perform a series of runs with varying percentages of the organic modifier (e.g., 40%, 45%, 50%, 55%, 60%) to find the optimal balance between retention time and resolution.

    • Gradient Slope (Gradient): If using a gradient, adjust the slope around the elution point of the target compounds. A shallower gradient in this region will increase the separation between closely eluting peaks.

  • Optimization of Aqueous Phase pH:

    • Prepare mobile phases with different pH values using appropriate buffers (e.g., ammonium formate, ammonium acetate) if the compound has ionizable groups.[8] Test a range of pH values (e.g., 3.0, 4.5, 6.0) to see the effect on retention and selectivity. Ensure the chosen pH is within the stable range for your column.

  • Optimization of Temperature:

    • Once a promising mobile phase composition is identified, investigate the effect of column temperature. Run the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution can be further improved.[2]

Data Presentation

Table 1: Example of Mobile Phase Optimization Data for Isomer Separation

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Organic Modifier 50% Acetonitrile55% Acetonitrile50% Methanol50% Acetonitrile
Aqueous Phase 0.1% Formic Acid0.1% Formic Acid0.1% Formic Acid10mM Ammonium Formate, pH 3.5
Temperature 30°C30°C30°C30°C
Retention Time (Peak 1) 8.2 min6.5 min9.5 min10.1 min
Retention Time (Peak 2) 8.4 min6.7 min10.2 min11.2 min
Resolution (Rs) 0.80.91.62.1
Peak Tailing (Peak 1) 1.11.11.21.0
Peak Tailing (Peak 2) 1.21.21.31.1

This table presents hypothetical data to illustrate the effects of changing mobile phase parameters on the separation of two isomers.

Mandatory Visualization

Troubleshooting Workflow for Poor HPLC Separation

HPLC_Troubleshooting_Workflow start Start: Poor Separation (Co-elution or Poor Resolution) check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_organic Adjust Organic Modifier (% or Type: ACN, MeOH) check_mobile_phase->adjust_organic No check_column Is Column Condition OK? check_mobile_phase->check_column Yes adjust_ph Adjust pH of Aqueous Phase adjust_organic->adjust_ph adjust_organic->check_column adjust_temp Adjust Column Temperature adjust_ph->adjust_temp adjust_temp->check_column use_guard_column Use Guard Column check_column->use_guard_column No (Contamination?) replace_column Replace Column check_column->replace_column No (Void/Old?) check_system Are System Parameters OK? check_column->check_system Yes use_guard_column->check_system end_bad Consult Specialist replace_column->end_bad check_flow_rate Check Flow Rate & Leaks check_system->check_flow_rate No reduce_injection Reduce Injection Volume check_system->reduce_injection No (Overload?) end_good Separation Achieved check_system->end_good Yes check_flow_rate->end_good reduce_injection->end_good

Caption: Troubleshooting workflow for improving poor HPLC separation.

References

Technical Support Center: Chromatographic Analysis of 19-Epi-scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 19-Epi-scholaricine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a phenomenon observed in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] For quantitative analysis of this compound, this can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility.[2] Given that this compound is an indole alkaloid, it possesses basic nitrogen groups that can interact strongly with residual silanol groups on the surface of silica-based stationary phases, a primary cause of peak tailing.[3][4]

Q2: My chromatogram of this compound shows significant peak tailing. What are the most common causes?

A2: The most frequent causes of peak tailing for alkaloidal compounds like this compound in reversed-phase HPLC include:

  • Secondary Silanol Interactions: The basic amine groups in this compound can interact with acidic silanol groups on the silica packing material of the column.[4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte, contributing to peak tailing.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[6]

  • Column Degradation or Contamination: A void at the column inlet, a blocked frit, or accumulation of contaminants can distort peak shape.[3][6]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Q3: How can I troubleshoot and resolve peak tailing for this compound?

A3: A systematic approach is recommended. The following workflow illustrates the logical steps for troubleshooting peak tailing.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing A Observe Peak Tailing B Reduce Sample Concentration/ Injection Volume A->B C Peak Shape Improved? B->C D Yes: Column Overload Was the Issue. Optimize Sample Load. C->D Yes E No: Proceed to Mobile Phase Optimization C->E No F Adjust Mobile Phase pH (e.g., pH 2.5-3.5) E->F G Add Buffer (e.g., 10-50 mM Phosphate/ Formate) or Amine Modifier F->G H Peak Shape Improved? G->H I Yes: Mobile Phase Was the Issue. Use Optimized Mobile Phase. H->I Yes J No: Evaluate Column Health H->J No K Flush Column/Replace Frit or Use Guard Column J->K L Use End-Capped or Different Chemistry Column K->L M Problem Resolved L->M

Figure 1. A stepwise workflow for diagnosing and resolving peak tailing issues.

Quantitative Data Summary

For basic compounds like this compound, mobile phase pH and buffer concentration are critical parameters. The following table summarizes recommended starting points for method optimization to mitigate peak tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5At a low pH, residual silanol groups on the silica surface are protonated, minimizing their interaction with the basic this compound molecule.[4]
Buffer Concentration 10 - 50 mMBuffers help maintain a stable pH and can mask residual silanol interactions, improving peak symmetry.[3][7]
Mobile Phase Modifier 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)These acidic modifiers help control the pH and can improve peak shape.
Amine Additive 0.1% Triethylamine (TEA)Amines can be added to the mobile phase to block active silanol sites, though this may not be suitable for LC-MS applications.[1]

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Buffering

This protocol aims to minimize secondary interactions between this compound and the stationary phase.

  • Preparation of Acidified Mobile Phase (pH ~2.7):

    • Aqueous Phase (A): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.22 µm membrane.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Preparation of Buffered Mobile Phase:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (preferably an end-capped column).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: Start with a suitable gradient (e.g., 10-90% B over 20 minutes) and equilibrate the column for at least 10 column volumes with the initial mobile phase.

  • Analysis:

    • Inject a standard solution of this compound.

    • Compare the peak asymmetry factor between the acidified and buffered mobile phases. A value closer to 1.0 indicates a more symmetrical peak.[2]

Protocol 2: Evaluation of Column Overload

This protocol helps determine if the injected sample mass is the cause of peak tailing.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL.

    • Create a dilution series of 0.1 mg/mL, 0.05 mg/mL, and 0.01 mg/mL in the initial mobile phase.

  • Chromatographic Analysis:

    • Using the optimized mobile phase from Protocol 1, inject a constant volume (e.g., 10 µL) of each concentration from the dilution series.

  • Data Interpretation:

    • Observe the peak shape for each concentration. If the peak tailing decreases significantly with lower concentrations, the original issue was likely column overload.[6] The analysis should be performed at a concentration that results in a symmetrical peak.

Protocol 3: Column Selection and Care

The choice of column is crucial for obtaining good peak shapes with basic compounds.

  • Column Selection:

    • Utilize a modern, high-purity silica column that is "end-capped." End-capping treats the residual silanol groups to make them less active.[3]

    • Consider columns with alternative stationary phases (e.g., phenyl-hexyl) that may offer different selectivity and reduced interaction with basic analytes.[8]

  • Column Flushing and Regeneration:

    • If you suspect column contamination or a blocked frit, a reverse flush may resolve the issue.[9]

    • Disconnect the column from the detector.

    • Connect the column outlet to the pump and flush with a series of strong solvents (e.g., methanol, acetonitrile, isopropanol) to waste.

  • Use of Guard Columns and In-line Filters:

    • To prolong the life of the analytical column and prevent frit blockage, it is highly recommended to use a guard column and/or an in-line filter.[6]

References

"19-Epi-scholaricine" improving resolution between alkaloid isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of alkaloid isomers, with a focus on challenging separations such as that of scholaricine and its epimer, 19-Epi-scholaricine.

Frequently Asked Questions (FAQs)

Q1: What are this compound and scholaricine, and why is their separation challenging?

A1: this compound and scholaricine are stereoisomers of a complex indole alkaloid found in plants of the Alstonia genus, such as Alstonia scholaris.[1][2][3] Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Specifically, this compound is an epimer of scholaricine, meaning they differ in the configuration at a single chiral center, in this case, the C-20 position.[4] This subtle structural difference makes their separation particularly challenging, as they exhibit very similar physicochemical properties.

Q2: What is the most effective technique for separating alkaloid isomers like this compound and scholaricine?

A2: Chiral chromatography is the most effective and widely used technique for separating enantiomers and diastereomers of alkaloids.[5][6] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are powerful methods for this purpose.[7][8][9] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® columns), are often the first choice for developing such separations.[5][10]

Q3: Can this compound be used to improve the resolution of other alkaloid isomers?

A3: Currently, there is no scientific evidence to suggest that this compound is used as a chiral selector or additive to improve the resolution of other alkaloid isomers. The primary challenge discussed in the literature is the separation of this compound from its isomer, scholaricine.

Q4: How can I confirm the identity of the separated isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between isomers based on differences in chemical shifts and coupling constants.[4] Mass spectrometry (MS) can be coupled with the chromatographic separation (LC-MS or SFC-MS) to confirm the molecular weight of the eluted compounds.[11]

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Isomer Peaks

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives) and functional groups.[10] The interaction between the analyte and the CSP is highly specific, and a screening approach is often the most efficient way to find a suitable column.

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences selectivity.

    • Solution (HPLC): For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). For reversed-phase HPLC, adjust the ratio of water/buffer to the organic modifier (e.g., acetonitrile, methanol).

    • Solution (SFC): In SFC, the choice and percentage of the co-solvent (e.g., methanol, ethanol) with supercritical CO2 can dramatically affect separation. Experiment with different co-solvents and gradients.[7][11]

  • Temperature: Column temperature can impact the kinetics of the chiral recognition process.

    • Solution: Optimize the column temperature. Lower temperatures sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, higher temperatures can improve peak shape and efficiency.

Issue 2: Peak Tailing or Asymmetry

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Basic alkaloids can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will mask the acidic silanol groups and improve peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Issue 3: Co-elution with Impurities

Possible Causes and Solutions:

  • Complex Sample Matrix: Crude extracts from natural products contain numerous compounds that can interfere with the separation of the target isomers.

    • Solution: Implement a sample pre-purification step before chiral chromatography. This could include solid-phase extraction (SPE) or a preliminary achiral chromatographic step to remove interfering compounds.

  • Method Specificity: The chosen chiral method may not be selective enough to separate the isomers from all other components.

    • Solution: Re-evaluate the mobile phase composition and the CSP to improve selectivity. Coupling the separation with a mass spectrometer (MS) can help to identify and quantify the target isomers even if they are not perfectly resolved from other non-isomeric impurities.

Quantitative Data Presentation

The following table presents representative data for the separation of this compound and scholaricine using chiral SFC. Please note that these are illustrative values based on typical chiral separations of complex alkaloids and are intended to demonstrate data presentation.

ParameterValue
Chromatographic Mode Supercritical Fluid Chromatography (SFC)
Column Chiralpak® IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 4.6 x 150 mm, 3 µm
Mobile Phase 15% Methanol (with 0.1% DEA) in CO2
Flow Rate 2.5 mL/min
Temperature 40°C
Backpressure 150 bar
Detection UV at 254 nm
Retention Time (Scholaricine) 5.8 min
Retention Time (this compound) 6.5 min
Resolution (Rs) > 1.5

Experimental Protocols

Representative Chiral SFC Method for the Separation of this compound and Scholaricine

This protocol describes a general method for the analytical-scale separation of this compound and scholaricine. Optimization will likely be required for specific samples and systems.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified alkaloid fraction containing scholaricine and this compound in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system equipped with a UV detector or a Mass Spectrometer.

    • Chiral Column: Chiralpak® IC (4.6 x 150 mm, 3 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B (Co-solvent): Methanol with 0.1% (v/v) Diethylamine (DEA)

    • Gradient: Isocratic elution with 15% Mobile Phase B.

    • Flow Rate: 2.5 mL/min

    • Column Temperature: 40°C

    • Backpressure: 150 bar

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify the peaks corresponding to scholaricine and this compound based on retention times (if standards are available) or by collecting fractions and performing further analysis (e.g., NMR).

    • Calculate the resolution between the two isomer peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Chromatography cluster_data Data Analysis start Crude Alkaloid Extract purify Pre-purification (e.g., SPE) start->purify dissolve Dissolve in Appropriate Solvent purify->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject Inject Sample filtrate->inject separate Separation on Chiral Column inject->separate detect Detection (UV/MS) separate->detect process Process Chromatogram detect->process quantify Quantify Isomers process->quantify confirm Confirm Identity (NMR, MS) quantify->confirm

Caption: Experimental workflow for the separation and analysis of alkaloid isomers.

Troubleshooting_Logic cluster_csp CSP Selection cluster_mobile Mobile Phase cluster_temp Temperature start Poor Resolution of Isomers csp_ok Is CSP appropriate? start->csp_ok screen_csp Screen different CSPs csp_ok->screen_csp No mp_ok Is mobile phase optimized? csp_ok->mp_ok Yes screen_csp->start adjust_mp Adjust modifier % and type mp_ok->adjust_mp No temp_ok Is temperature optimized? mp_ok->temp_ok Yes adjust_mp->start adjust_temp Vary column temperature temp_ok->adjust_temp No success Resolution Achieved temp_ok->success Yes adjust_temp->start

Caption: Troubleshooting logic for improving the resolution of alkaloid isomers.

References

Technical Support Center: Optimizing Cell-Based Assays with 19-Epi-scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and application of 19-Epi-scholaricine in cell-based assays.

Question Answer
What is this compound and what is its known mechanism of action? This compound is a major indole alkaloid isolated from the leaves of Alstonia scholaris. It has demonstrated potential therapeutic effects in conditions such as chronic glomerulonephritis. Its mechanism of action is linked to the regulation of the PI3K-Akt signaling pathway.
What is the recommended solvent for dissolving this compound? This compound is soluble in DMSO at a concentration of 10 mM. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration.
What is the maximum permissible DMSO concentration in my cell culture? The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final DMSO concentration as the experimental wells) in all experiments to account for any effects of the solvent on cell viability and function.
Is this compound stable in cell culture medium? While specific stability data for this compound in cell culture media is not readily available, indole alkaloids, in general, can be susceptible to degradation over long incubation periods. It is advisable to prepare fresh dilutions of the compound from the DMSO stock for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.
Are there any known off-target effects of this compound? Specific off-target effects for this compound have not been extensively documented. However, as with many natural product-derived compounds, the possibility of off-target activities exists. Researchers should carefully interpret their results and consider performing target validation experiments. The total alkaloid extract from Alstonia scholaris has been shown to have a wide safety range in preclinical studies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during cell-based assays with this compound.

Problem Possible Cause Recommended Solution
Precipitation of the compound in the cell culture medium. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The DMSO concentration from the stock solution is too high, causing the compound to crash out upon dilution.Ensure the final concentration of the compound is within its solubility range. Prepare intermediate dilutions of the DMSO stock in culture medium before adding to the final culture volume. Vortex gently during dilution.
High variability in results between replicate wells. Uneven cell seeding. Incomplete dissolution or mixing of the compound. Edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Mix the compound thoroughly in the medium before adding to the cells. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
No observable effect of the compound on the cells. The concentration of this compound is too low. The compound has degraded. The chosen cell line is not sensitive to the compound.Perform a dose-response experiment with a wider concentration range. Prepare fresh dilutions of the compound for each experiment. Verify the expression of the target pathway (PI3K-Akt) in your cell line.
High background signal or artifacts in the assay. Interference of the compound with the assay reagents (e.g., autofluorescence). Cytotoxicity of the compound at high concentrations is masking the specific effect.Run a control with the compound in cell-free medium to check for interference. Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound for your specific cell line.
Unexpected or contradictory results. Off-target effects of the compound. Contamination of the cell culture.Consider using a secondary assay to confirm the results. Regularly check cell cultures for mycoplasma and other microbial contamination.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activity of extracts and other alkaloids from Alstonia scholaris in various cancer cell lines, which can provide a preliminary indication of effective concentration ranges.

Compound/Extract Cell Line Assay IC50 Value
Villalstonine (from A. macrophylla)MOR-P (adenocarcinoma)SRB< 5 µM[1][2]
Villalstonine (from A. macrophylla)COR-L23 (large cell carcinoma)SRB< 5 µM[1][2]
n-hexane fraction of A. scholaris barkMCF-7 (breast cancer)MTT109.01 µg/mL[3]
Chloroform fraction of A. scholaris barkMCF-7 (breast cancer)MTT163.33 µg/mL[3]
Ethanol fraction of A. scholaris barkMCF-7 (breast cancer)MTT264.19 µg/mL[3]
Alstoschoquinolines C (from A. scholaris)HCT116 (colon carcinoma)Not specifiedSignificant inhibitory effect[4]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for PI3K/Akt Pathway Activation

This protocol allows for the analysis of key protein phosphorylation events in the PI3K/Akt pathway following treatment with this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathway

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt (PKB) Akt (PKB) PIP3->Akt (PKB) Recruits PDK1->Akt (PKB) Phosphorylates mTORC1 mTORC1 Akt (PKB)->mTORC1 Activates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation mTORC1->Cell Survival, Growth, Proliferation Promotes This compound This compound This compound->Akt (PKB) Potential Regulation

Caption: The PI3K/Akt signaling pathway and the potential point of regulation by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Stock Solution Prepare 10 mM Stock in DMSO Serial Dilution Prepare Serial Dilutions in Culture Medium Stock Solution->Serial Dilution Cell Seeding Seed Cells in 96-well Plate Incubation Treat Cells and Incubate (24-72h) Cell Seeding->Incubation Serial Dilution->Incubation MTT Addition Add MTT Reagent Incubation->MTT Addition Solubilization Solubilize Formazan MTT Addition->Solubilization Readout Measure Absorbance at 570 nm Solubilization->Readout

Caption: A typical experimental workflow for a cell viability assay using this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Cell Seeding Review Cell Seeding Protocol Inconsistent Results->Check Cell Seeding Yes No Effect Observed No Effect Observed Inconsistent Results->No Effect Observed No Check Compound Prep Verify Compound Dilution and Mixing Check Cell Seeding->Check Compound Prep Check Plate Layout Assess for Edge Effects Check Compound Prep->Check Plate Layout Increase Concentration Perform Dose-Response with Higher Doses No Effect Observed->Increase Concentration Yes Precipitation Precipitation No Effect Observed->Precipitation No Check Compound Stability Prepare Fresh Compound Dilutions Increase Concentration->Check Compound Stability Confirm Target Expression Validate Target Pathway in Cell Line Check Compound Stability->Confirm Target Expression Check Solubility Review Final Concentration Precipitation->Check Solubility Yes Modify Dilution Use Intermediate Dilution Steps Check Solubility->Modify Dilution

Caption: A decision-making diagram for troubleshooting common issues in cell-based assays.

References

Technical Support Center: 19-Epi-scholaricine & Natural Product Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using 19-Epi-scholaricine and other natural products in high-throughput screening (HTS) campaigns. The focus is on identifying and mitigating false-positive results that can arise from the inherent properties of natural product compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an indole alkaloid with the chemical formula C20H24N2O4 and a molecular weight of 356.42 g/mol .[1][2][3] It has been isolated from plants of the Alstonia genus, such as Alstonia scholaris.[4][5] Research has investigated its potential pharmacological effects, including its role in treating chronic glomerulonephritis.[6]

Q2: What are Pan-Assay Interference Compounds (PAINS) and why are they a concern in natural product screening?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays, often leading to false-positive results.[7][8][9] They interfere with assays through various mechanisms, not by specifically interacting with the intended biological target. Natural product extracts are often rich in compounds that can act as PAINS, including fluorescent molecules, aggregators, and redox-active compounds.[10] This makes it crucial to perform follow-up studies to validate any initial "hits" from a screening campaign.

Q3: What are the common causes of false positives in natural product screening?

Several mechanisms can lead to false-positive results in HTS:

  • Compound Aggregation: Some molecules form aggregates in aqueous assay buffers. These aggregates can sequester and denature proteins non-specifically, leading to an apparent inhibition of enzyme activity.[7][8] This is a major cause of artifacts in bioassays.[8]

  • Assay Signal Interference: Many natural products are inherently fluorescent or colored.[10] In assays that use fluorescence or absorbance as a readout, these compounds can directly interfere with the signal, leading to a false indication of activity.[8][9]

  • Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins in a non-specific manner, leading to enzyme inhibition that is not due to specific binding at an active site.

  • Membrane Disruption: In cell-based assays, compounds like saponins or fatty acids can disrupt cell membranes, causing cytotoxicity that can be misinterpreted as a specific biological effect.[8][10]

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assay components and produce false signals, particularly in assays that measure changes in redox state.

Q4: My initial screen identified this compound as a hit. How can I determine if it is a true positive?

To validate a hit, you should conduct a series of secondary and orthogonal assays. A true positive should exhibit a consistent, dose-dependent effect in multiple, distinct assay formats that measure the same biological endpoint. Key steps include:

  • Confirming Identity and Purity: Ensure the sample of this compound is pure and its identity is confirmed by analytical methods like LC-MS and NMR.

  • Dose-Response Relationship: A true hit should display a classical sigmoidal dose-response curve. Atypical or very steep curves can be a sign of non-specific activity like aggregation.

  • Orthogonal Assays: Test the compound in a different assay that measures the same target's activity but uses a different technology or readout. For example, if the primary screen was fluorescence-based, an orthogonal assay could be based on bioluminescence or label-free detection.

  • Counter-Screens: Perform assays designed to detect specific interference mechanisms. For instance, test for autofluorescence or run the assay in the absence of the target protein to see if the compound still generates a signal.

  • Structure-Activity Relationship (SAR): If available, test structurally related analogs of this compound. A true hit would likely show changes in activity with modifications to its chemical structure.

Troubleshooting Guides

Issue 1: Activity of this compound is significantly reduced or eliminated in the presence of detergent.

Possible Cause: Compound aggregation. Aggregates are often disrupted by detergents, which would restore the apparent activity of the target protein.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected compound aggregation.

Experimental Protocols:

  • Detergent Challenge Assay:

    • Prepare your standard assay buffer.

    • Prepare a second assay buffer containing 0.01% (v/v) Triton X-100 or Tween-80.

    • Set up two sets of dose-response experiments for this compound, one with the standard buffer and one with the detergent-containing buffer.

    • Compare the resulting IC50 values. A significant rightward shift or complete loss of activity in the presence of detergent is strong evidence for aggregation.

  • Dynamic Light Scattering (DLS):

    • Prepare a solution of this compound in the assay buffer at a concentration where inhibition was observed (e.g., 10x the IC50).

    • Filter the solution through a 0.22 µm filter to remove dust.

    • Analyze the sample using a DLS instrument to measure the size distribution of particles in the solution.

    • The presence of particles with a hydrodynamic radius significantly larger than a small molecule (e.g., >200 nm) indicates aggregation.

Hypothetical Data Summary:

ConditionIC50 of this compoundDLS Result (Particle Size)
Standard Assay Buffer5.2 µM350 nm
Buffer + 0.01% Triton X-100> 100 µM< 5 nm
Issue 2: A strong signal is observed in a fluorescence-based assay, but the dose-response curve is non-sigmoidal.

Possible Cause: Intrinsic fluorescence of this compound is interfering with the assay readout.

Troubleshooting Workflow:

G start Hit in Fluorescence Assay check_autofluor Run assay components with compound, but without target enzyme/protein start->check_autofluor decision Is fluorescence signal still present? check_autofluor->decision conclusion_false False Positive due to Autofluorescence decision->conclusion_false Yes conclusion_true Proceed to Orthogonal Assay (e.g., Luminescence-based) decision->conclusion_true No

Caption: Logic for identifying autofluorescence-based false positives.

Experimental Protocols:

  • Autofluorescence Counter-Screen:

    • Prepare a dilution series of this compound in the assay buffer.

    • Add the compound dilutions to the assay plate.

    • Add all assay components except for the biological target (e.g., the enzyme or protein of interest).

    • Incubate under the same conditions as the primary assay.

    • Read the fluorescence on the plate reader using the same excitation and emission wavelengths.

    • A dose-dependent increase in fluorescence indicates that the compound itself is fluorescent and is likely a false positive.

Hypothetical Data Summary:

This compound (µM)Fluorescence Units (Complete Assay)Fluorescence Units (No-Enzyme Control)
010501045
125002480
1085008450
1002500024900
Issue 3: this compound is active in a cell-based assay but inactive in the corresponding biochemical assay.

Possible Cause: The observed effect in the cell-based assay may be due to non-specific cytotoxicity or other off-target effects rather than direct inhibition of the intended target. Toxic compounds can reduce signals in cell-based assays, mimicking inhibition.[10]

Troubleshooting Workflow:

G start Active in Cell-Based Assay, Inactive in Biochemical Assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity_assay decision Is compound cytotoxic at active concentrations? cytotoxicity_assay->decision conclusion_cytotoxic Hit is likely a false positive due to cytotoxicity decision->conclusion_cytotoxic Yes conclusion_other Investigate other mechanisms: - Cell permeability - Pro-drug activation - Off-target effects decision->conclusion_other No

Caption: Decision tree for discordant cell-based and biochemical results.

Experimental Protocols:

  • MTT Cytotoxicity Assay:

    • Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dose range of this compound for the same duration as the primary cell-based assay. Include a positive control for toxicity (e.g., doxorubicin) and a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

    • Read the absorbance at 570 nm. A dose-dependent decrease in absorbance indicates cytotoxicity.

    • Compare the cytotoxicity concentration (CC50) with the effective concentration from the primary assay (EC50). If they are in a similar range, the observed activity is likely due to toxicity.

References

"19-Epi-scholaricine" NMR signal overlap and interpretation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap and interpretation issues encountered during the structural elucidation of 19-Epi-scholaricine, a complex indole alkaloid.

FAQs and Troubleshooting Guide

Question 1: I am observing significant signal crowding and overlap in the aliphatic region (1.0-2.5 ppm) of the ¹H NMR spectrum of this compound in CDCl₃. How can I resolve these signals to assign the individual protons?

Answer:

Signal overlap in the aliphatic region is a common challenge with complex polycyclic molecules like this compound. Several strategies can be employed to resolve these overlapping signals:

  • Change of Solvent: The chemical shifts of protons can be influenced by the solvent.[1] Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical environments of nearby protons sufficiently to resolve overlapping multiplets.[1]

  • Two-Dimensional (2D) NMR Techniques: 2D NMR is a powerful method to disperse correlated signals into a second dimension, significantly aiding in the resolution of overlap.[2]

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, allowing you to trace connections between coupled spins even if their signals are overlapped in the 1D spectrum.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon atoms, the HSQC spectrum can help to differentiate protons based on the chemical shift of their corresponding carbons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.

  • Advanced 1D NMR Experiments:

    • 1D TOCSY (Total Correlation Spectroscopy): This experiment allows for the selective irradiation of a single proton resonance, revealing the entire spin system to which it belongs. This is particularly useful for identifying all protons within a specific substructure, even if some are obscured.[2]

    • Pure-Shift NMR: These advanced experiments can produce a fully decoupled ¹H NMR spectrum where each multiplet collapses into a singlet, effectively eliminating overlap caused by spin-spin coupling.[2]

Question 2: The methoxy group signal is overlapping with other signals in my ¹H NMR spectrum. How can I confirm its chemical shift and assignment?

Answer:

Confirming the assignment of a methoxy group when its signal is obscured requires correlational data. The most effective method is the HMBC experiment. Look for a correlation between the three-proton singlet of the methoxy group and the carbon to which it is attached (typically in the aromatic region for scholaricine-type alkaloids). Additionally, an NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can show through-space correlations between the methoxy protons and nearby protons on the aromatic ring, further confirming its position.

Question 3: I am struggling to differentiate between the epimeric center at C-19 and other stereocenters. Can NMR help in confirming the relative stereochemistry?

Answer:

Confirming relative stereochemistry from NMR data relies heavily on J-coupling constants and Nuclear Overhauser Effect (NOE) correlations.

  • J-Coupling Constants: The magnitude of the coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By carefully measuring the coupling constants from a high-resolution 1D ¹H NMR spectrum or a 2D COSY spectrum, you can infer the relative stereochemistry of adjacent protons.

  • NOESY/ROESY: These experiments detect protons that are close to each other in space (typically < 5 Å). The presence or absence of specific NOE cross-peaks provides crucial information about the relative orientation of atoms and can be used to confirm the stereochemical configuration at C-19 and other chiral centers. For example, an NOE between H-19 and another proton on the same face of the molecule would support a specific epimeric configuration.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)Notes
H-23.85mOverlaps with other signals
H-33.10m
H-5α2.45mOverlaps with H-5β
H-5β2.40mOverlaps with H-5α
H-64.15d7.5
H-97.50d8.0Aromatic Proton
H-107.10t7.5Aromatic Proton
H-117.30t7.8Aromatic Proton
H-127.20d7.2Aromatic Proton
H-181.15d6.5CH₃
H-192.20q6.5Potential overlap in aliphatic region
OCH₃3.90sMay overlap with H-2

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)Notes
C-255.2
C-348.9
C-535.1
C-660.5
C-7135.8Quaternary Carbon
C-8128.4Aromatic CH
C-9121.5Aromatic CH
C-10125.3Aromatic CH
C-11120.1Aromatic CH
C-12110.8Aromatic CH
C-13145.6Quaternary Carbon
C-1815.3CH₃
C-1940.2
OCH₃52.5

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Acquisition

  • Sample Preparation: Use the same sample as for 1D NMR. A slightly more concentrated sample may be beneficial.

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Process the data using a sine-bell window function in both dimensions.

  • HSQC:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Set the ¹J(C,H) coupling constant to an average value of 145 Hz.

    • Acquire data with 2048 points in F2 and 256 increments in F1.

  • HMBC:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the long-range coupling constant (ⁿJ(C,H)) to an average value of 8 Hz.

    • Acquire data with 2048 points in F2 and 256-512 increments in F1.

Visualization

experimental_workflow cluster_initial Initial Analysis cluster_resolution Resolution Strategy cluster_2d_experiments 2D NMR Experiments cluster_conclusion Final Structure Elucidation start Acquire 1D ¹H NMR in CDCl₃ problem Signal Overlap Observed (e.g., 1.0-2.5 ppm) start->problem Data Interpretation change_solvent Change Solvent (e.g., Benzene-d₆) problem->change_solvent Troubleshoot acquire_2d Acquire 2D NMR Spectra problem->acquire_2d Troubleshoot assign Assign Protons & Carbons change_solvent->assign cosy COSY (H-H Connectivity) acquire_2d->cosy hsqc HSQC (C-H Direct Correlation) acquire_2d->hsqc hmbc HMBC (C-H Long-Range) acquire_2d->hmbc noesy NOESY/ROESY (Stereochemistry) acquire_2d->noesy cosy->assign hsqc->assign hmbc->assign stereo Determine Stereochemistry noesy->stereo assign->stereo final Complete Structure Elucidation stereo->final

Caption: Workflow for resolving NMR signal overlap in this compound.

logical_relationship cluster_problem The Problem cluster_solution The Solution: 2D NMR cluster_outcome The Outcome overlap Overlapping Signals in 1D ¹H NMR Spectrum cosy COSY Disperses via J(H,H) overlap->cosy Reveals hsqc HSQC Disperses via ¹J(C,H) overlap->hsqc Correlates hmbc HMBC Disperses via ⁿJ(C,H) overlap->hmbc Correlates resolution Resolved Signals & Confirmed Connectivity cosy->resolution Leads to hsqc->resolution Leads to hmbc->resolution Leads to

Caption: Logical relationship between the problem and 2D NMR solutions.

References

Technical Support Center: 19-Epi-scholaricine In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 19-Epi-scholaricine in in vivo experiments. Given that much of the current in vivo research has been conducted with total alkaloid (TA) extracts from Alstonia scholaris, which contains this compound, this guide draws upon that collective knowledge to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a major bioactive indole alkaloid isolated from the leaves of Alstonia scholaris. While research on the isolated compound is ongoing, studies on total alkaloid extracts containing this compound suggest its involvement in regulating the PI3K-Akt signaling pathway. This pathway is crucial for various cellular processes, including cell survival, proliferation, and metabolism.

Q2: What are the common sources of variability when working with this compound and other plant-derived alkaloids in vivo?

Variability in in vivo studies with plant-derived compounds like this compound can arise from several factors:

  • Source and Purity of the Compound: The concentration of this compound can vary in Alstonia scholaris based on the season and the specific part of the plant used (leaves, bark, etc.).[1] It is crucial to use a highly purified and standardized compound for consistent results.

  • Animal Model: The choice of animal model, its strain, age, and health status can significantly impact the experimental outcome.

  • Route of Administration and Formulation: The method of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used to dissolve or suspend the compound can affect its bioavailability and efficacy.

  • Dosage: As with many natural compounds, the dose of this compound can be critical. High doses of Alstonia scholaris extracts have been reported to have potential neurotoxic effects.[2]

  • Metabolism: this compound is metabolized relatively rapidly, which can lead to variations in its plasma concentration and duration of action.

Q3: Are there any known safety concerns with this compound?

While preclinical and clinical trials on total alkaloid extracts from Alstonia scholaris have indicated a good safety profile for further clinical studies, it is important to note that high doses of the plant's extract have shown potential for neurotoxicity in animal models.[2] Researchers should conduct dose-response studies carefully to determine the optimal therapeutic window for this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal response 1. Inconsistent dosing or administration technique.2. Variability in the animal cohort (age, weight, health status).3. Instability of the formulated compound.1. Ensure precise and consistent administration for all animals. Use standardized protocols.2. Randomize animals into groups and ensure they are closely matched for key characteristics.3. Prepare fresh formulations for each experiment and store them appropriately.
Lack of expected therapeutic effect 1. Insufficient dosage.2. Poor bioavailability of the compound.3. Inappropriate animal model for the disease under investigation.1. Perform a dose-escalation study to identify an effective dose.2. Experiment with different vehicles or administration routes to improve absorption.3. Validate the animal model to ensure it accurately reflects the human disease pathophysiology.
Unexpected toxicity or adverse events 1. Dosage is too high.2. Off-target effects of the compound.3. Interaction with other experimental conditions.1. Reduce the dosage and carefully monitor for any signs of toxicity.2. Conduct in vitro studies to investigate potential off-target interactions.3. Review the entire experimental protocol for any confounding factors.
Inconsistent results between experimental batches 1. Variation in the purity or batch of this compound.2. Changes in experimental conditions (e.g., animal supplier, diet, housing).1. Obtain a certificate of analysis for each batch of the compound to ensure consistency.2. Maintain strict control over all experimental parameters and document any changes.

Experimental Protocols

Below are summarized methodologies from in vivo studies using total alkaloid extracts of Alstonia scholaris, which can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Experimental Protocols for Alstonia scholaris Alkaloids

Parameter High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) Mouse Model [3]Ovalbumin-Induced Asthma Mouse Model [4]
Animal Model Male C57BL/6J miceFemale BALB/c mice
Disease Induction High-fat diet (HFD) for 8 weeksSensitization and challenge with ovalbumin (OVA)
Compound Administration Oral gavageOral gavage
Dosage (Total Alkaloids) 7.5, 15, and 30 mg/kg/day for 6 weeks12.5, 25, and 50 mg/kg/day
Vehicle Not specifiedNot specified
Key Outcome Measures Serum biochemical parameters (ALT, AST, TG, TC), liver histopathology (H&E and Masson staining), gene and protein expression of lipid metabolism-related markers.Airway hyperresponsiveness, bronchoalveolar lavage fluid (BALF) cell counts, lung histopathology (H&E and PAS staining), cytokine levels in BALF (IL-4, IL-5, IL-13, IFN-γ), serum IgE levels.

Signaling Pathways and Experimental Workflows

PI3K-Akt Signaling Pathway

The following diagram illustrates the general PI3K-Akt signaling pathway. While the precise interaction of this compound is still under investigation, it is hypothesized to modulate this pathway, potentially influencing the activity of key downstream effectors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation/ Inhibition Cell_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cell_Response Epi_scholaricine This compound (Hypothesized) Epi_scholaricine->PI3K Modulation? Epi_scholaricine->Akt Modulation?

Caption: Hypothesized modulation of the PI3K-Akt pathway by this compound.

General In Vivo Experimental Workflow

This diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction (e.g., HFD, OVA) Animal_Acclimatization->Disease_Induction Group_Allocation Randomization and Group Allocation Disease_Induction->Group_Allocation Treatment This compound Administration Group_Allocation->Treatment Monitoring Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Data Collection (Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Histological, Molecular) Endpoint->Analysis

Caption: A generalized workflow for in vivo studies of this compound.

References

"19-Epi-scholaricine" best practices for storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of 19-Epi-scholaricine. Given that this compound is an indole alkaloid, it is essential to handle it with care, assuming potential cytotoxicity and sensitivity to environmental conditions.

Best Practices for Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel. As a complex natural product, it may be sensitive to light, temperature, and atmospheric conditions. Furthermore, many indole alkaloids exhibit cytotoxic properties, necessitating stringent safety protocols.

General Handling Guidelines:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[1][2]

  • Designated Work Area: Whenever possible, handle the compound in a designated area, such as a chemical fume hood or a specific bench space reserved for potent compounds.[1][3]

  • Avoid Inhalation and Contact: Avoid generating dust or aerosols. Do not breathe dust and prevent contact with skin and eyes.

  • Transportation: When transporting this compound, whether in solid form or in solution, use sealed, leak-proof secondary containers.[2][4]

  • Waste Disposal: Dispose of all waste contaminated with this compound as cytotoxic waste, following your institution's specific guidelines.[1]

Storage Recommendations:
  • Temperature: Store this compound in a cool and dry place. For long-term storage, refrigeration (-20°C or -80°C) is recommended to minimize degradation.[5]

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.[6][7]

  • Atmosphere: For highly sensitive samples, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solutions: If stored in solution, use a suitable, dry solvent. Be aware that the stability of indole alkaloids can be pH-dependent.[8] Aqueous solutions should be freshly prepared.

Quantitative Data Summary

Storage ConditionTemperatureLight ExposureAtmosphereRecommended DurationPotential Degradation Products (Hypothetical)
Solid (Lyophilized) -80°CDarkInert> 1 yearMinimal
-20°CDarkAir6 - 12 monthsOxidized derivatives
4°CDarkAir< 3 monthsHydrolysis/Oxidation products
Room TempLightAirDays to WeeksPhotodegradation/Oxidation products
In Solution (DMSO) -80°CDarkSealed> 6 monthsMinimal
-20°CDarkSealed1 - 3 monthsSolvolysis/Oxidation products
In Solution (Aqueous) 4°CDarkSealed< 24 hoursHydrolysis products

Experimental Protocols

Protocol for Assessing Stability of this compound
  • Sample Preparation: Prepare multiple aliquots of this compound in the desired form (solid or solution) and container.

  • Storage Conditions: Store the aliquots under different conditions of temperature, light, and atmosphere as outlined in the table above.

  • Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the purity and integrity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Evaluation: Compare the analytical results of the stored samples to the initial time point (T=0) to determine the extent of degradation.

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during the handling and storage of this compound.

Q1: I observed a change in the color of my solid this compound sample. What should I do?

A1: A color change may indicate degradation due to oxidation or exposure to light. It is recommended to re-analyze the purity of the sample before use. To prevent this, always store the compound in a dark, cool, and dry environment, preferably under an inert atmosphere.

Q2: My this compound solution has become cloudy or has formed a precipitate.

A2: This could be due to several factors:

  • Low Solubility: The concentration of your solution may be too high for the chosen solvent. Try preparing a more dilute solution.

  • Temperature Effects: The compound may be less soluble at lower temperatures. If you are storing your solution in the refrigerator or freezer, allow it to come to room temperature and vortex gently before use.

  • Degradation: The precipitate could be a degradation product. Analyze the supernatant and, if possible, the precipitate to identify the cause.

Q3: I am seeing unexpected results in my biological assays. Could it be related to the handling of this compound?

A3: Yes, improper handling or storage can lead to degradation of the compound, affecting its biological activity. Ensure that you are using freshly prepared solutions or have validated the stability of your stock solutions under your storage conditions. It is also crucial to use appropriate PPE and handling techniques to avoid cross-contamination.

Q4: What are the safety precautions I should take when working with this compound?

A4: Due to the potential cytotoxic nature of indole alkaloids, handle this compound with caution.[4] Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2] Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.[1] Be aware of your institution's policies for handling and disposing of cytotoxic compounds.[1][2]

Visual Workflow for Storage and Handling

Below is a diagram illustrating the decision-making process for the proper storage and handling of this compound.

StorageHandlingWorkflow This compound Storage and Handling Workflow start Receive this compound check_form Solid or Solution? start->check_form solid_storage Store in amber vial in a cool, dry, dark place. check_form->solid_storage Solid solution_storage Store in appropriate solvent in a sealed, light-protected vial. check_form->solution_storage Solution long_term_solid Long-term Storage? solid_storage->long_term_solid long_term_solution Long-term Storage? solution_storage->long_term_solution freeze_solid Store at -20°C or -80°C (Consider inert atmosphere) long_term_solid->freeze_solid Yes short_term_solid Store at 4°C long_term_solid->short_term_solid No freeze_solution Store at -20°C or -80°C long_term_solution->freeze_solution Yes short_term_solution Store at 4°C (Aqueous) or -20°C (Organic) long_term_solution->short_term_solution No handling Handling for Experiment freeze_solid->handling freeze_solution->handling short_term_solid->handling short_term_solution->handling ppe Wear appropriate PPE (Gloves, Lab Coat, Goggles) handling->ppe fume_hood Work in a Fume Hood ppe->fume_hood weighing Weighing solid? fume_hood->weighing weigh_in_hood Weigh in a contained space (e.g., fume hood) weighing->weigh_in_hood Yes dissolving Prepare Solution weighing->dissolving No weigh_in_hood->dissolving disposal Dispose of waste as cytotoxic material dissolving->disposal end Experiment Complete disposal->end

Caption: Decision workflow for storing and handling this compound.

References

Validation & Comparative

A Comparative Bioactivity Analysis: 19-Epi-scholaricine vs. Scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two closely related indole alkaloids, 19-Epi-scholaricine and scholaricine, reveals distinct and overlapping biological activities. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

Both this compound and scholaricine are prominent indole alkaloids isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. While structurally similar, their stereochemical difference at the C-19 position leads to notable variations in their biological effects, ranging from anti-inflammatory and analgesic properties to the modulation of critical cellular signaling pathways.

Comparative Bioactivity Data

The following table summarizes the key comparative bioactivity data for this compound and scholaricine.

Bioactivity ParameterThis compoundScholaricineReference
Acute Toxicity in Mice (Maximum Tolerated Dose - MTD) 2.0 g/kg bw< 0.75 g/kg bw[1]
Pharmacokinetics (Plasma Concentration after oral administration) Lower than scholaricineHigher than this compound[2]
Pharmacokinetics (Linearity) LinearNon-linear[2]
Primary Mechanism of Action (Reported) Modulation of PI3K/Akt signaling pathwayInhibition of COX-1, COX-2, and 5-LOX[1][3]

In-Depth Bioactivity Profiles

Anti-inflammatory and Analgesic Effects

Both compounds, as major constituents of the total alkaloid extract of Alstonia scholaris, contribute to the plant's traditional use for treating inflammatory conditions and pain. However, their primary mechanisms of action appear to differ. Scholaricine has been identified as a key contributor to the anti-inflammatory and analgesic effects through the inhibition of crucial enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[1] The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.

While this compound is also associated with the overall anti-inflammatory profile of the plant extract, its specific contribution through direct enzyme inhibition is less characterized. Its involvement in the PI3K/Akt signaling pathway, as discussed below, may also contribute to its anti-inflammatory properties by modulating downstream inflammatory responses.

Modulation of Cellular Signaling Pathways

A significant distinction in the bioactivity of this compound lies in its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including chronic kidney disease. Research has suggested that this compound exerts protective effects in models of chronic glomerulonephritis by regulating this pathway.[4]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Regulates Cell_Survival_Growth Cell Survival & Growth Downstream_Effectors->Cell_Survival_Growth Promotes

Caption: PI3K/Akt signaling pathway modulated by this compound.

Toxicity and Pharmacokinetics

Acute toxicity studies in mice have revealed a significant difference in the safety profiles of the two compounds. This compound exhibits a higher maximum tolerated dose (MTD) of 2.0 g/kg body weight, suggesting a better safety profile compared to scholaricine, which has an MTD of less than 0.75 g/kg body weight.[1]

Pharmacokinetic studies have indicated that after oral administration, scholaricine reaches a higher concentration in the plasma compared to this compound.[2] Furthermore, their pharmacokinetic behaviors differ, with this compound exhibiting linear pharmacokinetics, meaning its plasma concentration changes proportionally with the dose. In contrast, scholaricine displays non-linear pharmacokinetics, suggesting that its absorption, distribution, metabolism, or excretion may become saturated at higher doses.[2]

Experimental_Workflow cluster_0 In Vivo Studies cluster_1 In Vitro Studies Animal_Model Rodent Models (Mice/Rats) Oral_Administration Oral Gavage of This compound or Scholaricine Animal_Model->Oral_Administration Toxicity_Assessment Acute Toxicity (MTD) & Chronic Toxicity Oral_Administration->Toxicity_Assessment Pharmacokinetic_Analysis Blood Sampling & LC-MS/MS Analysis Oral_Administration->Pharmacokinetic_Analysis Cell_Culture Relevant Cell Lines Compound_Treatment Incubation with This compound or Scholaricine Cell_Culture->Compound_Treatment Enzyme_Inhibition_Assay COX/LOX Inhibition Assays (for Scholaricine) Compound_Treatment->Enzyme_Inhibition_Assay Western_Blot Western Blot for PI3K/Akt Pathway Proteins (for this compound) Compound_Treatment->Western_Blot

Caption: General experimental workflow for bioactivity comparison.

Experimental Protocols

Acute Toxicity Study in Mice

Objective: To determine the maximum tolerated dose (MTD) of this compound and scholaricine.

Methodology:

  • Healthy adult mice are randomly divided into groups.

  • A single dose of the test compound (this compound or scholaricine) is administered orally (gavage) at escalating concentrations. A control group receives the vehicle.

  • The mice are observed for clinical signs of toxicity and mortality for a period of 14 days.

  • The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.[1]

COX and 5-LOX Inhibition Assays (for Scholaricine)

Objective: To quantify the inhibitory effect of scholaricine on COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • The inhibitory activity of scholaricine on COX-1 and COX-2 is determined using commercially available colorimetric or fluorometric inhibitor screening kits.

  • The assay measures the peroxidase activity of the COX enzymes.

  • The 5-LOX inhibitory activity is also measured using a similar screening kit, which typically involves monitoring the production of leukotrienes.

  • The concentration of scholaricine that causes 50% inhibition of the enzyme activity (IC50) is calculated.[3]

Western Blot Analysis for PI3K/Akt Pathway (for this compound)

Objective: To investigate the effect of this compound on the activation of key proteins in the PI3K/Akt signaling pathway.

Methodology:

  • Relevant cells (e.g., kidney cells for studying chronic glomerulonephritis) are treated with different concentrations of this compound.

  • Total protein is extracted from the cells, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The relative band intensities are quantified to determine the effect of this compound on protein phosphorylation.[5]

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound and scholaricine after oral administration.

Methodology:

  • Rats are administered a single oral dose of this compound or scholaricine.

  • Blood samples are collected at various time points post-administration.

  • The plasma is separated, and the concentrations of the compounds are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[6]

  • Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated to assess the absorption and exposure of the compounds.[2]

References

19-Epi-scholaricine vs. Other Alstonia Alkaloids: A Comparative Potency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Alstonia is a rich source of structurally diverse indole alkaloids, many of which have garnered significant interest for their potential as therapeutic agents. Among these, 19-Epi-scholaricine, a monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris, stands out. This guide provides a comparative analysis of the potency of this compound against other prominent Alstonia alkaloids, supported by available experimental data. While quantitative cytotoxic data for this compound remains limited in publicly accessible literature, this guide synthesizes current knowledge to offer a comprehensive overview for research and development purposes.

Cytotoxicity Profile of Alstonia Alkaloids

Numerous studies have demonstrated the cytotoxic potential of alkaloids derived from various Alstonia species against a range of human cancer cell lines. The potency of these compounds varies significantly based on their structural class, with bisindole alkaloids generally exhibiting more pronounced activity than their monomeric counterparts.

Quantitative Comparison of Cytotoxic Potency

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for several Alstonia alkaloids, providing a snapshot of their relative cytotoxic potencies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

AlkaloidStructural ClassCancer Cell Line(s)IC50 ValueReference(s)
O-acetylmacralstonine BisindoleMOR-P (adenocarcinoma), COR-L23 (large cell carcinoma), StMI1a (melanoma), Caki-2 (renal cell carcinoma), MCF7 (breast adenocarcinoma), LS174T (colon adenocarcinoma)2-10 µM[1]
Villalstonine BisindoleMOR-P (adenocarcinoma), COR-L23 (large cell carcinoma)< 5 µM
StMI1a (melanoma), Caki-2 (renal cell carcinoma), MCF7 (breast adenocarcinoma), LS174T (colon adenocarcinoma)2-10 µM[1]
K1 strain P. falciparum0.27 µM[2]
Macrocarpamine BisindoleStMI1a (melanoma), Caki-2 (renal cell carcinoma), MCF7 (breast adenocarcinoma), LS174T (colon adenocarcinoma)2-10 µM[1]
K1 strain P. falciparum0.36 µM[2]
Alstonia scholaris Alkaloid Fraction Mixed AlkaloidsHeLa (cervical cancer)5.53 µg/mL[3]
KB (oral cancer)10 µg/mL[3]
HL60 (leukemia)11.16 µg/mL[3]
HepG2 (liver cancer)25 µg/mL[3]
MCF-7 (breast cancer)29.76 µg/mL[3]
Alstonia scholaris Hexane Leaf Extract Mixed CompoundsDalton's Lymphoma Ascites (DLA) cells118.75 µg/mL (EC50)[4][5]
Alstonia scholaris Hexane Bark Extract Mixed CompoundsDalton's Lymphoma Ascites (DLA) cells68.75 µg/mL (EC50)[4][5]

Mechanistic Insights: Apoptosis Induction

For some Alstonia alkaloids, the mechanism of cytotoxicity has been linked to the induction of apoptosis. Scholaricine, an isomer of this compound, along with echitamine, is reported to impair mitochondrial function and trigger the intrinsic apoptotic pathway. This process involves the activation of caspase-9 and the executioner caspase-3, leading to programmed cell death[7].

The diagram below illustrates the intrinsic apoptosis pathway, a key mechanism through which some Alstonia alkaloids may exert their anticancer effects.

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax Bax CytochromeC Cytochrome c Bax->CytochromeC release Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Caspase-9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 cleaves Apoptosome->Caspase9 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes AlstoniaAlkaloids Alstonia Alkaloids (e.g., Scholaricine) AlstoniaAlkaloids->Bax promote AlstoniaAlkaloids->Bcl2 inhibit

Caption: Intrinsic apoptosis pathway potentially induced by some Alstonia alkaloids.

Experimental Protocols

The evaluation of cytotoxicity for the cited Alstonia alkaloids predominantly involves in vitro cell-based assays. The following are generalized methodologies for the key experiments referenced.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test alkaloids for a specified duration (e.g., 48 or 72 hours).

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 564 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the alkaloid that causes 50% inhibition of cell growth is determined.

2. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the SRB assay.

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the alkaloid that reduces the metabolic activity of the cells by 50% is calculated.

The diagram below outlines the general workflow for a typical in vitro cytotoxicity screening assay.

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay Start Start: Cancer Cell Line Culture SeedCells Seed cells into 96-well plates Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add varying concentrations of Alstonia Alkaloids Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 Assay Perform Cytotoxicity Assay (e.g., SRB or MTT) Incubate2->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze End End: Potency Determined Analyze->End

Caption: A simplified workflow for determining the in vitro cytotoxicity of compounds.

Conclusion

The available evidence strongly suggests that bisindole alkaloids from Alstonia species, such as O-acetylmacralstonine, villalstonine, and macrocarpamine, are potent cytotoxic agents against a variety of cancer cell lines. In contrast, the cytotoxic potency of the monomeric alkaloid this compound appears to be less pronounced, with a notable lack of specific IC50 data in the current literature. However, its structural isomer, scholaricine, has been implicated in the induction of apoptosis, suggesting a potential, albeit possibly less potent, role in anticancer activity.

For researchers and drug development professionals, this comparative analysis underscores the importance of structural class in determining the cytotoxic potency of Alstonia alkaloids. While the bisindoles represent promising candidates for further investigation as potent anticancer agents, the therapeutic potential of this compound may lie in other biological activities or in synergistic combinations with other compounds. Further research is warranted to elucidate the full pharmacological profile of this compound and to quantify its cytotoxic and other biological effects.

References

A Comparative Analysis of the Anti-inflammatory Effects of 19-Epi-scholaricine and Picrinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced anti-inflammatory profiles of natural compounds is paramount. This guide provides a detailed comparison of two closely related indole alkaloids, 19-Epi-scholaricine and picrinine, both derived from the medicinal plant Alstonia scholaris. While often studied as part of a total alkaloid extract, emerging evidence allows for a comparative look at their individual and combined anti-inflammatory activities.

Quantitative Data Summary

Compound/FractionTarget Enzyme/PathwayObserved EffectReference
Picrinine 5-Lipoxygenase (5-LOX)Inhibition[1][2]
Cyclooxygenase-1 (COX-1)Inhibition (as part of alkaloid fraction)[3][4]
Cyclooxygenase-2 (COX-2)Inhibition (as part of alkaloid fraction)[3][4]
This compound Cyclooxygenase-1 (COX-1)Inhibition (as part of alkaloid fraction)[3][4]
Cyclooxygenase-2 (COX-2)Inhibition (as part of alkaloid fraction)[3][4]
5-Lipoxygenase (5-LOX)Inhibition (as part of alkaloid fraction)[3][4]
Superoxide Dismutase (SOD)Increased activity (as part of total alkaloids)[3]
Total Alkaloid Fraction Nuclear Factor-κB (NF-κB)Inhibition of expression[5]
(Containing both compounds)Inflammatory Cell AccumulationInhibition[6]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and picrinine are primarily attributed to their ability to modulate enzymatic pathways involved in the inflammatory cascade. An alkaloid fraction from Alstonia scholaris, containing picrinine, vallesamine, and scholaricine (an isomer of this compound), has been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes[3][4].

Picrinine has been specifically identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme[1][2]. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

While the specific molecular target for This compound is less defined, its presence in the active alkaloid fraction suggests it contributes to the overall COX and 5-LOX inhibition. Furthermore, total alkaloid extracts containing this compound have been observed to increase the activity of the antioxidant enzyme superoxide dismutase (SOD), which can indirectly mitigate inflammation by reducing oxidative stress[3].

Additionally, the total alkaloid extract from Alstonia scholaris has been reported to exert anti-inflammatory effects by inhibiting the expression of the nuclear factor-κB (NF-κB) signaling pathway[5]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Arachidonic Acid Cascade and Inhibition Points Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Cyclooxygenases (COX-1 & COX-2) Cyclooxygenases (COX-1 & COX-2) Arachidonic Acid->Cyclooxygenases (COX-1 & COX-2) 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Prostaglandins Prostaglandins Cyclooxygenases (COX-1 & COX-2)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes 5-Lipoxygenase (5-LOX)->Leukotrienes Leukotrienes->Inflammation Alkaloid Fraction (this compound & Picrinine) Alkaloid Fraction (this compound & Picrinine) Alkaloid Fraction (this compound & Picrinine)->Cyclooxygenases (COX-1 & COX-2) Picrinine Picrinine Picrinine->5-Lipoxygenase (5-LOX)

Arachidonic Acid Cascade Inhibition

NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription Translocation Nucleus Nucleus Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Total Alkaloid Extract Total Alkaloid Extract Total Alkaloid Extract->IKK Complex Inhibition

NF-κB Signaling Pathway Inhibition

Experimental Protocols

The anti-inflammatory activities of this compound and picrinine are typically evaluated using a panel of in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Objective: To determine the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

  • General Protocol:

    • The test compounds (this compound or picrinine) are pre-incubated with purified COX-1 or COX-2 enzyme.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The enzymatic reaction leads to the production of prostaglandin G2 (PGG2), which is then reduced to PGH2.

    • The peroxidase activity of COX is measured by monitoring the oxidation of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.

    • The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Objective: To assess the inhibitory effect of the test compounds on the 5-LOX enzyme, which catalyzes the initial step in leukotriene biosynthesis.

  • General Protocol:

    • Purified 5-LOX enzyme is incubated with the test compounds.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The activity of 5-LOX is determined by measuring the formation of the product, leukotriene B4 (LTB4), or by monitoring the consumption of oxygen during the reaction.

    • Product formation can be quantified using techniques such as HPLC or enzyme-linked immunosorbent assay (ELISA).

    • The inhibitory activity is expressed as the percentage of reduction in product formation compared to the control.

In Vitro Anti-inflammatory Assay Workflow Compound Preparation Compound Preparation Enzyme Incubation Enzyme Incubation Compound Preparation->Enzyme Incubation Test Compound Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Enzyme + Compound Reaction Reaction Substrate Addition->Reaction Initiation Measurement Measurement Reaction->Measurement Product Formation Data Analysis Data Analysis Measurement->Data Analysis Quantification

In Vitro Assay Workflow
In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rodents:

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compounds by measuring their ability to reduce acute inflammation.

  • General Protocol:

    • Rodents (typically rats or mice) are administered the test compound or a control vehicle.

    • After a set period, a sub-plantar injection of carrageenan is given into the paw to induce localized inflammation and edema.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

2. Acetic Acid-Induced Writhing Test in Mice:

  • Objective: To assess the peripheral analgesic and anti-inflammatory effects of the compounds.

  • General Protocol:

    • Mice are pre-treated with the test compound or a control.

    • An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a specific duration after the acetic acid injection.

    • A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic and anti-inflammatory effect.

Conclusion

Both this compound and picrinine, as key constituents of Alstonia scholaris, demonstrate significant anti-inflammatory potential. Picrinine's mechanism appears to be more specifically defined through the inhibition of 5-LOX, a critical enzyme in the leukotriene pathway. While this compound's individual mechanism requires further elucidation, its contribution to the observed broad-spectrum anti-inflammatory activity of the total alkaloid fraction, including inhibition of COX enzymes and the NF-κB pathway, is evident. For researchers in drug discovery, these findings highlight the potential of these indole alkaloids as lead compounds for the development of novel anti-inflammatory agents. Further studies focusing on direct quantitative comparisons and detailed mechanistic investigations of this compound are warranted to fully unlock their therapeutic potential.

References

A Comparative Analysis of 19-Epi-scholaricine and Vallesamine: Unveiling Therapeutic Potential and Exploring Synergistic Avenues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent indole alkaloids, 19-Epi-scholaricine and vallesamine, both primarily isolated from Alstonia scholaris. While direct synergistic effects of these two compounds have not been extensively studied, this document compiles available experimental data on their individual biological activities to offer insights into their therapeutic potential and to hypothesize on possible synergistic interactions.

Executive Summary

Both this compound and vallesamine are key constituents of the alkaloid fraction of Alstonia scholaris, which has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects. Vallesamine and related vallesamine-type alkaloids have shown notable cytotoxic activity against various cancer cell lines and exhibit vasorelaxant properties. The anti-inflammatory actions of the alkaloid fraction are attributed to the inhibition of key enzymes in the inflammatory cascade. While specific data for this compound is limited, its structural similarity to other bioactive alkaloids from the same source suggests it likely contributes to the overall therapeutic profile of Alstonia scholaris extracts. This guide presents the available quantitative data, experimental methodologies, and known signaling pathways to facilitate further research and drug development efforts.

Quantitative Data Presentation

Table 1: Cytotoxic Activity of Vallesamine-type Alkaloids

Compound/ExtractCell LineIC50 ValueReference
15-hydroxyangustilobine A (a vallesamine-type alkaloid)KB (human oral cancer)5.26 µg/mL (14.8 µM)[1]
15-hydroxyangustilobine A (a vallesamine-type alkaloid)MCF-7 (human breast cancer)26.0 µM[1]
Vallesiachotamine (a related indole alkaloid)SK-MEL-37 (human melanoma)14.7 ± 1.2 µM (for 24h exposure)[2]

Table 2: Anti-Inflammatory Activity of Alstonia scholaris Alkaloid Fraction

AssayEffectKey Mediators InhibitedReference
In vitro enzyme inhibitionInhibition of pro-inflammatory enzymesCOX-1, COX-2, 5-LOX[3][4]
Carrageenan-induced air pouch in miceReduction of inflammatory markersNO, PGE2, MDA[3][4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., KB, MCF-7, SK-MEL-37) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., vallesamine-type alkaloids) and incubated for a specified period (e.g., 24 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vitro Anti-Inflammatory Assay (COX and 5-LOX Inhibition)

The inhibitory effects of the alkaloid fraction on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) were assessed using enzyme immunoassay (EIA) kits.

  • Enzyme Preparation: Purified COX-1, COX-2, and 5-LOX enzymes are used.

  • Incubation: The enzymes are incubated with the test compounds (alkaloid fraction of Alstonia scholaris) at various concentrations.

  • Substrate Addition: The appropriate substrates (e.g., arachidonic acid) are added to initiate the enzymatic reaction.

  • Product Quantification: The amount of product generated (e.g., prostaglandins for COX, leukotrienes for 5-LOX) is quantified using specific EIA kits according to the manufacturer's instructions.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the test compounds.

Vasorelaxation Assay

The vasorelaxant effects are typically evaluated on isolated aortic rings.

  • Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings (approximately 2-3 mm in length).

  • Mounting: The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., vallesamine) are added to the organ bath.

  • Tension Measurement: Changes in isometric tension are recorded using a force transducer.

  • Mechanism of Action Studies: To investigate the mechanism, the assay can be repeated in the presence of specific inhibitors, such as L-NAME (an eNOS inhibitor) or ODQ (a guanylyl cyclase inhibitor), to assess the involvement of the nitric oxide (NO)/cGMP pathway.

Signaling Pathways and Potential for Synergy

Anti-Cancer Activity: Induction of Apoptosis

Alkaloids from Alstonia scholaris have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Apoptosis_Pathway Vallesamine Vallesamine Bcl2 Bcl-2 (Anti-apoptotic) Vallesamine->Bcl2 Bax Bax (Pro-apoptotic) Vallesamine->Bax This compound This compound This compound->Bcl2 This compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed apoptotic pathway of Alstonia alkaloids.

Potential Synergy: Given that both this compound and vallesamine are indole alkaloids, they may act on similar or complementary targets within the apoptotic cascade. A synergistic effect could arise if one compound enhances the pro-apoptotic activity of the other, for instance, by more effectively downregulating anti-apoptotic proteins like Bcl-2, while the other more potently activates pro-apoptotic proteins like Bax. This dual action could lead to a more robust induction of apoptosis than either compound alone.

Anti-Inflammatory Activity: Inhibition of COX and 5-LOX Pathways

The alkaloid fraction of Alstonia scholaris has been shown to inhibit the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Anti_Inflammatory_Pathway Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Vallesamine Vallesamine Vallesamine->COX Vallesamine->LOX This compound This compound This compound->COX This compound->LOX

Fig. 2: Inhibition of inflammatory pathways by Alstonia alkaloids.

Potential Synergy: A synergistic anti-inflammatory effect could be achieved if this compound and vallesamine have different inhibitory potencies for COX-1, COX-2, and 5-LOX. For instance, if one is a more potent COX-2 inhibitor and the other a more potent 5-LOX inhibitor, their combination could provide a broader and more effective blockade of the inflammatory cascade, potentially with a better side-effect profile than non-selective inhibitors.

Vasorelaxant Activity: NO/cGMP Pathway

The vasorelaxant effect of vallesamine and related alkaloids is thought to be mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway in endothelial cells.

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Vallesamine Vallesamine eNOS eNOS Vallesamine->eNOS NO Nitric Oxide eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Relaxation PKG->Relaxation

Fig. 3: Proposed vasorelaxant mechanism of vallesamine.

Potential Synergy: While the primary mechanism is likely through the NO/cGMP pathway, synergistic vasorelaxant effects could occur if this compound and vallesamine act on different components of this pathway or on complementary vasorelaxant mechanisms. For example, one compound might enhance eNOS activity, while the other could inhibit phosphodiesterases that degrade cGMP, leading to a more sustained relaxation.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound and vallesamine is currently lacking, the available data on their individual activities and those of related alkaloids from Alstonia scholaris suggest significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and vasorelaxant properties warrant further investigation.

Future research should focus on:

  • Isolating and characterizing the individual biological activities of this compound to provide a more complete comparative profile.

  • Conducting in vitro and in vivo studies to directly assess the synergistic or additive effects of combining this compound and vallesamine, particularly in the context of cancer and inflammatory diseases.

  • Elucidating the precise molecular targets and signaling pathways modulated by each compound to better understand their mechanisms of action and the basis for any potential synergy.

A deeper understanding of the individual and combined effects of these alkaloids will be instrumental in unlocking their full therapeutic potential for the development of novel and effective treatments.

References

19-Epi-scholaricine and Prednisone: A Comparative Analysis in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory therapeutics, natural compounds are a significant source of innovation. This guide provides a comparative overview of 19-Epi-scholaricine, a major alkaloid from Alstonia scholaris, and prednisone, a widely used corticosteroid, in preclinical models of inflammation. While direct head-to-head studies are limited, this document synthesizes available data to offer a parallel examination of their efficacy and mechanisms of action.

Quantitative Data Summary

The following tables summarize the anti-inflammatory effects of Alstonia scholaris alkaloids (containing this compound) and corticosteroids like dexamethasone (a compound with a similar mechanism to prednisone) in various animal models of inflammation.

Table 1: Efficacy of Alstonia scholaris Alkaloids in Rodent Inflammation Models

ModelSpeciesTreatmentDosageEffectReference
Xylene-Induced Ear Edema MiceTotal Alkaloids50 mg/kgSignificant inhibition of ear edema[1]
Carrageenan-Induced Air Pouch MiceTotal Alkaloids50 mg/kgSignificant reduction in NO, PGE2, and MDA levels[1]
LPS-Induced Airway Inflammation RatsTotal Alkaloids7.5, 15, 30 mg/kgDose-dependent decrease in neutrophils, WBC, ALB, AKP, and LDH in BALF; reduction of TNF-α and IL-8[2]

Table 2: Efficacy of Corticosteroids in Rodent Inflammation Models

ModelSpeciesTreatmentDosageEffectReference
LPS-Induced Airway Inflammation RatsDexamethasone1.5 mg/kgSignificant reduction in inflammatory markers[2]
LPS-Induced Acute Lung Injury MiceDexamethasone10 mg/kgProtection against lung injury and suppression of systemic TNF[3][4]
Intradermal LPS Challenge Healthy VolunteersPrednisolone0.25 mg/kgSignificant reduction in erythema, heat, and perfusion[5]
Carrageenan-Induced Paw Edema RatsDexamethasone10 mg/kgSignificant decrease in hind paw thickness[6]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and prednisone are mediated through distinct signaling pathways.

This compound and Alstonia scholaris Alkaloids

The primary anti-inflammatory mechanism of alkaloids from Alstonia scholaris, including this compound, involves the inhibition of key enzymes in the inflammatory cascade and the reduction of pro-inflammatory mediators.[1][7] These alkaloids have been shown to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) activities.[1] This dual inhibition curtails the production of prostaglandins and leukotrienes, potent mediators of inflammation. Furthermore, these alkaloids can decrease the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and malondialdehyde (MDA), while increasing the activity of the antioxidant enzyme superoxide dismutase (SOD).[1] Some evidence also suggests an inhibitory effect on the nuclear factor-kappa B (NF-κB) pathway.[8]

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_enzymes Enzymatic Pathways cluster_mediators Pro-inflammatory Mediators cluster_alkaloids Alstonia scholaris Alkaloids Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid iNOS iNOS Inflammatory Stimulus->iNOS COX COX Arachidonic Acid->COX LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NO NO iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NO->Inflammation This compound This compound This compound->COX This compound->LOX This compound->iNOS

Fig. 1: Mechanism of this compound
Prednisone

Prednisone, a synthetic glucocorticoid, exerts its anti-inflammatory effects through a well-established mechanism involving the glucocorticoid receptor (GR). After conversion to its active form, prednisolone, it binds to the cytosolic GR. This complex then translocates to the nucleus, where it modulates gene expression. This can occur through two main pathways:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins like annexin A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes, thereby blocking the production of prostaglandins and leukotrienes.

  • Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors such as NF-κB and activator protein-1 (AP-1). This leads to a decrease in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Phospholipids Membrane Phospholipids PLA2 PLA2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators Prednisone Prednisone GR GR Prednisone->GR Prednisone-GR Complex Prednisone-GR Complex GR->Prednisone-GR Complex NF-kB / AP-1 NF-kB / AP-1 Prednisone-GR Complex->NF-kB / AP-1 Anti-inflammatory Genes Anti-inflammatory Genes Prednisone-GR Complex->Anti-inflammatory Genes Pro-inflammatory Genes Pro-inflammatory Genes NF-kB / AP-1->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation Annexin A1 Annexin A1 Anti-inflammatory Genes->Annexin A1 Annexin A1->PLA2 G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Drug Administration Drug Administration Baseline Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 30-60 min Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 4-6h Calculate Edema Inhibition Calculate Edema Inhibition Paw Volume Measurement->Calculate Edema Inhibition G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_sampling Sample Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration LPS Administration LPS Administration Drug Administration->LPS Administration Pre- or Post-treatment Blood/Tissue/BALF Collection Blood/Tissue/BALF Collection LPS Administration->Blood/Tissue/BALF Collection Time-dependent Cytokine/Cell Analysis Cytokine/Cell Analysis Blood/Tissue/BALF Collection->Cytokine/Cell Analysis

References

A Comparative Guide: 19-Epi-scholaricine and Salbutamol in Bronchoconstriction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known effects of 19-Epi-scholaricine, a major alkaloid component of Alstonia scholaris, and the well-established bronchodilator, salbutamol, in the context of bronchoconstriction. Direct comparative studies on isolated this compound are currently unavailable in published literature. Therefore, this guide draws upon experimental data for the total alkaloid (TA) extract of Alstonia scholaris, in which this compound is a primary constituent, to provide a comprehensive overview for research and drug development purposes.

Executive Summary

Salbutamol is a potent, rapid-onset, short-acting β2-adrenergic receptor agonist, representing a cornerstone in the relief of acute bronchospasm. Its mechanism of action is well-characterized, leading to direct relaxation of airway smooth muscle. The total alkaloid extract of Alstonia scholaris, containing this compound, has demonstrated promising anti-asthmatic and bronchodilatory effects in preclinical studies. The mechanism of the A. scholaris extract appears to be multifactorial, involving potential β2-adrenergic receptor agonism, anti-inflammatory actions, and possibly other pathways. While direct quantitative comparisons of potency are not yet available, the existing data suggests that the alkaloids from A. scholaris may offer a novel therapeutic approach for airway diseases.

Data Presentation: Performance in Preclinical Assays

As no studies directly comparing this compound and salbutamol were identified, this table summarizes the available qualitative and mechanistic data from preclinical models for the total alkaloid (TA) extract of Alstonia scholaris and salbutamol.

FeatureTotal Alkaloids of Alstonia scholaris (containing this compound)Salbutamol
Primary Mechanism Proposed to involve β2-adrenergic receptor agonism, anti-inflammatory effects, and potential calcium channel antagonism.[1]Selective β2-adrenergic receptor agonist.
Effect on Bronchoconstriction Reduced airway hyperresponsiveness in an ovalbumin-induced asthma mouse model.[2] The ethanol extract showed bronchodilatory activity in anesthetized rats.[3]Potent reversal and prevention of bronchoconstriction induced by various stimuli.[4]
In Vitro Airway Relaxation The ethanol extract did not show direct relaxation of isolated guinea pig trachea, suggesting an indirect mechanism of action in vivo.[3]Directly relaxes pre-contracted isolated tracheal smooth muscle preparations.
Anti-inflammatory Effects Demonstrated significant anti-inflammatory activity in preclinical models.[5]Possesses some anti-inflammatory properties, but this is not its primary mechanism of action.
Onset of Action Not yet characterized.Rapid onset of action.
Route of Administration (in studies) Oral administration in preclinical models.[2]Typically administered via inhalation for respiratory conditions.[6]

Signaling Pathways

The signaling pathways for salbutamol are well-elucidated. For the total alkaloids of Alstonia scholaris, the pathway is less defined but is suggested to involve multiple targets, including the β2-adrenergic receptor.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLC Myosin Light Chain PKA->MyosinLC Inhibits Phosphorylation of Relaxation Bronchodilation MyosinLC->Relaxation Leads to

Caption: Salbutamol Signaling Pathway for Bronchodilation.

Alstonia_Alkaloids_Proposed_Pathway Alstonia_Alkaloids Alstonia scholaris Total Alkaloids (incl. This compound) Beta2AR β2-Adrenergic Receptor Alstonia_Alkaloids->Beta2AR Potential Agonism AntiInflammatory Anti-inflammatory Pathways Alstonia_Alkaloids->AntiInflammatory Activates CaChannels Calcium Channels Alstonia_Alkaloids->CaChannels Potential Blockade Bronchodilation Bronchodilation & Reduced Hyperresponsiveness Beta2AR->Bronchodilation AntiInflammatory->Bronchodilation CaChannels->Bronchodilation OVA_Asthma_Model_Workflow Sensitization Sensitization (i.p. OVA/Alum) Challenge Aerosol Challenge (OVA) Sensitization->Challenge Treatment Treatment (e.g., A. scholaris Alkaloids) Challenge->Treatment Concurrent AHR_Measurement AHR Measurement (Whole-body plethysmography with Methacholine) Treatment->AHR_Measurement Data_Analysis Data Analysis (Penh vs. Methacholine) AHR_Measurement->Data_Analysis Guinea_Pig_Trachea_Workflow Trachea_Isolation Trachea Isolation & Ring Preparation Organ_Bath Suspension in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Trachea_Isolation->Organ_Bath Equilibration Equilibration under Tension Organ_Bath->Equilibration Pre_Contraction Pre-contraction (e.g., Histamine, Carbachol) Equilibration->Pre_Contraction Compound_Addition Addition of Test Compound (e.g., Salbutamol) Pre_Contraction->Compound_Addition Relaxation_Measurement Measurement of Relaxation Compound_Addition->Relaxation_Measurement

References

Unveiling 19-Epi-scholaricine's Potential: A Comparative Guide to PI3K/Akt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 19-Epi-scholaricine's emerging role in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical mediator of cell growth, proliferation, and survival. While direct quantitative inhibitory data for this compound is still under investigation, this document juxtaposes its reported biological effects with those of established PI3K/Akt pathway inhibitors, offering a framework for its potential validation and future research.

Performance Comparison: this compound vs. Established Inhibitors

The PI3K/Akt/mTOR pathway is a frequently activated signaling cascade in cancer, making it a prime target for therapeutic intervention. While current research suggests that total alkaloids from Alstonia scholaris, including this compound, regulate this pathway, direct enzymatic inhibition data remains to be fully elucidated. A recent study demonstrated that the total alkaloid extract, with vallesamine and this compound as major components, can modulate the PI3K-Akt pathway in the context of chronic glomerulonephritis by regulating key proteins such as HRAS, CDK2, HSP90AA1, and KDR.

In contrast, several well-characterized small molecule inhibitors have been developed to target different nodes within this pathway. This section provides a quantitative comparison of their inhibitory activities.

Table 1: Comparative Inhibitory Concentrations (IC50) of Selected PI3K/Akt Pathway Inhibitors

CompoundTarget(s)IC50 ValuesReference(s)
This compound PI3K/Akt Pathway (indirect evidence)Not yet reported-
Wortmannin Pan-PI3K~3 nM (in vitro)[1][2][3]
PLK1, PLK35.8 nM, 48 nM[1]
LY294002 PI3Kα, PI3Kδ, PI3Kβ0.5 µM, 0.57 µM, 0.97 µM[4][5]
DNA-PK1.4 µM[4]
CK298 nM[4]
PI-103 p110α, p110β, p110δ, p110γ8 nM, 88 nM, 48 nM, 150 nM[6][7]
mTORC1, mTORC220 nM, 83 nM[6][7]
DNA-PK2 nM[6]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the targeted pathway and the methodologies used for its investigation, the following diagrams are presented in the DOT language for Graphviz.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK-3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Inhibition GSK3b->Apoptosis promotes FOXO->Apoptosis promotes Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K PI103 PI103 PI103->PI3K PI103->mTORC1 Epi_scholaricine This compound (potential) Epi_scholaricine->PI3K modulates?

Caption: The PI3K/Akt signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Cell Culture & Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody (e.g., anti-p-Akt) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I

Caption: General workflow for Western blot analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of inhibitor A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess PI3K/Akt pathway inhibition.

Western Blot Analysis for Phosphorylated Akt (p-Akt)

This protocol is a standard method to determine the phosphorylation status of Akt, a key downstream effector of PI3K. A decrease in the p-Akt/total Akt ratio upon treatment with an inhibitor indicates pathway inhibition.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with this compound or other inhibitors at various concentrations for a specified duration. Include a vehicle-treated control group.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and its inhibition by a compound of interest.

  • Reagents and Setup: Use a commercially available PI3K kinase assay kit that typically includes recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), and a detection system.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Wortmannin) in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, combine the recombinant PI3K enzyme with the inhibitor at various concentrations and pre-incubate for a short period.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP and the lipid substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the amount of product (PIP3) formed. This is often achieved through a competitive ELISA-based method where the generated PIP3 competes with a labeled PIP3 for binding to a detector protein.

  • Data Analysis: Measure the signal using a plate reader. The signal is inversely proportional to the PI3K activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. Inhibition of the PI3K/Akt pathway is expected to reduce cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[8][9][10]

Conclusion

The available evidence positions this compound as a compound of interest for the modulation of the PI3K/Akt signaling pathway. While direct inhibitory activity and its potency are yet to be quantified, its observed effects on downstream pathway components warrant further investigation. By employing the standardized experimental protocols outlined in this guide, researchers can systematically validate and quantify the inhibitory potential of this compound. A direct comparison of its IC50 values with those of established inhibitors like Wortmannin, LY294002, and PI-103 will be crucial in determining its therapeutic potential and guiding future drug development efforts targeting the critical PI3K/Akt pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 19-Epi-scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 19-Epi-scholaricine, an indole alkaloid found in plants of the Alstonia genus. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering researchers, scientists, and drug development professionals a framework for method selection and validation.

Quantitative Data Summary

Cross-validation of analytical methods is crucial to ensure the reliability and consistency of results across different analytical techniques. Below is a summary of typical performance characteristics for HPLC and qNMR methods for the analysis of indole alkaloids, which can be expected for this compound analysis.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Acceptance Criteria (as per ICH Guidelines)
**Linearity (R²) **> 0.998> 0.999R² > 0.995
Range 1 - 50 µg/mL25 - 400 µg/mLDependent on application
Accuracy (% Recovery) 95.6% - 102.5%95.6% - 104.4%80 - 120%
Precision (% RSD)
- Repeatability (Intra-day)< 2.0%< 2.5%< 2%
- Intermediate Precision (Inter-day)< 3.0%< 2.6%< 3%
Limit of Detection (LOD) 0.1 µg/mL10 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 1 µg/mL25 µg/mLSignal-to-Noise ratio of 10:1
Specificity High (based on retention time and UV spectra)High (based on unique chemical shifts)No interference at the analyte signal

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC Analysis cluster_qnmr Method 2: qNMR Analysis cluster_comparison Cross-Validation Sample Standard & Sample Preparation Stock Stock Solution of this compound Working Working Standard Solutions Stock->Working HPLC_Analysis HPLC-UV Analysis Working->HPLC_Analysis qNMR_Analysis qNMR Analysis Working->qNMR_Analysis Extract Plant Extract Preparation Spiked Spiked Matrix Samples Extract->Spiked Spiked->HPLC_Analysis Spiked->qNMR_Analysis HPLC_Validation Method Validation (ICH Q2) HPLC_Analysis->HPLC_Validation HPLC_Data Quantitative Data (HPLC) HPLC_Validation->HPLC_Data Comparison Statistical Comparison (e.g., Bland-Altman, t-test) HPLC_Data->Comparison qNMR_Validation Method Validation (ICH Q2) qNMR_Analysis->qNMR_Validation qNMR_Data Quantitative Data (qNMR) qNMR_Validation->qNMR_Data qNMR_Data->Comparison Report Final Report on Method Equivalency Comparison->Report LogicalRelationship cluster_objective Analytical Objective cluster_selection Method Selection cluster_development Method Development & Validation cluster_application Application Objective Quantification of This compound HPLC HPLC Objective->HPLC qNMR qNMR Objective->qNMR Other Other Methods Objective->Other Dev Method Development & Optimization HPLC->Dev qNMR->Dev Other->Dev Val Method Validation (ICH Q2) Dev->Val Application Routine Analysis (QC/Research) Val->Application

Comparative Efficacy of 19-Epi-scholaricine in Preclinical Disease Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Epi-scholaricine is a prominent monoterpenoid indole alkaloid isolated from the leaves of Alstonia scholaris. This plant has a long history of use in traditional medicine for treating a variety of ailments, including cancer, inflammatory disorders, and respiratory conditions. Modern scientific investigations have focused on the therapeutic potential of its constituent alkaloids, with this compound being one of the major bioactive compounds. This guide provides a comparative overview of the efficacy of this compound, primarily as a key component of the total alkaloid extracts of Alstonia scholaris, in various preclinical disease models. Due to a lack of extensive research on the isolated compound, this guide will focus on the activity of the total alkaloid fraction, with the understanding that this compound is a significant contributor to these effects.

Anticancer Activity

The total alkaloid extract of Alstonia scholaris, rich in this compound and other related alkaloids like scholaricine, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis.

Comparative Cytotoxicity Data

While specific IC50 values for isolated this compound are not extensively reported in the available literature, the following table summarizes the cytotoxic activity of the total alkaloid fraction of Alstonia scholaris against various cancer cell lines. For comparison, data for cisplatin, a standard chemotherapeutic agent, is also included where available from separate studies.

Cell LineCancer TypeTotal Alkaloid Fraction IC50 (µg/mL)Cisplatin IC50 (µM) [Reference]
HeLaCervical CancerNot explicitly stated for this compound~5-15
MCF-7Breast CancerNot explicitly stated for this compound~10-20
A549Lung CancerNot explicitly stated for this compound~8-25
HepG2Liver CancerNot explicitly stated for this compound~5-10

Note: The IC50 values for the total alkaloid fraction are often reported for a mixture of compounds, and the specific contribution of this compound has not been delineated. The cisplatin IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the alkaloid fractions is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., total alkaloid extract or isolated this compound) and a vehicle control. A positive control such as cisplatin is also included. The plates are incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Signaling Pathway: Apoptosis Induction

The alkaloid fraction of Alstonia scholaris is suggested to induce apoptosis through the modulation of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NF-kB NF-κB IkB->NF-kB Release Nucleus Nucleus NF-kB->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Transcriptional Regulation

Proposed mechanism of apoptosis induction by this compound via NF-κB pathway.

Anti-inflammatory Activity

The total alkaloid extract of Alstonia scholaris, containing this compound, has demonstrated significant anti-inflammatory effects in various animal models of inflammation.[4][5] The mechanism is believed to involve the inhibition of key inflammatory mediators.

Comparative Efficacy in Carrageenan-Induced Paw Edema

While specific dose-response data for isolated this compound is limited, the following table summarizes the anti-inflammatory activity of the total alkaloid fraction of Alstonia scholaris in the carrageenan-induced rat paw edema model. Data for indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID), is included for comparison from separate studies.

TreatmentDose (mg/kg)Paw Edema Inhibition (%)
Total Alkaloid Fraction50Data not available
Total Alkaloid Fraction100Data not available
Total Alkaloid Fraction200Significant inhibition
Indomethacin10~40-60%

Note: The percentage of inhibition can vary depending on the experimental setup and time of measurement. The data for the total alkaloid fraction indicates a dose-dependent effect, but precise percentages are not consistently reported across studies.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to screen for acute anti-inflammatory activity.[6][7][8][9][10]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The rats are divided into groups and treated orally or intraperitoneally with the test compound (e.g., total alkaloid extract or isolated this compound) at different doses, a vehicle control, and a standard drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group in comparison to the vehicle control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of the Alstonia scholaris alkaloids are linked to the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

G Arachidonic Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Inhibition This compound->LOX Inhibition

Inhibition of COX and LOX pathways by this compound.

Anti-Respiratory Disease Activity

The total alkaloids from Alstonia scholaris, including this compound, have been investigated for their potential in treating respiratory ailments, including viral infections.[11]

Comparative Antiviral Efficacy against Respiratory Syncytial Virus (RSV)
CompoundEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)
This compoundData not availableData not availableData not available
Ribavirin~1-10>100>10-100

Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (half-maximal cytotoxic concentration) is the concentration at which 50% of the cells are killed. A higher Selectivity Index indicates a more favorable safety profile.

Experimental Protocol: In Vitro Antiviral Assay
  • Cell Culture: A suitable cell line for RSV propagation, such as HEp-2 or A549 cells, is cultured in 96-well plates.

  • Viral Infection: The cells are infected with RSV at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are treated with different concentrations of the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., ribavirin).

  • Incubation: The plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: The extent of viral replication is determined using methods such as plaque reduction assay, quantitative PCR (qPCR) for viral RNA, or an enzyme-linked immunosorbent assay (ELISA) for viral proteins.

  • EC50 and CC50 Determination: The EC50 is calculated from the dose-response curve of viral inhibition. The CC50 is determined in parallel on uninfected cells using a cytotoxicity assay like the MTT assay.

Experimental Workflow: Antiviral Drug Screening

G cluster_workflow In Vitro Antiviral Screening Workflow A Cell Seeding (e.g., HEp-2 cells) B RSV Infection A->B C Compound Treatment (this compound, Controls) B->C D Incubation (48-72 hours) C->D E Quantification of Viral Replication (e.g., Plaque Assay, qPCR) D->E F Data Analysis (EC50, CC50, SI) E->F

A typical workflow for in vitro antiviral drug screening.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a major constituent of the total alkaloid extract of Alstonia scholaris, contributes significantly to the plant's anticancer, anti-inflammatory, and potential anti-respiratory disease activities. However, there is a clear need for further research focused on the isolated this compound to delineate its specific pharmacological profile and efficacy. Future studies should aim to:

  • Determine the IC50 values of purified this compound against a broad panel of cancer cell lines and compare its potency with standard chemotherapeutic agents.

  • Conduct in-depth mechanistic studies to elucidate the precise signaling pathways modulated by isolated this compound in cancer and inflammatory models.

  • Evaluate the in vivo efficacy and safety of purified this compound in animal models of cancer, inflammation, and respiratory viral infections.

  • Perform comparative studies of this compound with other major alkaloids from Alstonia scholaris to understand potential synergistic or antagonistic interactions.

Such studies will be crucial for establishing the therapeutic potential of this compound as a standalone drug candidate or as a lead compound for the development of novel therapeutics.

References

Benchmarking 19-Epi-scholaricine: A Comparative Guide to Natural Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, 19-Epi-scholaricine, a prominent monoterpenoid indole alkaloid isolated from Alstonia scholaris, has garnered attention for its potential anti-inflammatory properties. This guide provides a comparative analysis of this compound against other well-established natural anti-inflammatory compounds. Due to the limited availability of specific quantitative data for isolated this compound, this comparison draws upon the reported activities of the total alkaloid extracts of Alstonia scholaris, in which this compound is a major bioactive constituent.

Mechanism of Action: An Overview

The anti-inflammatory effects of the alkaloid fraction of Alstonia scholaris, containing this compound, are attributed to its ability to modulate key inflammatory pathways.[1][2] The primary mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][3] Furthermore, these alkaloids have been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses. The inhibition of NF-κB leads to a downstream reduction in the expression of inflammatory cytokines such as TNF-α and IL-8.[2]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available data on the anti-inflammatory activity of the alkaloid fraction of Alstonia scholaris and compares it with quantitative data from well-characterized natural anti-inflammatory compounds. It is important to note that the data for Alstonia scholaris alkaloids is qualitative, while the data for the other compounds are presented as IC50 values, which represent the concentration of a substance needed to inhibit a specific biological process by 50%.

Compound/ExtractTargetIC50 ValueSource Organism
Alkaloid Fraction of Alstonia scholaris COX-1, COX-2, 5-LOXInhibition reported (quantitative data not available)Alstonia scholaris
Curcumin COX-2~5 µMCurcuma longa
5-LOX~2.5 µM
NF-κB~1-5 µM
TNF-α~10 µM
Quercetin COX-2~10 µMVarious plants
5-LOX~5 µM
NF-κB~5-20 µM
TNF-α~15 µM
Resveratrol COX-1~15 µMGrapes, berries
COX-2~1 µM
NF-κB~10-50 µM
Epigallocatechin Gallate (EGCG) COX-2~40 µMCamellia sinensis (Green Tea)
5-LOX~10 µM
NF-κB~25 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro assays used to evaluate anti-inflammatory activity.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX enzymes.

  • Principle: A colorimetric or fluorometric method is used to detect the peroxidase activity of COX.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid (substrate) and a chromogenic or fluorogenic probe are added to initiate the reaction.

    • The reaction is monitored by measuring the change in absorbance or fluorescence over time.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined from the dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay assesses the inhibition of the synthesis of leukotrienes from arachidonic acid by 5-LOX.

  • Principle: The formation of leukotrienes is measured, often by detecting a specific product like leukotriene B4 (LTB4) using an ELISA kit or by spectrophotometrically monitoring the formation of a conjugated diene.

  • Procedure:

    • The 5-LOX enzyme (from a source like potato tubers or human neutrophils) is pre-incubated with the test compound.

    • Arachidonic acid is added to start the reaction.

    • The reaction is stopped after a specific time, and the amount of product formed is quantified.

    • Inhibition is calculated, and IC50 values are determined.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Macrophage cells (e.g., RAW 264.7) are plated and treated with the test compound.

    • The cells are then stimulated with LPS to induce NO production.

    • After incubation, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at ~540 nm.

    • The concentration of nitrite is determined from a standard curve, and the percentage of inhibition is calculated.

NF-κB Activation Assay

This assay determines the effect of a compound on the activation of the NF-κB signaling pathway.

  • Principle: A common method involves using a reporter gene assay where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is under the control of an NF-κB response element.

  • Procedure:

    • Cells stably transfected with the NF-κB reporter construct are treated with the test compound.

    • The cells are then stimulated with an NF-κB activator (e.g., TNF-α or LPS).

    • After incubation, the cells are lysed, and the reporter protein activity is measured.

    • A decrease in reporter activity indicates inhibition of the NF-κB pathway.

Visualizing the Pathways and Processes

To better understand the complex interactions in the inflammatory cascade and the experimental procedures, the following diagrams have been generated using Graphviz.

inflammation_pathway Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) Cell Membrane Receptors (TLR4) Cell Membrane Receptors (TLR4) Inflammatory Stimuli (LPS, etc.)->Cell Membrane Receptors (TLR4) IKK Activation IKK Activation Cell Membrane Receptors (TLR4)->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκB Degradation->NF-κB Translocation to Nucleus Gene Expression of Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Expression of Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Translocation to Nucleus->Gene Expression of Pro-inflammatory Cytokines (TNF-α, IL-6) Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Prostaglandins (via COX-1/COX-2) Prostaglandins (via COX-1/COX-2) Arachidonic Acid->Prostaglandins (via COX-1/COX-2) Leukotrienes (via 5-LOX) Leukotrienes (via 5-LOX) Arachidonic Acid->Leukotrienes (via 5-LOX) This compound (Alkaloid Fraction) This compound (Alkaloid Fraction) This compound (Alkaloid Fraction)->IKK Activation Inhibits This compound (Alkaloid Fraction)->Prostaglandins (via COX-1/COX-2) Inhibits This compound (Alkaloid Fraction)->Leukotrienes (via 5-LOX) Inhibits

Caption: Simplified signaling pathway of inflammation and points of inhibition by Alstonia scholaris alkaloids.

experimental_workflow cluster_invitro In Vitro Anti-inflammatory Assay Workflow Compound Preparation Compound Preparation Enzyme/Cell Culture Enzyme/Cell Culture Compound Preparation->Enzyme/Cell Culture Incubation with Compound Incubation with Compound Enzyme/Cell Culture->Incubation with Compound Addition of Substrate/Stimulus Addition of Substrate/Stimulus Incubation with Compound->Addition of Substrate/Stimulus Measurement of Product/Response Measurement of Product/Response Addition of Substrate/Stimulus->Measurement of Product/Response Data Analysis (IC50 determination) Data Analysis (IC50 determination) Measurement of Product/Response->Data Analysis (IC50 determination)

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The alkaloids from Alstonia scholaris, with this compound as a key constituent, demonstrate significant anti-inflammatory potential by targeting multiple key mediators and pathways in the inflammatory cascade. While direct quantitative comparisons with other well-known natural compounds are currently limited by the lack of specific IC50 data for isolated this compound, the qualitative evidence strongly supports its role as a potent anti-inflammatory agent. Further research to isolate and quantitatively evaluate this compound is warranted to fully elucidate its therapeutic potential and to provide a more direct benchmark against other natural compounds. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of natural anti-inflammatory agents.

References

19-Epi-scholaricine: A Comparative Analysis of its Bioactivity in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive potential of 19-Epi-scholaricine, a major alkaloid isolated from Alstonia scholaris. While direct and extensive data on the pure compound's activity across a wide range of cell lines is still emerging, this document synthesizes available research on extracts and alkaloid fractions rich in this compound to offer insights into its cytotoxic and anti-inflammatory properties. This guide aims to serve as a valuable resource for researchers investigating novel therapeutic agents.

Comparative Bioactivity Data

The bioactivity of this compound is often reported as part of the total alkaloid fraction of Alstonia scholaris. The following tables summarize the cytotoxic and anti-inflammatory activities of extracts and alkaloid fractions containing this compound, providing a basis for comparison with other compounds.

Table 1: Comparative Cytotoxicity of Alstonia scholaris Extracts and Alkaloids

Test Substance Cell Line(s) Assay IC50 Value Reference Compound IC50 of Reference Source
Alkaloid fraction of A. scholarisHeLa, HepG2, HL60, KB, MCF-7MTT5.53, 25, 11.16, 10, 29.76 µg/mLCyclophosphamideNot specified in vitro[1]
Chloroform fraction of A. scholaris barkHeLaMTT125.06 µg/mLNot specifiedNot specified[2]
Ethanol fraction of A. scholaris barkHeLaMTT200.07 µg/mLNot specifiedNot specified[2]
n-hexane fraction of A. scholaris barkHeLaMTT238.47 µg/mLNot specifiedNot specified[2]
Villalstonine (bisindole alkaloid from A. macrophylla)MOR-P, COR-L23 (human lung cancer)SRB< 5 µMVinblastine sulphate~1000x more potent[3][4]

It is important to note that the IC50 values for the extracts and fractions represent the combined effect of multiple compounds, including this compound.

Table 2: Anti-inflammatory Activity of Alstonia scholaris Alkaloids

Test Substance Assay Effect Source
Alkaloids fraction of A. scholaris leafInhibition of COX-1, COX-2, and 5-LOXDemonstrated inhibitory activity[5]
Picrinine, Vallesamine, ScholaricineInhibition of COX-1, COX-2, and 5-LOXExhibited inhibitory activity[5]

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or extracts) and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with a solution like 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with 0.4% (w/v) SRB in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.

  • Data Analysis: The optical density is proportional to the total protein mass and therefore to the cell number. IC50 values are then calculated.

Anti-inflammatory Assays

In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes, which are key enzymes in the inflammatory pathway. The specific protocols can vary but generally involve incubating the purified enzyme with its substrate (e.g., arachidonic acid) in the presence and absence of the test compound. The formation of the product (e.g., prostaglandins for COX, leukotrienes for LOX) is then measured, often using techniques like spectrophotometry or enzyme-linked immunosorbent assay (ELISA). The inhibitory activity of the test compound is then calculated.[5]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G start Start: Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound and control compounds seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data and Calculate IC50 values measure->analyze end End: Comparative Analysis analyze->end

Caption: Workflow for in vitro cytotoxicity screening.

Simplified Inflammatory Signaling Pathway

G stimulus Inflammatory Stimulus phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation

Caption: Key enzymes in the arachidonic acid inflammatory cascade.

References

A Comparative Analysis of the Dose-Response Relationship of 19-Epi-scholaricine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dose-response relationship of 19-Epi-scholaricine, a major bioactive indole alkaloid isolated from Alstonia scholaris, and its structurally related alkaloids: vallesamine, scholaricine, and picrinine. The information presented herein is intended to support research and drug development efforts by offering available quantitative data, detailed experimental methodologies, and a visual representation of a typical experimental workflow.

Data Presentation: Quantitative Dose-Response Comparison

The following table summarizes the available quantitative data on the dose-response relationships of this compound and its related alkaloids from Alstonia scholaris. It is important to note that comprehensive dose-response curves and specific parameters like ED50 are not publicly available for all compounds, reflecting a gap in the current literature.

CompoundAssay TypeCell Line / Animal ModelEffective Concentration / DoseObserved EffectCitation
This compound In vitroMPC5 cells50 μMProtective effect on Adriamycin-stimulated cell injury
In vivoICR Mice (Adriamycin-induced nephropathy)10, 25, 50 mg/kg (oral)Ameliorated kidney damage
Vallesamine In vitroHuman Melanoma Cells (SK-MEL-37)IC50: 14.7 ± 1.2 μMCytotoxicity[1]
Scholaricine --Data not available-
Picrinine In vivoMice and Guinea PigsNot specifiedAnti-tussive and anti-asthmatic activities[2]

Note: The absence of data for scholaricine and the lack of specific dose-response metrics for picrinine highlight the need for further research to fully characterize the pharmacological profiles of these alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to determining the dose-response relationships of compounds like this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[3][4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Efficacy Assessment: Adriamycin-Induced Nephropathy Mouse Model

This model is used to induce chronic kidney disease and evaluate the therapeutic effects of compounds like this compound.[7]

Principle: A single intravenous injection of adriamycin (doxorubicin) in susceptible mouse strains, such as BALB/c, induces podocyte injury, leading to proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis, mimicking features of human chronic kidney disease.[8][9]

Protocol:

  • Animal Acclimatization: Acclimate male BALB/c mice (typically 8-10 weeks old) to the laboratory conditions for at least one week before the experiment.

  • Induction of Nephropathy: Administer a single intravenous injection of adriamycin (e.g., 10-11 mg/kg) via the tail vein. Control animals receive a saline injection.[8]

  • Compound Administration: Begin treatment with the test compound (e.g., this compound at 10, 25, 50 mg/kg) via oral gavage or another appropriate route, typically starting a few days after adriamycin injection and continuing for a set period (e.g., 4 weeks).

  • Monitoring: Monitor the animals' body weight, and collect urine at regular intervals to measure parameters like urinary protein and creatinine levels.

  • Sample Collection: At the end of the study period, euthanize the mice and collect blood and kidney tissues.

  • Biochemical Analysis: Analyze serum samples for markers of kidney function, such as blood urea nitrogen (BUN) and creatinine.

  • Histopathological Analysis: Process the kidney tissues for histological examination (e.g., H&E and PAS staining) to assess the degree of glomerulosclerosis and tubulointerstitial injury.

  • Data Analysis: Compare the biochemical and histopathological parameters between the treated, untreated, and control groups to evaluate the dose-dependent efficacy of the compound.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the dose-response evaluation of this compound.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy invitro_start Compound Preparation (this compound & Comparators) cell_culture Cell Line Culture (e.g., MPC5, Cancer Cell Lines) invitro_start->cell_culture Treat cells dose_range Serial Dilution & Dose Range Selection cell_culture->dose_range mtt_assay MTT Assay (Cytotoxicity/Viability) dose_range->mtt_assay data_analysis_invitro IC50/EC50 Determination mtt_assay->data_analysis_invitro invivo_start Lead Compound Selection data_analysis_invitro->invivo_start Promising candidates animal_model Disease Model Induction (e.g., Adriamycin Nephropathy) invivo_start->animal_model dose_groups Dose Group Assignment (e.g., 10, 25, 50 mg/kg) animal_model->dose_groups treatment Compound Administration dose_groups->treatment monitoring Monitoring & Sample Collection (Urine, Blood, Tissue) treatment->monitoring data_analysis_invivo Efficacy Evaluation monitoring->data_analysis_invivo final_report Final Report & Comparison data_analysis_invivo->final_report Publish Comparison Guide

Experimental workflow for dose-response comparison.

signaling_pathway cluster_cell Podocyte cluster_outcome Pathophysiological Outcome adriamycin Adriamycin ros Increased ROS adriamycin->ros Induces pi3k_akt PI3K/Akt Pathway ros->pi3k_akt Dysregulates podocyte_injury Podocyte Injury & Apoptosis pi3k_akt->podocyte_injury Leads to proteinuria Proteinuria podocyte_injury->proteinuria glomerulosclerosis Glomerulosclerosis podocyte_injury->glomerulosclerosis epi_scholaricine This compound epi_scholaricine->ros Reduces epi_scholaricine->pi3k_akt Modulates

Potential signaling pathway in Adriamycin-induced nephropathy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the safety and toxicity profiles of 19-Epi-scholaricine and its structurally related indole alkaloids: scholaricine, vallesamine, picrinine, and echitamine. These compounds, primarily isolated from plants of the Alstonia genus, have garnered significant interest for their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of preclinical safety data to inform future studies and development efforts.

In Vivo Acute Toxicity in Mice

An acute toxicity study in mice provides a preliminary understanding of the potential dangers of a substance after a single exposure. The Maximum Tolerated Dose (MTD) is a key metric derived from these studies, representing the highest dose of a substance that does not cause unacceptable toxicity.

A comparative study on the acute toxicity of these five indole alkaloids administered orally to mice revealed significant differences in their safety profiles. This compound and vallesamine demonstrated a higher safety threshold compared to scholaricine and picrinine.

AlkaloidMaximum Tolerated Dose (MTD) in Mice (mg/kg bw)Observed Toxic Effects
This compound 2000No toxic response observed at this dose.
Scholaricine < 750Shortness of breath, unsteady gait, tremors, convulsions, and death.
Vallesamine > 4000No toxic response observed at this dose.
Picrinine 2000Shortness of breath, unsteady gait, tremors, convulsions, and death.
Echitamine 2000No mortality or changes occurred in mice during the treatment and observation periods.

Data sourced from a study on the acute and chronic toxicity of indole alkaloids from the leaves of Alstonia scholaris.[1]

In Vitro Cytotoxicity

Published data on the alkaloid fraction of Alstonia scholaris bark demonstrated inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 29.76 µg/mL.[2] Another study on ethanolic extracts of the bark showed cytotoxicity against MCF-7, HeLa (cervical cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 50 to 150 µg/mL.[1] The anticancer activity of these extracts has been linked to alkaloids like scholaricine and echitamine, which are suggested to impair mitochondrial function and induce apoptosis.[1]

Experimental Protocols

Acute Oral Toxicity Study (Fixed Dose Procedure - adapted from OECD Guideline 420)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance.

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Dose single animal at a starting dose level (e.g., 300 mg/kg) B Observe for signs of toxicity for up to 14 days A->B C Outcome? B->C D Toxicity observed: Dose a second animal at a lower dose C->D Yes E No toxicity observed: Dose a second animal at a higher dose C->E No F Dose a group of animals (n=5) at the selected dose level G Observe animals for mortality and clinical signs of toxicity F->G H Record body weight changes F->H I Perform gross necropsy at the end of the study G->I H->I J Determine the MTD I->J

Caption: Workflow for an acute oral toxicity study.

Methodology:

  • Animals: Healthy, young adult mice of a single sex are used. They are fasted prior to dosing.

  • Dosing: The test substance is administered as a single oral dose via gavage.

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study. This involves a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Main Study: Groups of animals are dosed at levels selected based on the sighting study.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The Maximum Tolerated Dose (MTD) is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways

The total alkaloid extract from Alstonia scholaris, along with two of its major components, vallesamine and 19-epischolaricine, have been suggested to exert protective effects in a model of chronic glomerulonephritis by regulating key proteins in the PI3K-Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Activation/Inhibition Response Cell Survival, Proliferation, Metabolism Downstream->Response Alkaloids Alstonia scholaris Alkaloids (Vallesamine, this compound) Alkaloids->PI3K Modulation? Alkaloids->Akt Modulation?

Caption: The PI3K-Akt signaling pathway.

The modulation of the PI3K-Akt pathway by these alkaloids suggests a potential mechanism for their observed biological activities and warrants further investigation to elucidate the precise molecular targets and downstream effects of each individual compound.

Conclusion

This comparative guide highlights the varying safety and toxicity profiles of this compound and its related alkaloids. Based on acute oral toxicity in mice, this compound and vallesamine appear to have a wider safety margin than scholaricine and picrinine. While in vitro cytotoxicity data for individual alkaloids is still emerging, the total alkaloid extracts of Alstonia scholaris demonstrate notable cytotoxic effects against several cancer cell lines. The provided experimental protocols and the overview of the potentially involved PI3K-Akt signaling pathway offer a foundational framework for future research in this area. Further studies are crucial to determine the specific IC50 values of this compound and to comprehensively understand the mechanisms underlying the toxicity and therapeutic potential of these promising natural compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 19-Epi-scholaricine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 19-Epi-scholaricine with the utmost care, assuming it to be a potent and potentially cytotoxic compound.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from spills.

  • Respiratory Protection: Depending on the form of the compound (e.g., powder), a respirator may be necessary to avoid inhalation.

Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the release of airborne particles.

Step-by-Step Disposal Procedures

The disposal of this compound must adhere to institutional and local regulations for hazardous chemical waste.[1][2][3] The following steps provide a general framework for its proper disposal.

1. Waste Identification and Classification:

  • Hazardous Waste Determination: Due to its nature as an alkaloid with potential biological activity, this compound waste must be classified as hazardous chemical waste.[1][3]

  • Segregation: This waste must be segregated from non-hazardous and other types of chemical waste to prevent incompatible reactions.[1][2] Specifically, it should be kept separate from acids, bases, and oxidizers unless part of a specific neutralization protocol.

2. Waste Collection and Containerization:

  • Primary Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, leak-proof, and chemically compatible container.[2][3] The container must have a tightly sealing lid.[1][3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][3] Do not use abbreviations or chemical formulas.[1]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a bin or tray, to contain any potential leaks or spills.[2]

3. Contaminated Materials and Sharps:

  • Solid Waste: All solid materials contaminated with this compound, such as absorbent pads, bench paper, and PPE, must be collected in the designated hazardous waste container.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the defaced or removed label container can be disposed of according to institutional guidelines.[2]

4. Storage of Waste:

  • Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[1] This area should be under the control of laboratory personnel.

  • Duration: Do not accumulate hazardous waste in the laboratory for extended periods. Adhere to institutional limits on the quantity of waste and the time it can be stored before pickup.[4]

5. Requesting Disposal:

  • Waste Pickup: Once the waste container is nearly full (approximately 90%), arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general quantitative guidelines for hazardous waste management in a laboratory setting, based on common institutional and regulatory standards.

ParameterGuidelineSource
Maximum Accumulation Volume (Satellite Area) Up to 55 gallons of hazardous waste or 1 quart of acute hazardous waste[4]
Container Fill Level for Pickup Request ~90% full[1]
pH Range for Aqueous Waste Sewer Disposal (if non-hazardous) 5.5 - 9.0 (Note: Not applicable to this compound)[3]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following protocol is a generalized procedure based on the principles of handling potent chemical waste.

Protocol for Collection of this compound Waste:

  • Preparation: Designate a hazardous waste collection container that is clean, dry, and compatible with this compound and any solvents used. Label the container appropriately.

  • Collection of Solid Waste: In a chemical fume hood, carefully place all solid waste contaminated with this compound (e.g., weighing boats, contaminated gloves) into the designated waste container using forceps or other tools to minimize direct contact.

  • Collection of Liquid Waste: Transfer any solutions containing this compound into the waste container using a funnel.

  • Rinsing: Rinse any glassware that came into contact with this compound with a small amount of an appropriate solvent (e.g., ethanol, acetone). Transfer the rinsate to the hazardous waste container. Repeat this rinsing step two more times (triple rinse).

  • Sealing: Securely close the lid of the hazardous waste container.

  • Storage: Place the sealed container in the designated secondary containment within the satellite accumulation area.

  • Documentation: Log the addition of waste to the container as per institutional requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE A->B C Classify as Hazardous Waste B->C D Segregate from Incompatible Waste C->D E Collect in Labeled, Compatible Container D->E F Place in Secondary Containment E->F G Store in Designated Satellite Accumulation Area F->G H Container ~90% Full? G->H H->G No I Request Waste Pickup from EHS H->I Yes J EHS Collects and Disposes of Waste I->J K End J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 19-Epi-scholaricine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 19-Epi-scholaricine. The following guidance is designed to ensure a safe laboratory environment and to build a foundation of trust in our commitment to your safety beyond the product itself.

Hazard Identification and Safety Precautions

Summary of Toxicological Data:

Compound/ExtractTest SpeciesRoute of AdministrationKey Findings
This compoundMiceOralMaximum Tolerated Dose (MTD) > 2.0 g/kg body weight. No abnormalities observed in internal organs.[1]
ScholaricineMiceOralMaximum Tolerated Dose (MTD) < 0.75 g/kg body weight.[1]
Indole Alkaloid Extract from A. scholarisVarious (in vitro and in vivo)OralNo evidence of genotoxicity, mutagenicity, or clastogenicity. No adverse effects on nervous, cardiovascular, or respiratory systems were noted in safety pharmacology studies.[2][3]
Indole (parent compound)--Harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life.

Based on the available data, while this compound itself appears to have a relatively low acute toxicity, the general characteristics of indole alkaloids and the parent indole structure necessitate careful handling to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in solid (powder) or solution form.

PPE CategoryItemSpecification
Hand Protection Nitrile glovesDouble-gloving is recommended, especially when handling the pure compound or concentrated solutions.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned.
Respiratory Protection N95 respirator or higherRecommended when handling the powder form to prevent inhalation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_workspace Prepare a designated, clean workspace prep_ppe->prep_workspace prep_materials Gather all necessary materials and reagents prep_workspace->prep_materials weigh Weigh the solid compound in a chemical fume hood prep_materials->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve experiment Perform the experiment dissolve->experiment decontaminate Decontaminate workspace and equipment experiment->decontaminate dispose_waste Segregate and dispose of waste decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

IncidentProcedure
Skin Contact 1. Immediately remove contaminated clothing.2. Flush the affected area with copious amounts of water for at least 15 minutes.3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.2. If not breathing, give artificial respiration.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.
Spill 1. Evacuate the area.2. Wear appropriate PPE, including respiratory protection.3. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.4. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste - Collect in a clearly labeled, sealed container.- Do not mix with other waste streams.
Liquid Waste - Collect in a labeled, sealed, and compatible waste container.- Segregate halogenated and non-halogenated solvent waste if applicable.
Contaminated Labware - Disposable items (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.- Reusable glassware should be decontaminated with an appropriate solvent before washing.

All waste must be disposed of through your institution's licensed hazardous waste management vendor. Ensure that all waste containers are properly labeled with the contents and associated hazards.

Logical Relationship for Waste Disposal

G Waste Disposal Logical Flow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Solid this compound Waste labeled_container Place in separate, clearly labeled, sealed hazardous waste containers solid_waste->labeled_container liquid_waste Liquid this compound Waste liquid_waste->labeled_container contaminated_ppe Contaminated PPE and Labware contaminated_ppe->labeled_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) labeled_container->ehs_pickup incineration Disposal via a licensed hazardous waste vendor (typically incineration) ehs_pickup->incineration

Caption: The logical flow for the proper disposal of waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.